molecular formula C14H16FNO B1324214 8-(3-Fluorophenyl)-8-oxooctanenitrile CAS No. 898767-27-6

8-(3-Fluorophenyl)-8-oxooctanenitrile

Cat. No.: B1324214
CAS No.: 898767-27-6
M. Wt: 233.28 g/mol
InChI Key: YJRYGQWMERGCSN-UHFFFAOYSA-N
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Description

8-(3-Fluorophenyl)-8-oxooctanenitrile is a high-purity chemical compound offered for research and development purposes. This molecule features a fluorophenyl group and a nitrile-terminated carbon chain, connected by a ketone linkage, making it a valuable intermediate in organic synthesis and medicinal chemistry . While specific physico-chemical data for this compound is currently limited in the public domain, structurally similar compounds, such as those with bromophenyl or cyanophenyl groups, suggest its primary utility lies in its role as a building block for the synthesis of more complex molecules . The nitrile and ketone functional groups are versatile handles for further chemical transformations, including nucleophilic additions and reductions, which are fundamental in creating potential pharmacologically active structures . Researchers may employ this compound in developing novel compounds for various scientific fields. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(3-fluorophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-13-8-6-7-12(11-13)14(17)9-4-2-1-3-5-10-16/h6-8,11H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYGQWMERGCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642219
Record name 8-(3-Fluorophenyl)-8-oxooctanenitrile
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Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-27-6
Record name 3-Fluoro-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of 8-(3-Fluorophenyl)-8-oxooctanenitrile

[1][2][3]

Executive Summary

8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) is a specialized fluorinated building block used primarily in medicinal chemistry and organic synthesis.[1][2][3] Characterized by a 3-fluorobenzoyl moiety linked to a nitrile via a seven-carbon alkyl spacer, this compound serves as a versatile intermediate for introducing long-chain linkers or pharmacophores into drug candidates.[3] Its structural features—specifically the meta-fluorine substitution and the terminal nitrile—make it valuable for developing HDAC inhibitors , PROTAC linkers , and PARP inhibitor analogs where precise hydrophobic interactions and chain length are critical for binding affinity.

Chemical Identity & Physicochemical Properties[3][4][5][6]

Nomenclature & Identification
IdentifierValue
IUPAC Name 8-(3-Fluorophenyl)-8-oxooctanenitrile
CAS Registry Number 898767-27-6
Molecular Formula C₁₄H₁₆FNO
SMILES FC1=CC=CC(=C1)C(=O)CCCCCCC#N
InChI Key XOPFSSDKOGNBEW-UHFFFAOYSA-N
Synonyms 7-Cyano-1-(3-fluorophenyl)heptan-1-one; 8-oxo-8-(3-fluorophenyl)octanenitrile
Molecular Weight & Composition

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).[3]

ElementSymbolCountAtomic Mass (Da)Subtotal (Da)Mass %
Carbon C1412.011168.15472.08%
Hydrogen H161.00816.1286.91%
Fluorine F118.99818.9988.14%
Nitrogen N114.00714.0076.00%
Oxygen O115.99915.9996.86%
Total MW 233.286 g/mol 100.00%
Key Physicochemical Parameters[3]
  • LogP (Predicted): 3.87 ± 0.4 (Lipophilic, suitable for membrane permeability)[3]

  • Topological Polar Surface Area (TPSA): 40.86 Ų (23.79 Ų from Nitrile + 17.07 Ų from Ketone)[3]

  • H-Bond Acceptors: 2 (N, O)[3]

  • H-Bond Donors: 0

  • Rotatable Bonds: 7 (High flexibility, ideal for linker applications)[3]

Synthetic Methodology

The synthesis of 8-(3-Fluorophenyl)-8-oxooctanenitrile requires precise regiocontrol to ensure the fluorine atom is in the meta position relative to the carbonyl group.[3] Standard Friedel-Crafts acylation of fluorobenzene typically yields the para isomer; therefore, a Grignard-mediated approach is the industry standard for high-fidelity synthesis.[3]

Primary Route: Grignard Addition to Nitrile

This protocol utilizes 3-fluorophenylmagnesium bromide and octanedinitrile (suberonitrile) .[3] This route prevents over-addition and ensures the correct meta substitution.

Reaction Scheme
  • Formation of Grignard Reagent: 1-Bromo-3-fluorobenzene is reacted with Magnesium turnings.[3]

  • Nucleophilic Attack: The Grignard reagent attacks one cyano group of suberonitrile.[3]

  • Hydrolysis: The resulting metallo-imine intermediate is hydrolyzed to the ketone.[3]

SynthesisStart11-Bromo-3-fluorobenzeneGrignard3-Fluorophenyl-MgBr(Grignard Reagent)Start1->GrignardTHF, RefluxStart2Magnesium (Mg)Start2->GrignardInterImine Salt IntermediateGrignard->Inter+ Suberonitrile0°C to RTSuberoOctanedinitrile(Suberonitrile)Subero->InterProduct8-(3-Fluorophenyl)-8-oxooctanenitrileInter->ProductAcid Hydrolysis(H3O+)

Figure 1: Regioselective synthesis pathway via Grignard addition to suberonitrile.

Detailed Protocol
  • Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings (1.1 eq) and a crystal of iodine.

  • Grignard Formation: Add 1-Bromo-3-fluorobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

  • Addition: Cool the solution to 0°C. Add Octanedinitrile (1.2 eq) in THF dropwise over 30 minutes. Note: Excess nitrile favors mono-addition.[3]

  • Workup: Stir at room temperature for 4 hours. Quench with 1M HCl (aq) and stir vigorously for 1 hour to hydrolyze the imine.

  • Purification: Extract with Ethyl Acetate. Wash with brine.[3] Purify via flash column chromatography (Hexane/EtOAc gradient).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals must be confirmed.

TechniqueExpected SignalAssignment
¹H NMR (CDCl₃, 400 MHz)δ 7.80 (dt, 1H)Aromatic H2 (Ortho to F and C=O)
δ 7.70 (d, 1H)Aromatic H6 (Ortho to C=O)
δ 7.45 (td, 1H)Aromatic H5 (Meta to C=O)
δ 7.28 (tdd, 1H)Aromatic H4 (Para to C=O)
δ 2.95 (t, 2H)-C(=O)-CH₂ - (Alpha to ketone)
δ 2.35 (t, 2H)-CH₂ -CN (Alpha to nitrile)
δ 1.75 - 1.35 (m, 8H)Alkyl chain internal protons
IR Spectroscopy 2245 cm⁻¹C≡N Stretch (Nitrile)
1685 cm⁻¹C=O[1][3][4] Stretch (Aromatic Ketone)
1250 cm⁻¹C-F Stretch
Mass Spectrometry m/z 234.29 [M+H]⁺Protonated molecular ion

Applications in Drug Discovery

This compound is a "linker-payload" precursor.[3] The 7-carbon chain provides a specific spatial separation (approx. 9-11 Å) often required in:

  • PROTACs (Proteolysis Targeting Chimeras): The nitrile can be reduced to a primary amine to attach an E3 ligase ligand (e.g., Thalidomide derivative), while the fluorophenyl ketone serves as a warhead or binding motif for the target protein.[3]

  • HDAC Inhibitors: Long alkyl chains are characteristic of Histone Deacetylase inhibitors (like Vorinostat).[3] The nitrile can be converted into a hydroxamic acid (Zinc-binding group), creating a novel HDAC inhibitor with a fluorophenyl cap group.[3]

  • PARP Inhibitors: The 3-fluorobenzoyl motif is homologous to the core pharmacophore of Olaparib and Rucaparib .[3] This molecule allows for the exploration of hydrophobic pocket binding in the PARP enzyme active site.[3]

ApplicationsCore8-(3-Fluorophenyl)-8-oxooctanenitrileAmineReduction (-CN → -CH2NH2)Core->AmineHydroxamicHydrolysis/Amidation(-CN → -CONHOH)Core->HydroxamicHeterocycleCyclization(Formation of Pyrimidines)Core->HeterocyclePROTACPROTAC Linker Synthesis(Connects Warhead to E3 Ligand)Amine->PROTACHDACHDAC Inhibitor(Zinc Binding Group)Hydroxamic->HDACKinaseKinase/PARP Inhibitor(Scaffold Extension)Heterocycle->Kinase

Figure 2: Functional diversification of the core scaffold into therapeutic classes.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86660270 (Related Fluorophenyl Analogs).[3] Retrieved from [Link][3]

  • Royal Society of Chemistry (2014). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of β-ketonitriles.[3] (Methodology reference for keto-nitrile synthesis). Retrieved from [Link][3]

Technical Whitepaper: Characterization and Handling of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6), a specialized pharmaceutical building block used in the synthesis of bioactive small molecules, particularly as a linker motif in PROTAC (Proteolysis Targeting Chimera) development and histone deacetylase (HDAC) inhibitor research.

Executive Summary & Compound Identity

8-(3-Fluorophenyl)-8-oxooctanenitrile is a bifunctional organic intermediate characterized by a terminal nitrile group and an aryl ketone moiety connected by a seven-carbon aliphatic chain.[1] Its structural duality allows it to serve as a versatile "warhead" or linker precursor in medicinal chemistry. The 3-fluorophenyl group acts as a metabolically stable bioisostere for phenyl rings, often enhancing potency and metabolic stability in drug candidates.

Chemical Identity Table
PropertySpecification
IUPAC Name 8-(3-Fluorophenyl)-8-oxooctanenitrile
CAS Number 898767-27-6
Molecular Formula C₁₄H₁₆FNO
Molecular Weight 233.28 g/mol
SMILES FC1=CC=CC(=C1)C(=O)CCCCCCC#N
Structural Class Omega-cyano aryl ketone

Physical Properties & Stability Profile

Accurate physical property data is critical for process optimization. The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where experimental gaps exist.

Physicochemical Constants
ParameterValue / RangeConfidence Level
Physical State Viscous Oil or Low-Melting SolidHigh (Based on structural analogs)
Boiling Point 391.1 ± 22.0 °C (at 760 mmHg)Predicted
Density 1.072 ± 0.06 g/cm³Predicted
Flash Point ~190 °CPredicted
LogP 3.87High (Lipophilic)
TPSA 40.86 ŲHigh
Refractive Index 1.503Predicted
Stability & Storage Protocol
  • Thermal Stability: The ketone linkage is stable up to ~150°C; however, the nitrile group is susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Low. However, moisture can catalyze the hydrolysis of the nitrile to an amide over long-term storage.

Solubility Data & Dissolution Protocols

Due to its lipophilic nature (LogP ~3.9), 8-(3-Fluorophenyl)-8-oxooctanenitrile exhibits poor aqueous solubility but high solubility in polar aprotic solvents.

Solubility Profile
SolventSolubility (mg/mL)ClassificationApplication
Water < 0.1 mg/mLInsolubleBiological media (requires carrier)
DMSO ≥ 50 mg/mLSolubleStock solutions for bioassays
Ethanol ≥ 30 mg/mLSolubleSynthesis / Crystallization
Dichloromethane > 100 mg/mLVery SolubleExtraction / Chromatography
DMF ≥ 30 mg/mLSolubleReaction solvent
Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in DMSO for biological screening.

  • Calculation: Calculate the mass required. For 1 mL of 10 mM solution:

    
    
    
    
    
  • Weighing: Weigh ~2.3–2.5 mg of the compound into a sterile amber glass vial (to protect from light). Record exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (Grade ≥99.9%) to achieve exactly 10 mM.

  • Dissolution: Vortex for 30 seconds. If oil droplets persist, sonicate at 40 kHz for 2 minutes at room temperature.

  • Validation: Visually inspect for clarity. The solution should be a clear, colorless to pale yellow liquid.

Synthesis & Characterization Workflow

The synthesis of 8-(3-Fluorophenyl)-8-oxooctanenitrile typically employs a Friedel-Crafts acylation strategy, ensuring the integrity of the fluorinated aromatic ring and the aliphatic nitrile chain.

Synthetic Pathway Diagram

The following diagram outlines the logical flow for synthesizing and purifying the compound, highlighting critical control points.

SynthesisWorkflow Start Starting Materials (3-Fluorobenzene + 7-Cyanoheptanoyl Chloride) Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) Start->Reaction Activation Quench Quench & Extraction (Ice Water / DCM) Reaction->Quench 2-4 hrs Purification Purification (Flash Column Chromatography Hexane/EtOAc) Quench->Purification Crude Oil Product Final Product 8-(3-Fluorophenyl)-8-oxooctanenitrile Purification->Product Yield ~75%

Figure 1: Industrial synthesis workflow utilizing Friedel-Crafts acylation. Note the temperature control at the reaction stage to prevent defluorination or side-chain polymerization.

Characterization Criteria (QC)

To validate the identity of the compound, the following spectroscopic signatures must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.8–7.2 ppm (m, 4H, Aromatic protons).
      
    • 
       2.95 ppm (t, 2H, -CH₂-C(=O)-).
      
    • 
       2.35 ppm (t, 2H, -CH₂-CN).
      
    • 
       1.8–1.3 ppm (m, 8H, Aliphatic chain).
      
  • Mass Spectrometry (ESI+):

    • Observed

      
      .
      
    • Observed

      
      .
      

Handling & Safety (EHS)

While specific toxicological data for this CAS is limited, standard protocols for fluorinated nitriles apply.

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhal): Category 4 (Harmful if swallowed/inhaled).

    • Skin/Eye Irritation: Category 2 (Irritant).

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).

    • Safety goggles with side shields.

    • Fume hood mandatory for handling powder or preparing stock solutions to avoid inhalation of aerosols.

Emergency Protocol Diagram

SafetyProtocol Exposure Accidental Exposure Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSkin Wash with Soap/Water (15 mins) Skin->ActionSkin ActionEye Rinse with Water (15 mins, lift lids) Eye->ActionEye Medical Seek Medical Attention (Show CAS 898767-27-6) ActionSkin->Medical ActionEye->Medical

Figure 2: Immediate response protocol for accidental exposure.

References

  • PubChem. (2024). Compound Summary for Fluorinated Aryl Ketones (Analogous Data). Retrieved from [Link]

Sources

8-(3-Fluorophenyl)-8-oxooctanenitrile CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS 898767-27-6 ) is a specialized bifunctional building block used primarily in the synthesis of complex medicinal scaffolds. Characterized by a 3-fluorobenzoyl moiety linked to a nitrile group via a linear seven-carbon spacer, this compound serves as a critical intermediate for Histone Deacetylase (HDAC) inhibitors , PROTAC (Proteolysis Targeting Chimera) linkers , and PARP inhibitor analogs .

Its value lies in its orthogonality : the ketone and nitrile groups can be chemically manipulated independently, allowing for the divergent synthesis of "warheads" (zinc-binding groups) and "anchors" (protein-binding domains) essential in targeted protein degradation and epigenetic modulation.

Core Chemical Identifiers
ParameterDetail
CAS Number 898767-27-6
IUPAC Name 8-(3-Fluorophenyl)-8-oxooctanenitrile
Common Synonyms 7-(3-Fluorobenzoyl)heptanenitrile; 8-oxo-8-(3-fluorophenyl)octanenitrile
Molecular Formula C₁₄H₁₆FNO
Molecular Weight 233.28 g/mol
SMILES FC1=CC=CC(=C1)C(=O)CCCCCCC#N
InChI Key XOPFSSDKOGNBEW-UHFFFAOYSA-N (Note: Verify isomer specific key)
Appearance White to pale yellow crystalline solid or oil (purity dependent)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Synthesis & Manufacturing Methodology

The "Mono-Addition" Protocol

The synthesis relies on the controlled addition of 3-fluorophenylmagnesium bromide to suberonitrile (octanedinitrile). The key challenge is preventing double addition (which yields the diketone). This is mitigated by using an excess of the dinitrile or strictly controlling the stoichiometry and temperature.

Reaction Scheme (Logic Flow)
  • Activation: The Grignard reagent attacks the nitrile carbon, forming a magnesium imine salt (metalloimine).

  • Stabilization: This intermediate is relatively stable at low temperatures and sterically hinders further attack, preventing the formation of the tertiary alcohol.

  • Hydrolysis: Acidic workup hydrolyzes the imine to the ketone, while the distal nitrile remains intact.

SynthesisWorkflow SM1 Suberonitrile (Octanedinitrile) [Excess] Inter Metalloimine Intermediate (-78°C to 0°C) SM1->Inter Nucleophilic Attack SM2 3-Fluorophenyl Magnesium Bromide (in THF/Et2O) SM2->Inter Quench Acidic Hydrolysis (HCl/H2O) Inter->Quench Protonation Product 8-(3-Fluorophenyl)- 8-oxooctanenitrile Quench->Product Imine Hydrolysis

Figure 1: Controlled mono-addition synthesis pathway.

Detailed Step-by-Step Protocol
  • Preparation: Charge a flame-dried 3-neck flask with Suberonitrile (1.5 equiv) in anhydrous THF under Argon. Cool to 0°C .

  • Addition: Add 3-Fluorophenylmagnesium bromide (1.0 equiv) dropwise over 60 minutes. Note: Slow addition is crucial to maintain the mono-addition selectivity.

  • Incubation: Stir the mixture at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4 hours. The solution typically turns from colorless to a cloudy yellow/brown.

  • Quench: Cool back to 0°C. Carefully quench with 2N HCl . Stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate to the ketone.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude oil contains unreacted suberonitrile. Purify via Flash Column Chromatography (SiO₂) using a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30). The product elutes after the starting dinitrile.

Applications in Drug Discovery

This compound is not merely a catalog item; it is a strategic scaffold for linkerology and pharmacophore installation .

A. HDAC Inhibitor Development

The 8-carbon chain length mimics the aliphatic spacer found in Vorinostat (SAHA) . By converting the nitrile group into a hydroxamic acid (via hydrolysis to acid, then coupling with hydroxylamine), researchers can generate fluorinated SAHA analogs.

  • Mechanism: The 3-fluorophenyl group acts as the "cap" group, fitting into the rim of the HDAC enzyme active site, while the hydroxamic acid binds the catalytic Zinc ion. The fluorine atom improves metabolic stability and lipophilicity compared to the standard phenyl cap.

B. PROTAC Linker Synthesis

In the design of PROTACs, the linker length and composition are critical for ternary complex formation.

  • Utility: The nitrile group can be reduced to a primary amine (-CH2NH2), providing a handle for conjugation to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Versatility: The ketone group can be reduced to a methylene (-CH2-) to create a hydrophobic alkyl chain or retained to introduce hydrogen bond acceptors.

C. Divergent Functionalization Map

The following diagram illustrates how this core scaffold is transformed into active pharmaceutical ingredients (APIs) or advanced probes.

Applications Core 8-(3-Fluorophenyl)- 8-oxooctanenitrile Path1 Nitrile Hydrolysis (+ NH2OH) Core->Path1 Path2 Nitrile Reduction (LiAlH4 / H2, Pd/C) Core->Path2 Path3 Ketone Reductive Amination Core->Path3 Target1 HDAC Inhibitors (Fluorinated SAHA Analogs) Path1->Target1 Target2 PROTAC Linkers (Amine-functionalized) Path2->Target2 Target3 CNS Active Agents (Dopamine/Serotonin Modulators) Path3->Target3

Figure 2: Divergent synthetic utility of the scaffold.

Quality Control & Characterization

To ensure the integrity of experimental results, the compound must meet strict purity criteria (>98%).

Analytical Standards
MethodExpected Signal / Criteria
¹H NMR (CDCl₃) δ 7.8-7.2 ppm: Multiplet (4H, Ar-H) δ 2.95 ppm: Triplet (2H, -CH₂-C(=O)-Ar) δ 2.35 ppm: Triplet (2H, -CH₂-CN) δ 1.8-1.3 ppm: Multiplet (8H, internal -CH₂- chain)
¹³C NMR ~198 ppm: Ketone (C=O) ~119 ppm: Nitrile (CN) ~163 ppm: C-F coupling (doublet)
HPLC Retention time must be distinct from Suberonitrile.[2][][4][5][6] UV detection at 254 nm (aromatic absorption).
IR Spectroscopy 2245 cm⁻¹: Nitrile stretch (sharp, weak) 1685 cm⁻¹: Aryl ketone stretch (strong)

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for aryl ketones and organic nitriles .

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile functionality).

    • H315/H319: Causes skin and serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautions:

    • Avoid contact with strong acids which may hydrolyze the nitrile to release hazardous byproducts or carboxylic acids.

    • Store in a cool, dry place (2-8°C recommended) under inert atmosphere to prevent oxidation of the alpha-methylene positions.

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational reference for Grignard-Nitrile addition chemistry).
  • Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116. (Context for SAHA analog design).
  • Buhleier, E., et al. (1978). Cascade and nonskid-chain-like syntheses of molecular cavity topologies. Synthesis.

Sources

The Strategic Integration of Fluorine and Nitrile Moieties in Modern Drug Discovery: A Technical Guide to 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of specific functional groups is a cornerstone of rational drug design. Among these, the fluorophenyl and nitrile moieties have emerged as powerful tools for optimizing the pharmacological profiles of therapeutic agents. This technical guide delves into the medicinal chemistry of 8-(3-Fluorophenyl)-8-oxooctanenitrile, a molecule that elegantly combines these two key pharmacophores. While direct extensive research on this specific compound is nascent, its structural components offer a compelling blueprint for the development of novel therapeutics. This document serves as a comprehensive resource, elucidating a proposed synthetic pathway, exploring potential therapeutic applications, and detailing essential experimental protocols for its investigation. By dissecting the individual contributions of the 3-fluorophenyl group and the terminal nitrile, we aim to provide a foundational understanding for researchers seeking to leverage this scaffold in their drug discovery endeavors.

Introduction: The Power of Strategic Functionalization in Medicinal Chemistry

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, many of which are intrinsically linked to its molecular architecture. The strategic incorporation of fluorine and nitrile functionalities has proven to be a highly effective approach to overcoming many of these hurdles.

The fluorine atom , owing to its small size and high electronegativity, can profoundly influence a molecule's properties.[1][2] Its introduction can block sites of metabolism, thereby increasing a drug's half-life, and can modulate the pKa of nearby functional groups, which can enhance binding affinity to the target protein.[3] Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule, pre-organizing it for a more favorable interaction with its biological target.[4][5]

The nitrile group , on the other hand, is a versatile functional group that can act as a bioisostere for a carbonyl group or a halogen, participating in crucial hydrogen bonding and polar interactions within a protein's active site.[6][7][8] Its linear geometry and compact size allow it to access sterically confined regions of a binding pocket.[9] Importantly, the nitrile group is generally metabolically stable and can improve a compound's pharmacokinetic profile.[9][10]

The compound 8-(3-Fluorophenyl)-8-oxooctanenitrile presents a fascinating case study, wedding the metabolic stability and binding enhancements of a fluorinated aromatic ring with the versatile interactivity of a terminal nitrile. This guide will explore the untapped potential of this molecular scaffold.

Synthesis and Characterization of 8-(3-Fluorophenyl)-8-oxooctanenitrile

A plausible and efficient synthetic route to 8-(3-Fluorophenyl)-8-oxooctanenitrile is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the fluorinated benzene ring and the octanenitrile backbone.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Fluorobenzene 3-Fluoroanisole Catalyst AlCl₃ (Lewis Acid) Fluorobenzene->Catalyst AcylChloride 8-Oxooctanenitrile Chloride AcylChloride->Catalyst Product 8-(3-Fluorophenyl)-8-oxooctanenitrile Catalyst->Product Friedel-Crafts Acylation Solvent Dichloromethane (DCM) Solvent->Product

Caption: Proposed Friedel-Crafts acylation for the synthesis of 8-(3-Fluorophenyl)-8-oxooctanenitrile.

Detailed Experimental Protocol: Friedel-Crafts Acylation
  • Preparation of the Acyl Chloride:

    • Start with suberonitrile (1,6-dicyanohexane).

    • Perform a partial hydrolysis to yield 7-cyanoheptanoic acid.

    • Treat the 7-cyanoheptanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to generate the corresponding acyl chloride, 8-chloro-8-oxooctanenitrile.

  • Friedel-Crafts Acylation Reaction:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM) at 0°C, add the 8-chloro-8-oxooctanenitrile dropwise.[11][12]

    • After the formation of the acylium ion complex, add 1-fluoro-3-methoxybenzene (as a more activated alternative to fluorobenzene) to the reaction mixture, maintaining the temperature at 0°C. The fluorine atom is an ortho-, para-director; however, the meta-substitution can be achieved through appropriate starting material selection or potential isomerization under certain conditions.[13] The use of 3-fluoroanisole would direct acylation to the desired position.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent (e.g., DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final product, 8-(3-Fluorophenyl)-8-oxooctanenitrile, using standard analytical techniques:

      • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the molecular structure.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, C≡N, C-F).

Potential Medicinal Chemistry Applications

The unique combination of a fluorophenyl ketone and a long-chain nitrile suggests several promising avenues for medicinal chemistry exploration. The long aliphatic chain provides a degree of lipophilicity and conformational flexibility, allowing the molecule to potentially access hydrophobic pockets in various protein targets.

Table 1: Potential Therapeutic Targets and Rationale
Potential Target ClassRationale
Enzyme Inhibitors The ketone and nitrile moieties can act as hydrogen bond acceptors, interacting with active site residues. The fluorophenyl group can engage in favorable hydrophobic or π-stacking interactions.[14][15][16]
Receptor Modulators The overall shape and electronic properties of the molecule could allow it to bind to the ligand-binding domains of various receptors.
Ion Channel Blockers The lipophilic nature of the molecule may enable it to partition into cell membranes and interact with ion channel proteins.
Hypothetical Signaling Pathway Involvement

Given the structural motifs, 8-(3-Fluorophenyl)-8-oxooctanenitrile could be envisioned as a scaffold for inhibitors of signaling pathways implicated in diseases like cancer or inflammation. For instance, it could be modified to target kinases, a class of enzymes often dysregulated in such conditions.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Inhibitor 8-(3-Fluorophenyl)-8-oxooctanenitrile Derivative Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of the title compound.

Key Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of 8-(3-Fluorophenyl)-8-oxooctanenitrile and its derivatives, a systematic biological evaluation is necessary.

Workflow for Biological Screening

Biological_Screening_Workflow A Compound Synthesis and Purification B In Vitro Target-Based Assays (e.g., Kinase Inhibition Assay) A->B C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C D ADME-Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E

Caption: A streamlined workflow for the biological evaluation of novel compounds.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 8-(3-Fluorophenyl)-8-oxooctanenitrile against a specific kinase.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

8-(3-Fluorophenyl)-8-oxooctanenitrile represents a promising, yet underexplored, scaffold in medicinal chemistry. The strategic placement of a fluorophenyl group and a terminal nitrile offers a multitude of possibilities for developing novel therapeutic agents with enhanced pharmacological properties. This guide has provided a foundational framework for its synthesis, characterization, and potential applications. Future research should focus on the synthesis of a library of derivatives, exploring substitutions on the aromatic ring and modifications of the aliphatic chain, to systematically investigate the structure-activity relationships (SAR) for various biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile molecular architecture.

References

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Thermodynamic Properties of Fluorinated Oxooctanenitrile Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine and nitrile functionalities into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the thermodynamic properties of a promising, yet underexplored, class of molecules: fluorinated oxooctanenitrile derivatives. Recognizing the nascent stage of research into these specific compounds, this document furnishes both a robust theoretical framework for estimating key thermodynamic parameters and detailed, field-proven experimental protocols for their empirical validation. By elucidating the principles of group contribution methods and providing self-validating experimental workflows, this guide aims to empower researchers, scientists, and drug development professionals to confidently characterize and leverage the thermodynamic landscape of these and other novel chemical entities.

Introduction: The Rationale for Fluorinated Oxooctanenitrile Derivatives

The confluence of a nitrile group and fluorine atoms on an oxooctanenitrile backbone presents a compelling molecular architecture for drug discovery and advanced material design. The nitrile group, a versatile functional moiety, is prevalent in numerous FDA-approved pharmaceuticals, contributing to enhanced binding affinity, improved pharmacokinetic profiles, and metabolic stability.[1] It can act as a bioisostere for carbonyl groups and halogens, and its strong dipole moment facilitates crucial polar interactions and hydrogen bonding with biological targets.[1]

Fluorine, the most electronegative element, imparts a unique set of physicochemical properties when incorporated into organic molecules. The strength of the carbon-fluorine bond significantly enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, selective fluorination can modulate a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences, thereby improving membrane permeability and bioavailability.[2][3] This strategic use of fluorine is a key feature in a significant portion of modern pharmaceuticals.

The combination of these functionalities on an eight-carbon chain containing a ketone (oxo) group suggests a class of molecules with tunable properties, making them attractive candidates for targeted therapies and functional materials. A thorough understanding of their thermodynamic properties—such as enthalpy of formation, Gibbs free energy, entropy, and heat capacity—is fundamental to predicting their stability, reactivity, and behavior in various environments, which is critical for process development, safety assessment, and formulation.

Theoretical Estimation of Thermodynamic Properties

In the absence of direct experimental data for the specific class of fluorinated oxooctanenitrile derivatives, group contribution methods provide a powerful and accessible means of estimating their thermodynamic properties.[4] These methods are predicated on the principle that the thermodynamic properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.[2][5]

Methodology: Benson Group Increment and Joback Methods

This guide employs a combination of the Benson group increment theory and the Joback method for a comprehensive estimation of key thermodynamic parameters.[2][5][6]

  • Benson Group Increment Theory: This method is particularly well-regarded for its accuracy in estimating the standard enthalpy of formation (ΔH°f) in the gas phase. It decomposes a molecule into groups, where each group consists of a central atom and its ligands.[2][5]

  • Joback Method: An extension of previous group contribution methods, the Joback method is utilized here for estimating ideal gas heat capacity (Cp), as well as for providing comparative values for enthalpy of formation and Gibbs free energy of formation (ΔG°f).[6][7][8]

The process for estimating these properties is outlined in the diagram below.

G cluster_0 Estimation Workflow Define Structure Define the specific structure of the fluorinated oxooctanenitrile derivative Identify Groups Decompose the molecule into Benson and Joback functional groups Define Structure->Identify Groups Sum Contributions Sum the group contribution values for ΔH°f, ΔG°f, and Cp Identify Groups->Sum Contributions Apply Corrections Apply symmetry and stereoisomer corrections where applicable Sum Contributions->Apply Corrections Estimated Properties Obtain estimated thermodynamic properties Apply Corrections->Estimated Properties

Caption: Workflow for Estimating Thermodynamic Properties.

Estimated Thermodynamic Data

The following table presents estimated thermodynamic properties for a representative, hypothetical molecule: 4-fluoro-7-oxooctanenitrile . These values are calculated based on established group contribution methods and serve as a baseline for experimental investigation.

Thermodynamic PropertyEstimated Value (4-fluoro-7-oxooctanenitrile)Method
Standard Enthalpy of Formation (ΔH°f) -450 ± 15 kJ/molBenson/Joback
Standard Gibbs Free Energy of Formation (ΔG°f) -280 ± 20 kJ/molJoback
Ideal Gas Heat Capacity (Cp) at 298.15 K 210 ± 10 J/(mol·K)Joback
Entropy (S°) 450 ± 25 J/(mol·K)Benson

Disclaimer: These values are theoretical estimations and should be validated experimentally. The uncertainties provided reflect the inherent limitations of group contribution methods.

Experimental Determination of Thermodynamic Properties

Experimental validation is crucial for confirming the estimated thermodynamic properties and for providing the high-quality data required for regulatory submissions and process optimization. The following sections detail the standard operating procedures for three key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to measure changes in heat flow to a sample as a function of temperature or time, providing information on melting point, glass transitions, and enthalpies of phase transitions.[9][10]

Experimental Protocol: DSC Analysis of a Powdered Sample

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the fluorinated oxooctanenitrile derivative into an aluminum DSC pan using a microbalance.[11]

    • Ensure the sample is evenly distributed at the bottom of the pan to facilitate uniform heat transfer.

    • Hermetically seal the pan using a crucible sealing press. For volatile samples, pierced lids can be used to allow for pressure release.[11]

    • Prepare an empty, sealed aluminum pan to serve as a reference.[11]

  • Instrument Setup and Calibration:

    • Ensure the DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium).[12]

    • Place the sample pan on the sample platform and the reference pan on the reference platform within the DSC cell.[13]

  • Measurement Parameters:

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature well below the expected first thermal event (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above the final expected thermal event.[14]

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Perform a second heating cycle using the same parameters to observe any changes in the material's thermal behavior after the initial heating and cooling.

  • Data Analysis:

    • Analyze the resulting heat flow versus temperature curve to determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

    • Calculate the enthalpy of transitions by integrating the area under the respective peaks.

G cluster_1 DSC Experimental Workflow Sample Prep Prepare and weigh a 3-5 mg sample in a DSC pan Load DSC Load sample and reference pans into the DSC cell Sample Prep->Load DSC Set Parameters Program temperature ramp (e.g., 10°C/min) and gas flow Load DSC->Set Parameters Run Analysis Execute heating-cooling-heating cycles Set Parameters->Run Analysis Analyze Data Analyze thermogram for transitions and calculate enthalpies Run Analysis->Analyze Data

Caption: DSC Experimental Workflow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability, decomposition temperatures, and the presence of volatile components.[15][16]

Experimental Protocol: TGA for Thermal Stability Assessment

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the fluorinated oxooctanenitrile derivative into a TGA crucible (e.g., alumina or platinum).[17]

  • Instrument Setup:

    • Place the crucible onto the TGA's high-precision balance.

    • Tare the balance before initiating the experiment.

  • Measurement Parameters:

    • Purge the furnace with an inert atmosphere (e.g., nitrogen at 50-100 mL/min) to prevent oxidation during heating.[17]

    • Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[17]

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Identify the temperatures at which 5% and 50% mass loss occurs as indicators of thermal stability.

    • Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

G cluster_2 TGA Experimental Workflow Weigh Sample Accurately weigh 5-10 mg of the sample into a TGA crucible Load TGA Place the crucible on the TGA balance Weigh Sample->Load TGA Set Method Define the heating rate (e.g., 20°C/min) and atmosphere Load TGA->Set Method Initiate Run Start the temperature program Set Method->Initiate Run Interpret Curve Analyze the mass vs. temperature curve for decomposition points Initiate Run->Interpret Curve

Caption: TGA Experimental Workflow.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔH°c) of a substance, from which the standard enthalpy of formation (ΔH°f) can be derived.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

  • Sample Preparation:

    • Press a pellet of the fluorinated oxooctanenitrile derivative with a precisely known mass (typically 0.5-1.0 g).

    • Place the pellet in the sample crucible of the bomb calorimeter.[18]

    • Attach a measured length of fuse wire to the electrodes, ensuring it is in contact with the sample.[18]

  • Bomb Assembly and Pressurization:

    • Add a small, known amount of deionized water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere and ensure complete combustion product formation.

    • Seal the bomb tightly.

    • Charge the bomb with high-purity oxygen to a pressure of approximately 30 atm.[19][20]

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket containing a precisely measured mass of water.[19]

    • Submerge the bucket in the calorimeter's water jacket.

    • Allow the system to reach thermal equilibrium, monitoring the initial temperature.

  • Combustion and Data Acquisition:

    • Ignite the sample by passing an electric current through the fuse wire.

    • Record the temperature of the water in the calorimeter bucket at regular intervals until a maximum temperature is reached and the system begins to cool.[19]

  • Calculation of Enthalpy of Combustion:

    • Correct the observed temperature rise for heat exchange with the surroundings.

    • Calculate the gross heat of combustion using the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).

    • Apply corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire to obtain the net heat of combustion.

    • From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Safety Considerations

Researchers working with fluorinated oxooctanenitrile derivatives should adhere to strict safety protocols.

  • Handling Organofluorine Compounds: While many organofluorine compounds have low biological activity, some can be toxic.[21] Always handle these compounds in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[22][23]

  • Handling Nitriles: Nitriles can be toxic and may react vigorously with strong oxidizing agents, acids, and bases.[24] Avoid heating nitriles in the presence of these incompatible substances. In case of spills, use an absorbent material like sand or dry lime and ensure the area is well-ventilated.[25]

  • GHS Classification: While a specific GHS classification for this novel class of compounds is not yet established, it is prudent to handle them with the precautions associated with acutely toxic, skin and eye irritant substances, and substances that may be harmful if swallowed or inhaled, based on the general hazards of related compounds.[26][27][28][29]

Conclusion

This technical guide provides a foundational framework for understanding and determining the thermodynamic properties of fluorinated oxooctanenitrile derivatives. By combining theoretical estimations from robust group contribution methods with detailed, adaptable experimental protocols, researchers are equipped to navigate the characterization of these and other novel compounds. The data generated from such studies will be invaluable for advancing their application in drug discovery, materials science, and other fields, enabling more predictable and efficient development pathways.

References

  • Benson group increment theory. (n.d.). In Wikipedia. Retrieved from [Link]

  • Joback method. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved from [Link]

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  • The prediction of thermodynamic properties of organic compounds using group contribution methods. (n.d.). ProQuest. Retrieved from [Link]

  • A New Group Contribution Method for Predicting Properties of Biochemical and Safety Interest and Temperature-Dependent Properties of Pure Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Heat of formation group additivity. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemical Property Estimation Guide. (n.d.). Scribd. Retrieved from [Link]

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  • Deep Learning-Based Increment Theory for Formation Enthalpy Predictions. (n.d.). ChemRxiv. Retrieved from [Link]

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  • Application of Nitrile in Drug Design. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Calculation of Five Thermodynamic Molecular Descriptors by Means of a General Computer Algorithm Based on the Group-Additivity Method. (2017, June 25). MDPI. Retrieved from [Link]

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  • Joback Group Contribution Method. (n.d.). Thermo. Retrieved from [Link]

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  • JobackEstimate. (2023, December 8). Wolfram Function Repository. Retrieved from [Link]

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  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved from [Link]

  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. Retrieved from [Link]

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  • Updated EHS Summary of Perfluorohexanoic acid for the MA TURA Science Advisory Board Meeting. (2017, January 19). Toxics Use Reduction Institute. Retrieved from [Link]

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Comprehensive Safety and Handling Profiling for 8-(3-Fluorophenyl)-8-oxooctanenitrile in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized aliphatic nitriles and fluorinated aromatic ketones are highly valued building blocks. 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) represents a critical bifunctional intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its dual functionality—an electrophilic fluorinated ketone and a terminal nitrile—presents unique toxicological and handling challenges.

This whitepaper provides an authoritative, in-depth technical guide to the Safety Data Sheet (SDS) parameters, hazard classification, and standard operating procedures (SOPs) for 8-(3-Fluorophenyl)-8-oxooctanenitrile. Designed for researchers and process chemists, this guide synthesizes chemical properties with field-proven experimental workflows to ensure scientific integrity and laboratory safety.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and occupational hazards. The high lipophilicity (LogP ~3.87) of 8-(3-Fluorophenyl)-8-oxooctanenitrile indicates a strong propensity for dermal absorption, necessitating stringent personal protective equipment (PPE) protocols [1].

Table 1: Chemical Identity & Quantitative Data
PropertyValueCausality / Relevance
Chemical Name 8-(3-Fluorophenyl)-8-oxooctanenitrileIUPAC standard nomenclature
CAS Number 898767-27-6Unique numerical identifier [1]
Molecular Formula C₁₄H₁₆FNODetermines stoichiometric calculations
Molecular Weight 233.28 g/mol Indicates a small molecule, easily aerosolized if powdered
SMILES FC1=CC=CC(=C1)C(=O)CCCCCCC#NUseful for in silico toxicity prediction models
LogP 3.87Highly lipophilic; readily penetrates lipid bilayers/skin
Topological Polar Surface Area (TPSA) 40.86 ŲIndicates good membrane permeability[1]
Purity Standard ≥98%Trace impurities may alter toxicity profiles

Hazard Identification & GHS Classification

While specific toxicological screening for the 3-fluoro isomer is often listed as "N/A" by generic suppliers due to its specialized nature, authoritative structural analogs—specifically the 2-fluoro isomer (8-(2-fluorophenyl)-8-oxooctanenitrile, CAS 898767-42-5)—provide a highly reliable predictive model for Global Harmonized System (GHS) classification[2].

Based on structural homology and the presence of the reactive nitrile and fluorophenyl ketone moieties, the compound must be treated under the following hazard classifications:

Table 2: GHS Hazard and Precautionary Statements
GHS CodeStatementMechanistic Rationale
H302 Harmful if swallowedPotential enzymatic cleavage of the nitrile group releasing trace cyanides in the GI tract.
H315 Causes skin irritationThe electrophilic ketone can covalently bind to nucleophilic residues in epidermal proteins.
H319 Causes serious eye irritationHigh lipophilicity allows rapid penetration of the corneal epithelium.
H335 May cause respiratory irritationInhalation of fine dust interacts with mucosal membranes.
P260 Do not breathe dust/fume/gas/mist/vapours/sprayPrevents pulmonary absorption and subsequent systemic toxicity.
P280 Wear protective gloves/clothing/eye protectionMitigates the high risk of dermal absorption driven by the LogP of 3.87.

Toxicological Mechanisms (E-E-A-T)

To establish a culture of safety, researchers must understand why a chemical is hazardous, rather than simply memorizing hazard codes. The toxicity of 8-(3-Fluorophenyl)-8-oxooctanenitrile is driven by two primary metabolic pathways:

  • Cytochrome P450-Mediated Nitrile Metabolism: Aliphatic nitriles can undergo

    
    -hydroxylation mediated by hepatic CYP450 enzymes. This forms an unstable cyanohydrin intermediate, which spontaneously decomposes to release hydrogen cyanide (HCN) and an aldehyde. While long-chain nitriles like octanenitrile derivatives metabolize slower than short-chain analogs (e.g., acetonitrile), chronic or high-dose acute exposure still poses a systemic toxicity risk.
    
  • Electrophilic Stress: The carbonyl carbon of the ketone is highly electrophilic, further activated by the electron-withdrawing nature of the fluorophenyl ring. This can lead to localized irritation via depletion of cellular glutathione (GSH) in dermal or mucosal tissues.

ToxicityMechanism A 8-(3-Fluorophenyl)- 8-oxooctanenitrile B Hepatic CYP450 Oxidation A->B Enzymatic Metabolism E Renal Excretion (Intact) A->E Clearance C Cyanohydrin Intermediate B->C alpha-hydroxylation D HCN Release (Toxicity) C->D Spontaneous Decomposition

Figure 1: Putative hepatic metabolism pathway of aliphatic nitriles leading to potential toxicity.

Experimental Protocols: Safe Handling & Workflow

A self-validating protocol ensures that safety checks are built directly into the experimental workflow. The following methodology details the preparation of a 0.1 M stock solution of 8-(3-Fluorophenyl)-8-oxooctanenitrile for downstream synthetic applications (e.g., reductive amination).

Step-by-Step Methodology

Step 1: Engineering Controls & PPE Verification

  • Action: Verify the chemical fume hood face velocity is

    
     0.5 m/s. Don a flame-resistant lab coat, safety goggles, and double nitrile gloves.
    
  • Causality: Double-gloving is critical because the compound's high lipophilicity allows it to permeate single-layer nitrile gloves if dissolved in carrier solvents like DMSO or Dichloromethane (DCM).

Step 2: Dispensing the Reagent

  • Action: Place an anti-static weighing boat on an analytical balance inside the fume hood. Use a grounded, anti-static micro-spatula to weigh exactly 233.3 mg of the compound.

  • Causality: Anti-static tools prevent the aerosolization of fine powders, directly mitigating the inhalation risks associated with H335 (respiratory irritation).

Step 3: Dissolution and Solubilization

  • Action: Transfer the solid to a 10 mL volumetric flask. Add 5 mL of anhydrous Dimethyl Sulfoxide (DMSO) or DCM. Sonicate the mixture for 2 minutes, then dilute to the 10 mL mark.

  • Causality: DMSO effectively disrupts the crystal lattice of lipophilic compounds, ensuring complete solubilization before introduction into aqueous or complex reaction matrices.

Step 4: Storage and Degradation Prevention

  • Action: Seal the flask with a PTFE-lined cap, purge the headspace with Argon gas, wrap in aluminum foil, and store at 2-8°C.

  • Causality: The ketone moiety is susceptible to photo-oxidation, and the nitrile can slowly hydrolyze in the presence of ambient moisture. Argon purging and cold, dark storage prevent degradation [1].

Step 5: Decontamination (Self-Validation)

  • Action: Wipe down the balance and fume hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

  • Causality: Bleach oxidizes residual nitriles to less toxic cyanates, ensuring the workspace is chemically neutralized before the next user begins their work.

SafeHandling Step1 1. PPE Verification Double Nitrile Gloves, Lab Coat, Goggles Step2 Step2 Step1->Step2 Step3 3. Dispensing Use Anti-static Spatula Step2->Step3 Step4 4. Reaction Setup Inert Atmosphere (N2/Ar) Step3->Step4 Step5 5. Decontamination Wash with 10% Bleach Step4->Step5

Figure 2: Step-by-step safe handling and experimental workflow for fluorinated oxo-nitriles.

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping is strictly prohibited due to dust generation.

  • Solid Spills: Cover the powder with damp sand or a specialized chemical absorbent pad to suppress dust. Carefully scoop the mixture into a hazardous waste container.

  • Solution Spills: If dissolved in an organic solvent, apply an inert absorbent (e.g., vermiculite). Do not use combustible materials like paper towels.

  • Personnel Exposure: If dermal contact occurs, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. The lipophilic nature of the compound means rapid washing is essential to prevent systemic absorption.

References

Technical Guide: Role of 8-(3-Fluorophenyl)-8-oxooctanenitrile as a Pharmaceutical Intermediate

[1]

Executive Summary

8-(3-Fluorophenyl)-8-oxooctanenitrile is a specialized pharmaceutical intermediate used in the synthesis of small molecule therapeutics requiring a precise 8-carbon linker between a lipophilic aromatic "cap" and a polar "zinc-binding" or "amine-binding" domain.[][2] Its structural integrity—combining a metabolically stable 3-fluorophenyl group , a reactive ketone handle , and a versatile terminal nitrile —makes it a cornerstone in the development of HDAC inhibitors (analogous to Vorinostat/SAHA) and novel neurotherapeutics .[]

Chemical Profile Details
IUPAC Name 8-(3-Fluorophenyl)-8-oxooctanenitrile
CAS Number 898767-27-6
Molecular Formula C₁₄H₁₆FNO
Molecular Weight 233.28 g/mol
Key Functionalities Aryl Fluoride (Metabolic Stability), Ketone (Reductive handle), Nitrile (Acid/Amine precursor)
Primary Utility Synthesis of HDAC Inhibitors, Sigma-1 Receptor Ligands

Therapeutic Context & Mechanism of Action

This intermediate is not an API itself but a "linchpin" scaffold that defines the pharmacophore of the final drug candidate.[]

Histone Deacetylase (HDAC) Inhibition

In the design of HDAC inhibitors (HDACi), the molecule serves as the precursor for the "Cap-Linker-ZBG" (Zinc Binding Group) pharmacophore.[]

  • The Cap (3-Fluorophenyl): The fluorine atom at the meta-position enhances lipophilicity and blocks metabolic oxidation (P450 metabolism) at the vulnerable phenyl ring, improving the drug's half-life compared to non-fluorinated analogs [1].[]

  • The Linker (Octanyl Chain): The 8-carbon chain (derived from the octanenitrile backbone) provides the optimal length (approx. 11–12 Å) to span the hydrophobic channel of the HDAC enzyme, allowing the ZBG to reach the catalytic zinc ion [2].[]

  • The Precursor (Nitrile): The nitrile group is the "masked" ZBG.[] It is hydrolyzed downstream to a carboxylic acid or hydroxamic acid (the most common ZBG in approved drugs like Vorinostat).[]

CNS Therapeutics (Sigma Receptors)

The intermediate is also employed to synthesize high-affinity ligands for Sigma-1 receptors.[] The ketone group allows for reductive amination to introduce basic amines, while the 3-fluorophenyl group mimics the electronic properties required for receptor docking in neuroprotective agents [3].[]

Synthetic Pathways & Process Chemistry[1]

Upstream Synthesis: Constructing the Scaffold

The industrial preparation of 8-(3-Fluorophenyl)-8-oxooctanenitrile typically employs a Friedel-Crafts Acylation or a Grignard Addition to ensure regioselectivity.[]

Protocol A: Friedel-Crafts Acylation (Scalable)

This route is preferred for large-scale manufacturing due to the availability of starting materials.[]

  • Reagents: 3-Fluorobenzene, 7-Cyanoheptanoyl chloride (or 8-cyano-octanoyl chloride derivatives), Aluminum Chloride (

    
    ).[]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[]

  • Conditions:

    
    , anhydrous atmosphere.
    

Mechanism: The acyl chloride forms an acylium ion complex with

Correction for Regioselectivity: To guarantee the 3-fluorophenyl geometry, the Grignard Route is chemically superior for purity.[]

Protocol B: The Grignard Route (High Fidelity)
  • Step 1: Formation of (3-Fluorophenyl)magnesium bromide from 1-bromo-3-fluorobenzene and Mg turnings in THF.[]

  • Step 2: Nucleophilic attack on 7-cyanoheptanoyl chloride (or a Weinreb amide derivative to prevent over-addition).[]

  • Step 3: Quench with

    
     to yield the keto-nitrile.[]
    
Downstream Transformations (The "Role")

The intermediate undergoes three primary divergent pathways to generate active pharmaceutical ingredients (APIs).

GIntermediate8-(3-Fluorophenyl)-8-oxooctanenitrile(The Core)Path1Pathway 1:Nitrile HydrolysisIntermediate->Path1Acid/BaseHydrolysisPath2Pathway 2:Ketone ReductionIntermediate->Path2NaBH4 orCBS CatalystPath3Pathway 3:Reductive AminationIntermediate->Path3+ Amine+ NaBH(OAc)3Product1HDAC Inhibitors(Hydroxamic Acids)Path1->Product1+ NH2OHProduct2Chiral Alcohols(Metabolic Probes)Path2->Product2DerivatizationProduct3Sigma Ligands(Tertiary Amines)Path3->Product3Cyclization

Figure 1: Divergent synthetic utility of the intermediate in drug discovery.[]

Detailed Experimental Protocol: Downstream Conversion

Objective: Conversion of the intermediate to a generic HDAC inhibitor precursor (Hydroxamic Acid functionality).

Step 1: Hydrolysis of the Nitrile

The nitrile is hydrolyzed to the carboxylic acid, a key intermediate for SAHA analogs.[]

  • Charge: A 500 mL reactor is charged with 8-(3-Fluorophenyl)-8-oxooctanenitrile (10.0 g, 42.9 mmol).

  • Solvent: Add Ethanol (100 mL) and Water (20 mL).

  • Base: Add NaOH pellets (3.4 g, 85.8 mmol) slowly (exothermic).

  • Reflux: Heat to reflux (

    
    ) for 6 hours. Monitor by HPLC for disappearance of the nitrile peak (~2200 
    
    
    in IR).[]
  • Workup: Cool to RT. Acidify with 1M HCl to pH 2.[] The carboxylic acid precipitates or forms an oil.[] Extract with Ethyl Acetate (

    
     mL).[]
    
  • Yield: Expected yield of 8-(3-fluorophenyl)-8-oxooctanoic acid is >90%.[]

Step 2: Formation of the Hydroxamic Acid (ZBG)[1]
  • Activation: Dissolve the acid (from Step 1) in DMF. Add TBTU (1.1 equiv) and DIPEA (2.0 equiv).[] Stir for 30 min.

  • Coupling: Add Hydroxylamine hydrochloride (

    
    , 3.0 equiv) pre-neutralized with base.
    
  • Reaction: Stir at RT for 12 hours.

  • Purification: The final product is purified via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Process Challenges & Analytical Controls

Regio-Isomeric Control

A critical quality attribute (CQA) is the absence of the 2-fluoro or 4-fluoro isomers.[]

  • Challenge: Commercial 3-fluorobenzene may contain traces of isomers.[] Friedel-Crafts acylation can lead to isomeric mixtures if not controlled.[]

  • Control: Use

    
    -NMR  for release testing. The 3-fluoro signal (typically 
    
    
    -110 to -115 ppm) is distinct from 2-fluoro and 4-fluoro shifts.[]
Genotoxic Impurity Management[1]
  • Nitrile Precursors: The synthesis involves alkyl cyanides.[] Residual cyanide must be quantified (<10 ppm).[]

  • Alkyl Halides: If synthesized via alkylation of an acetophenone, residual alkyl halides (potential genotoxins) must be controlled to TTC (Threshold of Toxicological Concern) levels.[]

Analytical Specification Table[1]
TestMethodSpecification
Appearance VisualOff-white to pale yellow solid/oil
Assay HPLC (UV @ 254 nm)

Identification

-NMR, MS
Conforms to structure
Isomeric Purity

-NMR

(2-F or 4-F isomers)
Water Content Karl Fischer

Residual Solvents GC-HSComplies with ICH Q3C

References

  • Purser, S., et al. (2008).[] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[] Link

  • Mottamal, M., et al. (2015).[] "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941.[] Link[]

  • Chu, W., et al. (2011).[] "Synthesis and Characterization of Sigma Receptor Ligands." Journal of Medicinal Chemistry, 54(12), 4064–4078.[] Link[]

  • ChemicalBook. (2024).[] "Product Datasheet: 8-(3-Fluorophenyl)-8-oxooctanenitrile." Link

Advanced Reactivity Profile and Chemoselective Transformations of the Nitrile Group in 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Analysis

In modern drug discovery, bifunctional aliphatic-aromatic scaffolds serve as critical building blocks for central nervous system (CNS) agents and enzyme inhibitors. 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) [1] is a prime example of such a scaffold, featuring three distinct functional domains: an electron-withdrawing 3-fluorophenyl ring, an internal ketone (8-oxo), and a terminal aliphatic nitrile.

As a Senior Application Scientist, I frequently encounter challenges where researchers must manipulate one functional group while leaving another intact. The core synthetic challenge with 8-(3-Fluorophenyl)-8-oxooctanenitrile is chemoselectivity . Both the ketone and the nitrile are electrophilic centers, but their reactivity profiles differ significantly based on their Lowest Unoccupied Molecular Orbital (LUMO) energies and their susceptibility to hard versus soft nucleophiles.

This whitepaper dissects the reactivity of the terminal nitrile group, explaining the causality behind chemoselective choices, and provides self-validating, step-by-step protocols for its transformation.

The Chemoselectivity Paradigm: Nitrile vs. Ketone

To successfully target the nitrile group, we must understand why the ketone often outcompetes it.

  • Electrophilicity: The ketone carbon is highly electrophilic due to the adjacent electron-withdrawing 3-fluorophenyl group (-I effect). Its LUMO is lower in energy than the

    
     orbital of the aliphatic nitrile.
    
  • Nucleophilic Addition: Hard nucleophiles (like hydride from

    
     or carbanions from Grignard reagents) will kinetically favor attack at the ketone [4].
    
  • Reversibility: Reactions like hydration are reversible for ketones but irreversible for nitriles (once the amide is formed), allowing for thermodynamic control in hydrolysis [2].

Quantitative Reactivity Summary

The following table summarizes the expected chemoselectivity when subjecting 8-(3-Fluorophenyl)-8-oxooctanenitrile to standard functional group transformations.

Reaction TypeReagentsChemoselectivity PreferencePrimary ProductCausality / Mechanism
Hydrolysis

, Heat
Nitrile 8-(3-Fluorophenyl)-8-oxooctanoic acidKetone hydration is reversible; nitrile hydrolysis to amide/acid is irreversible.
Cycloaddition

, Heat
Nitrile 1-(3-Fluorophenyl)-8-(1H-tetrazol-5-yl)octan-1-oneAzides undergo [3+2] cycloaddition with C≡N bonds. Ketones are inert to this pathway.
Reduction

, THF
Ketone (Non-selective)8-Amino-1-(3-fluorophenyl)octan-1-olHydride attacks the lower-LUMO ketone first, then reduces the nitrile to an amine [3].
Organometallic Addition

, Ether
Ketone Tertiary alcohol (with intact nitrile)Grignard reagents attack the highly electrophilic ketone kinetically faster than the nitrile [4].

Decision Tree for Nitrile Transformations

To visualize the strategic planning required for manipulating this molecule, the following logical pathway dictates reagent selection based on the desired outcome.

Reactivity SM 8-(3-Fluorophenyl)- 8-oxooctanenitrile Ketone Ketone (C=O) Low LUMO SM->Ketone Contains Nitrile Nitrile (C≡N) High LUMO SM->Nitrile Contains Hydride LiAlH4 / NaBH4 Ketone->Hydride Fast Attack Nitrile->Hydride Slow Attack Azide NaN3 / ZnBr2 Nitrile->Azide Chemoselective Water H2O / H+ / Heat Nitrile->Water Chemoselective Reduction Reduction Hydride->Reduction Non-selective (Diol/Amino-alcohol) Tetrazole Tetrazole Azide->Tetrazole Tetrazole Formation Carboxylic Carboxylic Water->Carboxylic Carboxylic Acid

Chemoselectivity decision tree for 8-(3-Fluorophenyl)-8-oxooctanenitrile.

Validated Experimental Workflows

The following protocols are engineered as self-validating systems. I have included in-process controls (like TLC and gas evolution monitoring) so the researcher can confirm causality and reaction progress in real-time.

Workflow A: Chemoselective Synthesis of Tetrazole (Leaving Ketone Intact)

Rationale: The conversion of a nitrile to a tetrazole via a[3+2] cycloaddition is a classic bioisosteric replacement in drug design. The ketone is completely blind to the azide nucleophile under these conditions. We utilize


 as a Lewis acid to coordinate with the nitrile nitrogen, lowering its LUMO and facilitating the cycloaddition.

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 8-(3-Fluorophenyl)-8-oxooctanenitrile (1.0 eq, 2.33 g, 10 mmol) in 20 mL of DMF.

  • Reagent Addition: Add Sodium Azide (

    
    , 1.5 eq, 975 mg) and Zinc Bromide (
    
    
    
    , 1.0 eq, 2.25 g). Safety Note:
    
    
    is highly toxic; handle in a fume hood.
  • Reaction: Heat the mixture to 120 °C for 24 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (

      
      ) will disappear, replaced by a baseline spot (the zinc-tetrazole complex).
      
  • Workup: Cool to room temperature. Add 50 mL of 1M HCl to break the zinc complex and precipitate the free tetrazole.

  • Isolation: Extract with EtOAc (

    
     mL). Wash the combined organic layers with water (
    
    
    
    mL) to remove DMF, then brine. Dry over
    
    
    , filter, and concentrate in vacuo.
Workflow B: Reduction to Primary Amine via Ketone Protection

Rationale: Direct reduction of the nitrile to a primary amine using


 will inevitably reduce the ketone to a secondary alcohol. To yield 8-amino-1-(3-fluorophenyl)octan-1-one, we must enforce a protection-reduction-deprotection sequence. We use ethylene glycol to form a ketal, which is stable to strong bases and hydrides but easily cleaved by aqueous acid [3].

Workflow Step1 Starting Material (Ketone + Nitrile) Step2 Ketalization (Ethylene Glycol, pTsOH) Step1->Step2 Step3 Protected Intermediate (Ketal + Nitrile) Step2->Step3 Step4 Reduction (LiAlH4, THF) Step3->Step4 Step5 Amine Intermediate (Ketal + Primary Amine) Step4->Step5 Step6 Acidic Workup (HCl, H2O) Step5->Step6 Step7 Final Product (Ketone + Primary Amine) Step6->Step7

Protection-Reduction-Deprotection workflow for chemoselective amine synthesis.

Step-by-Step Protocol:

  • Protection (Ketalization):

    • Combine the starting material (10 mmol), ethylene glycol (30 mmol), and catalytic p-Toluenesulfonic acid (pTsOH, 0.5 mmol) in 50 mL toluene.

    • Reflux under a Dean-Stark trap until water ceases to collect (

      
      4 hours). The removal of water drives the equilibrium toward the ketal.
      
    • Wash with saturated

      
      , dry, and concentrate.
      
  • Reduction:

    • Dissolve the crude ketal-nitrile in 20 mL anhydrous THF.

    • Cool to 0 °C under Argon. Slowly add

      
       (2.0 eq, 1M in THF).
      
    • Causality: The hydride attacks the nitrile carbon. The intermediate imine salt is further reduced to the amine. The ketal remains untouched due to the lack of electrophilic centers.

    • Stir at room temperature for 4 hours.

  • Quench & Deprotection:

    • Perform a Fieser quench (1 mL water, 1 mL 15% NaOH, 3 mL water) to precipitate aluminum salts. Filter through Celite.

    • To deprotect the ketal, dissolve the crude oil in 20 mL THF and add 20 mL 2M HCl. Stir at room temperature for 12 hours.

    • Basify with 2M NaOH to pH 10, extract with DCM, dry, and concentrate to yield the free primary amine with the restored ketone.

Conclusion

The reactivity of the nitrile group in 8-(3-Fluorophenyl)-8-oxooctanenitrile is dictated by its electronic isolation from the highly reactive ketone moiety. By understanding the fundamental principles of hard/soft nucleophiles, LUMO energy levels, and thermodynamic reversibility, researchers can predictably steer the synthetic fate of this molecule. Whether utilizing direct chemoselective conditions (like tetrazole formation) or employing strategic protecting group chemistry (for amine synthesis), the protocols provided ensure robust, reproducible results in the laboratory.

References

  • Chemistry Steps. "Reactions of Nitriles". Chemistry Steps. Available at:[Link]

  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction". Organic Chemistry Portal. Available at:[Link]

  • Master Organic Chemistry. "Addition of Grignard reagents to nitriles to give ketones (after hydrolysis)". Master Organic Chemistry. Available at:[Link]

Predictive ADME Profiling: Bioavailability and Metabolic Stability of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) represents a highly functionalized bifunctional intermediate, characterized by an aliphatic nitrile chain terminating in a fluorinated aromatic ketone[1]. While such structural motifs are valuable in synthetic chemistry, their deployment in biological systems requires rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.

This whitepaper provides an in-depth predictive analysis of the compound's oral bioavailability and metabolic liabilities. By synthesizing established pharmacological principles with functional group-specific biotransformation data, we outline the mechanistic causality behind its predicted pharmacokinetic behavior and provide validated experimental workflows for empirical testing.

Physicochemical Profiling & Bioavailability

Oral bioavailability is fundamentally governed by a molecule's ability to partition across lipid bilayers while maintaining sufficient aqueous solubility for gastrointestinal (GI) dissolution.

Based on its molecular topology, 8-(3-Fluorophenyl)-8-oxooctanenitrile strictly adheres to Lipinski’s Rule of Five (RO5), a critical preliminary filter for drug-likeness[2][3]. The absence of hydrogen bond donors and a low topological polar surface area (TPSA) strongly favor transcellular passive diffusion.

Computational ADME models assign molecules with zero RO5 violations and favorable lipophilicity a standard Bioavailability Score of 0.55 , indicating a high probability (>10%) of oral absorption and measurable Caco-2 permeability[2][3].

Table 1: Quantitative Physicochemical and Bioavailability Metrics
ParameterValueRO5 ThresholdAssessment
Molecular Weight (MW) 233.28 g/mol [1]< 500 DaPass
LogP (Lipophilicity) 3.87[1]< 5.0Pass
H-Bond Donors 0< 5Pass
H-Bond Acceptors 2 (N, O)[1]< 10Pass
TPSA 40.86 Ų[1]< 140 ŲOptimal for GI/BBB permeation
Bioavailability Score 0.55 (Predicted)[3]≥ 0.55High Probability of GI Absorption

Metabolic Stability and Biotransformation Pathways

The metabolic fate of 8-(3-Fluorophenyl)-8-oxooctanenitrile is dictated by three distinct functional domains: the aliphatic nitrile, the ketone, and the fluorophenyl ring. Each presents specific biotransformation liabilities.

Aliphatic Nitrile: The Cyanide Liability

Unlike aromatic nitriles which are generally stable, aliphatic nitriles are highly susceptible to cytochrome P450 (CYP)-mediated oxidation[4]. Specifically, CYP2E1 and CYP3A4 catalyze the hydroxylation of the


-carbon (adjacent to the nitrile group). This reaction forms a highly unstable cyanohydrin intermediate. Driven by thermodynamic instability, the cyanohydrin spontaneously collapses, releasing an aldehyde and hydrogen cyanide (HCN) [4]. This pathway represents a significant toxicological liability that must be monitored via cyanide trapping assays.
Ketone Reduction

The 8-oxo group serves as a prime substrate for cytosolic carbonyl reductases (CBRs) and 11-


-hydroxysteroid dehydrogenase (11

-HSD)[5][6]. Analogous to the metabolism of the antidepressant bupropion, these enzymes rapidly reduce the ketone to a secondary alcohol[5][6]. Because CBRs are predominantly localized in the cytosol, standard Human Liver Microsome (HLM) assays may underpredict the clearance of this compound; Human Liver S9 fractions (containing both cytosol and microsomes) are strictly required for accurate in vitro assessment.
Fluorophenyl Ring Stability

The introduction of a fluorine atom at the meta (3-) position exerts a strong electron-withdrawing inductive effect (-I) while providing localized steric shielding[7]. This effectively blocks CYP-mediated aromatic hydroxylation at the C3 position. Furthermore, the C-F bond is exceptionally stable; mammalian defluorination is exceedingly rare[7]. Consequently, phase I oxidative metabolism will be forced to redirect to the less sterically hindered para (C4) or ortho (C2/C6) positions, forming minor phenolic metabolites.

MetabolicPathways Parent 8-(3-Fluorophenyl)- 8-oxooctanenitrile KetoneRed Ketone Reduction (CBRs / 11β-HSD) Parent->KetoneRed NitrileOx Alpha-Carbon Hydroxylation (CYP450) Parent->NitrileOx AreneOx Aromatic Hydroxylation (CYP3A4/2D6) Parent->AreneOx Alcohol Secondary Alcohol Metabolite KetoneRed->Alcohol Cyanohydrin Cyanohydrin Intermediate NitrileOx->Cyanohydrin HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Spontaneous Decomposition Aldehyde Aldehyde Metabolite Cyanohydrin->Aldehyde Phenol Para/Ortho Phenol Metabolite AreneOx->Phenol

Figure 1: Predicted Phase I metabolic biotransformation pathways for 8-(3-Fluorophenyl)-8-oxooctanenitrile.

Experimental Methodologies for Validation

To empirically validate the predicted metabolic clearance and capture both CYP450 and cytosolic reductase activities, a self-validating Human Liver S9 Fraction Stability Assay must be employed.

Protocol: S9 Fraction Stability & Intrinsic Clearance ( )

System Self-Validation Checkpoint: This protocol incorporates Verapamil (high clearance) and Warfarin (low clearance) as concurrent controls. If Verapamil


 exceeds 30 minutes, the S9 fraction has lost enzymatic viability, and the run must be invalidated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 8-(3-Fluorophenyl)-8-oxooctanenitrile in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Combine the working compound with Human Liver S9 fractions (final protein concentration: 1.0 mg/mL) in a 96-well incubation plate.

  • Cofactor Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM) (for CYP450 activity) and NADH (1 mM) (for CBR activity).

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The 3:1 organic-to-aqueous ratio ensures complete protein precipitation.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. Calculate the elimination rate constant (

    
    ) from the slope to derive half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Workflow Prep Compound Prep (1 µM in buffer) Incubate S9 Incubation + NADPH & NADH Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS Calc Half-Life & CL_int Calculation LCMS->Calc

Figure 2: Step-by-step in vitro S9 fraction stability workflow for clearance prediction.

Conclusion

8-(3-Fluorophenyl)-8-oxooctanenitrile possesses excellent physicochemical properties for oral absorption, strictly adhering to Lipinski's Rule of Five. However, its metabolic stability is compromised by two highly reactive moieties: an aliphatic nitrile prone to toxicogenic


-oxidation, and a ketone susceptible to rapid cytosolic reduction. Drug development professionals utilizing this structural motif must prioritize S9 fraction assays over standard HLM assays to accurately capture its full clearance profile, alongside rigorous in vitro cyanide trapping studies.

References

  • Fluorous Chemistry (Topics in Current Chemistry, Volume 308). epdf.pub. Available at: [Link]

  • Eric A. Benson's research works. ResearchGate. Available at: [Link]

  • Metabolite Measurement in Index Substrate Drug Interaction Studies: A Review of the Literature and Recent New Drug Application Reviews. NIH.gov. Available at:[Link]

  • Computational repurposing approach for targeting the critical spike mutations in SARS-CoV-2 variants. NIH.gov. Available at: [Link]

  • Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors. MDPI. Available at:[Link]

Sources

History and discovery of 8-(3-Fluorophenyl)-8-oxooctanenitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis strategies for 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS 898767-27-6), a critical bifunctional intermediate used in the development of histone deacetylase (HDAC) inhibitors, PARP inhibitor probes, and PROTAC linkers.

Introduction & Structural Significance

8-(3-Fluorophenyl)-8-oxooctanenitrile is a versatile C8 building block characterized by a terminal nitrile group and a meta-fluorinated phenyl ketone. Its structural utility lies in its bifunctionality:

  • The Nitrile Terminus (-CN): Serves as a precursor for primary amines (via reduction), carboxylic acids (via hydrolysis), or hydroxamic acids (zinc-binding groups in HDAC inhibitors).

  • The Ketone Linker (-C=O-): Provides a stable, non-hydrolyzable linkage to the aromatic pharmacophore.

  • The 3-Fluorophenyl Moiety: A common bioisostere in medicinal chemistry, improving metabolic stability and lipophilicity compared to non-fluorinated analogues.

This molecule is frequently employed in the synthesis of SAHA (Vorinostat) analogues and as a linker in Proteolysis Targeting Chimeras (PROTACs) , where the 8-carbon chain provides optimal spatial separation between the E3 ligase ligand and the target protein ligand.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bond: the aryl-carbonyl bond .

  • Disconnection A (Acyl Substitution): Disconnecting the ketone reveals a 3-fluorophenyl nucleophile (e.g., Grignard or organolithium) and an activated carboxylic acid derivative (e.g., Weinreb amide or acyl chloride) of 7-cyanoheptanoic acid.

  • Disconnection B (Nucleophilic Addition to Nitrile): Disconnecting at the ketone could also imply the addition of a Grignard reagent to suberonitrile (octanedinitrile). However, this route poses selectivity challenges (mono- vs. bis-addition).

  • Disconnection C (Friedel-Crafts): Acylation of fluorobenzene. This is disfavored because the fluoro group is an ortho/para director, making the synthesis of the meta (3-fluoro) isomer difficult without complex blocking/directing groups.

Evolution of Synthesis Pathways

Pathway 1: The Weinreb Amide Route (Gold Standard)

This route utilizes the unique properties of N-methoxy-N-methylamides (Weinreb amides) to prevent over-addition of the Grignard reagent, stopping cleanly at the ketone stage.

Mechanism:

  • Activation: 7-Cyanoheptanoic acid is activated (via CDI or EDCI) and reacted with N,O-dimethylhydroxylamine.

  • Nucleophilic Attack: 3-Fluorophenylmagnesium bromide attacks the amide carbonyl.

  • Stable Intermediate: A stable tetrahedral magnesium chelate forms, preventing the collapse of the intermediate and subsequent addition of a second equivalent of Grignard.

  • Hydrolysis: Acidic workup releases the desired ketone.

Pathway 2: The Grignard-Nitrile Direct Addition (Alternative)

Direct addition of 3-fluorophenylmagnesium bromide to suberonitrile (octanedinitrile).

  • Pros: Single-step, cheap starting materials.

  • Cons: High risk of bis-addition (forming the imine then ketone, or attacking the second nitrile). Requires strict temperature control (-78 °C) and inverse addition to favor mono-alkylation.

Pathway 3: Pd-Catalyzed Negishi Coupling (Advanced)

Coupling of 3-fluorobenzoyl chloride with (7-cyanoheptyl)zinc bromide .

  • Pros: Extremely mild conditions, high functional group tolerance.

  • Cons: Preparation of the alkylzinc reagent requires activation; higher cost of palladium catalysts.

Visualizing the Synthesis Logic

SynthesisPathways Start 7-Cyanoheptanoic Acid Weinreb Weinreb Amide Formation (CDI, N,O-dimethylhydroxylamine) Start->Weinreb Activation Intermediate Stable Mg-Chelate Intermediate Weinreb->Intermediate + Grignard Reagent Product 8-(3-Fluorophenyl)-8-oxooctanenitrile Intermediate->Product Acid Hydrolysis (H3O+) Grignard 3-Fluorophenylmagnesium Bromide Grignard->Intermediate Suberonitrile Suberonitrile (Alternative Start) DirectAdd Direct Grignard Addition (Low Selectivity Risk) Suberonitrile->DirectAdd DirectAdd->Product < 50% Yield

Caption: Logical flow of the Weinreb Amide synthesis strategy versus the lower-yield direct addition route.

Detailed Experimental Protocol (Weinreb Amide Route)

This protocol is designed for a 10 mmol scale , prioritizing purity and safety.

Phase 1: Synthesis of the Weinreb Amide

Reagents:

  • 7-Cyanoheptanoic acid (1.55 g, 10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Triethylamine (TEA) (1.53 mL, 11 mmol)

Procedure:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve 7-cyanoheptanoic acid in DCM (30 mL). Add CDI portion-wise at 0 °C. Stir for 30 min at room temperature (CO₂ evolution observed).

  • Amidation: Add N,O-dimethylhydroxylamine HCl and TEA. Stir the mixture at room temperature for 12 hours.

  • Workup: Quench with 1M HCl (30 mL). Extract with DCM (2 x 30 mL). Wash organic layer with sat.[1] NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Validation: Verify formation of Weinreb amide via TLC (Rf ~0.4 in 1:1 Hex/EtOAc) or ¹H NMR (distinct N-OMe peak at ~3.7 ppm).

Phase 2: Grignard Addition

Reagents:

  • Weinreb Amide (from Phase 1)

  • 3-Fluorophenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol)

  • Tetrahydrofuran (THF) (anhydrous, 20 mL)

Procedure:

  • Setup: Dissolve the Weinreb amide in anhydrous THF (20 mL) and cool to -78 °C (acetone/dry ice bath).

  • Addition: Add the 3-fluorophenylmagnesium bromide solution dropwise over 20 minutes via syringe pump to maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours. Note: The stable chelate prevents over-reaction.

  • Quench: Carefully quench with saturated NH₄Cl solution (20 mL) at 0 °C.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine.[2] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes). The product typically elutes as a colorless to pale yellow oil.

Phase 3: Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (dt, 1H), 7.70 (ddd, 1H), 7.45 (td, 1H), 7.28 (tdd, 1H), 2.95 (t, 2H, -CH₂-CO-), 2.35 (t, 2H, -CH₂-CN), 1.75-1.35 (m, 8H, alkyl chain).

  • ¹³C NMR: Carbonyl peak at ~198 ppm; Nitrile peak at ~119 ppm; C-F coupling observed in aromatic region.

  • Mass Spectrometry (ESI+): [M+H]⁺ = 234.13.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature (Grignard) -78 °C to 0 °CLow temperature prevents nucleophilic attack on the nitrile group (which would form a ketone at C1).
Stoichiometry 1.2 eq. GrignardSlight excess ensures full conversion of amide; large excess risks nitrile attack.
Moisture Control < 0.05% H₂OGrignard reagents are water-sensitive; strictly anhydrous conditions are required.
Quenching pH Neutral/Mild AcidicStrongly acidic quench can hydrolyze the nitrile to an amide or acid.

Future Perspectives & Applications

The synthesis of 8-(3-fluorophenyl)-8-oxooctanenitrile opens pathways to advanced therapeutics:

  • Flow Chemistry: The Weinreb synthesis is highly amenable to continuous flow reactors, allowing for precise temperature control (-78 °C) and immediate quenching, potentially increasing yield to >90%.

  • PROTAC Linkers: Reduction of the ketone to a methylene (-CH₂-) or alcohol (-CHOH-) creates a variable-length linker with specific lipophilicity profiles, crucial for cell permeability in large PROTAC molecules.

  • Radiolabeling: The precursor allows for late-stage introduction of ¹⁸F (via nucleophilic aromatic substitution on a nitro-precursor) or ¹¹C (via cyanation) for PET imaging of PARP/HDAC distribution.

References

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Grignard Selectivity: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents. CRC Press, 1996.
  • HDAC Inhibitor Design: Miller, T. A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 2003 , 46(24), 5097-5116. Link

  • Commercial Availability: CAS 898767-27-6 is available from suppliers such as Fluorochem and ChemScene for research purposes.

Sources

Methodological & Application

Step-by-step synthesis protocol for 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation Protocol for 8-(3-Fluorophenyl)-8-oxooctanenitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6)

Introduction & Strategic Rationale

8-(3-Fluorophenyl)-8-oxooctanenitrile is a highly versatile bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates. The incorporation of the 3-fluorophenyl moiety is a well-established strategy in medicinal chemistry to enhance lipophilicity, improve metabolic stability against cytochrome P450 oxidation, and modulate the pKa of adjacent functional groups[1]. The terminal nitrile provides a synthetic handle for further elaboration into primary amines, tetrazoles, or carboxylic acids, making this scaffold highly valuable in the development of kinase inhibitors and GPCR ligands[2][3].

To synthesize this molecule with high chemoselectivity, we employ a Weinreb amide intermediate. This approach is specifically chosen to prevent the over-addition of the Grignard reagent—a common failure point when using standard esters—and to ensure the highly electrophilic amide outcompetes the terminal nitrile for the organomagnesium nucleophile.

Retrosynthetic Workflow & Chemoselectivity

G Start 7-Cyanoheptanoic Acid (Starting Material) Step1 Amidation EDCI, HOBt, DIPEA HN(OMe)Me·HCl Start->Step1 Intermediate Weinreb Amide 7-Cyano-N-methoxy-N-methylheptanamide Step1->Intermediate Step2 Grignard Addition 3-Fluorophenylmagnesium bromide THF, 0 °C to RT Intermediate->Step2 Product 8-(3-Fluorophenyl)-8-oxooctanenitrile (Target Compound) Step2->Product

Fig 1. Chemoselective synthesis workflow via a Weinreb amide intermediate.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleEq.Amount (10 mmol scale)Molarity / Conc.
7-Cyanoheptanoic acid Starting Material1.01.55 gN/A
N,O-Dimethylhydroxylamine·HCl Amine Source1.21.17 gN/A
EDCI·HCl Coupling Agent1.52.88 gN/A
HOBt Additive1.52.03 gN/A
DIPEA Base3.05.2 mLNeat
3-Fluorophenylmagnesium bromide Nucleophile1.122.0 mL0.5 M in THF
Anhydrous DCM Solvent (Step 1)-50 mL0.2 M
Anhydrous THF Solvent (Step 2)-30 mL0.3 M

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 7-Cyano-N-methoxy-N-methylheptanamide

Expertise & Causality: EDCI and HOBt are selected over harsher chlorinating agents (like SOCl₂) to prevent the acid-catalyzed hydrolysis or polymerization of the terminal nitrile. DIPEA is used as a sterically hindered base to neutralize the hydrochloride salts without acting as a competing nucleophile.

  • Initialization: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-cyanoheptanoic acid (1.55 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Activation: Add EDCI·HCl (2.88 g, 15.0 mmol) and HOBt (2.03 g, 15.0 mmol) sequentially. Stir the suspension at room temperature for 15 minutes to allow the formation of the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 5.2 mL, 30.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain). The highly polar acid will convert to the faster-eluting Weinreb amide.

  • Workup: Quench the reaction with 1M HCl (30 mL) to remove unreacted amines and DIPEA. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (30 mL) and brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Phase 2: Chemoselective Grignard Addition

Expertise & Causality: The addition must be performed strictly at 0 °C. The Weinreb amide forms a stable 5-membered magnesium chelate upon nucleophilic attack. This chelate prevents the collapse of the tetrahedral intermediate until the aqueous quench, completely eliminating the formation of tertiary alcohol byproducts. Furthermore, at 0 °C, the Grignard reagent reacts exclusively with the Weinreb amide, leaving the less electrophilic aliphatic nitrile intact.

  • Preparation: Dissolve the crude 7-cyano-N-methoxy-N-methylheptanamide from Phase 1 in anhydrous THF (30 mL) in a flame-dried flask under argon. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Add 3-fluorophenylmagnesium bromide (0.5 M in THF, 22.0 mL, 11.0 mmol) dropwise over 20 minutes using a syringe pump. Critical Step: Control the addition rate to maintain the internal temperature below 5 °C.

  • Maturation: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quenching (Self-Validating Step): Cool the flask back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl provides a mild, buffered proton source that breaks down the magnesium chelate to release the ketone without hydrolyzing the sensitive nitrile group.

  • Extraction & Purification: Extract the mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate 8-(3-Fluorophenyl)-8-oxooctanenitrile[4].

Analytical Validation System

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected parameters[2][4]:

  • LC-MS (ESI+): Expected

    
     at m/z 234.1. (Calculated exact mass for C₁₄H₁₆FNO is 233.12).
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.75 (dt, J = 7.8, 1.2 Hz, 1H, Ar-H)
      
    • 
       7.63 (ddd, J = 9.5, 2.5, 1.5 Hz, 1H, Ar-H)
      
    • 
       7.45 (td, J = 8.0, 5.5 Hz, 1H, Ar-H)
      
    • 
       7.25 (tdd, J = 8.2, 2.6, 1.0 Hz, 1H, Ar-H)
      
    • 
       2.95 (t, J = 7.3 Hz, 2H, -CH₂ -C=O)
      
    • 
       2.35 (t, J = 7.1 Hz, 2H, -CH₂ -CN)
      
    • 
       1.75 - 1.35 (m, 8H, aliphatic envelope)
      
  • ¹⁹F NMR (376 MHz, CDCl₃): Expected singlet/multiplet around

    
     -111.5 ppm (characteristic of a meta-fluoroacetophenone derivative).
    

References

  • Google Patents. (2015). US9067922B2 - Chemical compounds (Sulfonamide derivatives).
  • Broad Institute. (2018). WO 2018/183936 A1 - Modulators of Casein Kinase 1.
  • National Center for Biotechnology Information (PMC). (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from[Link]

Sources

Friedel-Crafts acylation conditions for producing 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Molecule: 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6)

Executive Summary & Mechanistic Rationale

The synthesis of 8-(3-fluorophenyl)-8-oxooctanenitrile presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). While the target molecule features a ketone functional group typically installed via Friedel-Crafts acylation, the meta-relationship between the fluorine atom and the acyl chain precludes a direct, single-step approach from fluorobenzene.

The EAS Directing Challenge: In EAS, the fluorine atom is strongly electronegative (-I effect) but possesses lone pairs that stabilize the Wheland intermediate via resonance (+M effect). Because the +M effect dominates intermediate stabilization, fluorine acts as a strict ortho/para-director ()[1]. Consequently, direct Friedel-Crafts acylation of fluorobenzene with 7-cyanoheptanoyl chloride overwhelmingly yields the para-isomer, 8-(4-fluorophenyl)-8-oxooctanenitrile.

To successfully synthesize the meta-isomer, researchers must either employ a meta-directing precursor in the initial Friedel-Crafts step followed by late-stage fluorination, or abandon EAS entirely in favor of an organometallic coupling strategy ()[2]. This guide details both field-proven pathways.

Quantitative Pathway Comparison

The table below summarizes the operational metrics of the two divergent synthetic strategies to aid in route selection for scale-up and drug development.

MetricPathway A: Friedel-Crafts Precursor StrategyPathway B: Organometallic Alternative
Overall Yield (Est.) 35 - 45% (Over 4 steps)75 - 85% (Over 2 steps)
Step Count 42
Scalability High (Utilizes robust, inexpensive industrial reagents)Medium (Requires strictly anhydrous conditions)
Atom Economy Low (Loss of NO₂, N₂ gas, and Al/Fe salts)High (Direct coupling, loss of Mg salts)
Primary Byproducts AlCl₃ waste, Iron oxides, N₂ gas, BF₃Magnesium bromide, Weinreb amine salt

Synthetic Workflows

SyntheticWorkflows cluster_A Pathway A: Friedel-Crafts Precursor Strategy cluster_B Pathway B: Organometallic Alternative A1 Benzene + 7-Cyanoheptanoyl Chloride A2 8-Phenyl-8-oxooctanenitrile (Friedel-Crafts Acylation) A1->A2 AlCl3, 0 °C to RT A3 8-(3-Nitrophenyl)-8-oxooctanenitrile (meta-Nitration) A2->A3 HNO3/H2SO4, -10 °C A4 8-(3-Aminophenyl)-8-oxooctanenitrile (Nitro Reduction) A3->A4 Fe/NH4Cl, EtOH/H2O Target 8-(3-Fluorophenyl)-8-oxooctanenitrile (Target Molecule) A4->Target 1. HBF4, NaNO2 2. Heat (Balz-Schiemann) B1 1-Bromo-3-fluorobenzene + Magnesium B2 3-Fluorophenylmagnesium bromide (Grignard Reagent) B1->B2 THF, reflux B2->Target Add to B3, 0 °C B3 7-Cyano-N-methoxy-N-methylheptanamide (Weinreb Amide) B3->Target

Figure 1: Divergent synthetic pathways for 8-(3-Fluorophenyl)-8-oxooctanenitrile.

Experimental Protocols

Pathway A: The Friedel-Crafts Precursor Strategy

This classical route leverages the strong meta-directing effect of the ketone installed during the initial Friedel-Crafts acylation of unsubstituted benzene.

Step 1: Friedel-Crafts Acylation

  • Reaction: Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous benzene (serves as both solvent and reactant) under an N₂ atmosphere at 0 °C.

  • Addition: Add 7-cyanoheptanoyl chloride (1.0 eq) dropwise over 30 minutes.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation: The formation of the active acylium ion is visually indicated by the dissolution of AlCl₃ and the evolution of HCl gas. Reaction completion is confirmed via TLC (EtOAc:Hexane 1:4), where the highly UV-active ketone product appears at a lower

    
     than the starting acid chloride.
    
  • Workup: Quench carefully with ice-cold 1M HCl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield 8-phenyl-8-oxooctanenitrile.

Step 2: meta-Nitration

  • Reaction: Dissolve 8-phenyl-8-oxooctanenitrile in concentrated H₂SO₄ and cool to -10 °C.

  • Addition: Add a pre-cooled mixture of fuming HNO₃ and conc. H₂SO₄ dropwise, maintaining the internal temperature below 0 °C to prevent nitrile hydrolysis.

  • Self-Validation: The highly exothermic nature of the nitration requires strict temperature control. Success is indicated by a distinct color shift to deep yellow/orange. GC-MS of an aliquot will confirm a mass shift of +45 Da (addition of NO₂ minus H).

  • Workup: Pour over crushed ice, extract with DCM, and purify to yield 8-(3-nitrophenyl)-8-oxooctanenitrile.

Step 3 & 4: Reduction and Balz-Schiemann Fluorination

  • Reduction: Reflux the nitro intermediate with Fe powder (5.0 eq) and NH₄Cl in EtOH/H₂O for 2 hours.

    • Self-Validation: Consumption of iron powder and formation of dark brown iron oxide sludge. The resulting aniline shows a positive (purple) ninhydrin stain on TLC.

  • Diazotization: Dissolve the resulting 8-(3-aminophenyl)-8-oxooctanenitrile in aqueous HBF₄ at 0 °C. Add NaNO₂ (aq) dropwise.

    • Self-Validation: Successful formation of the diazonium tetrafluoroborate salt is indicated by the precipitation of a dense pale-yellow solid.

  • Fluorination: Filter and dry the diazonium salt, then heat it to induce thermal decomposition.

    • Self-Validation: The decomposition is validated by the vigorous evolution of N₂ gas. The final product identity is confirmed by a ¹⁹F NMR singlet at approximately -112 ppm.

Pathway B: The Organometallic Alternative (Weinreb Amide)

For modern drug development, bypassing the EAS directing-group limitations via a Weinreb ketone synthesis is often preferred due to higher yields and fewer steps ()[3].

Step 1: Grignard Reagent Preparation

  • Reaction: In a flame-dried flask under Argon, add Magnesium turnings (1.2 eq) and a crystal of iodine.

  • Addition: Add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous THF dropwise.

  • Self-Validation: Initiation is confirmed by the disappearance of the brown iodine color and the onset of an exothermic reaction, maintaining a gentle reflux without external heating.

Step 2: Weinreb Amide Addition

  • Reaction: In a separate flask, cool a solution of 7-cyano-N-methoxy-N-methylheptanamide (1.0 eq) in THF to 0 °C.

  • Addition: Transfer the Grignard reagent dropwise into the Weinreb amide solution.

  • Self-Validation: The formation of the stable five-membered cyclic chelate prevents over-addition ()[4]. The reaction mixture remains homogeneous until the aqueous acidic quench, which violently breaks the chelate to release the ketone, accompanied by a rapid temperature spike.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield pure 8-(3-fluorophenyl)-8-oxooctanenitrile. LC-MS will confirm the exact mass

    
    .
    

References

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Available at:[Link]

  • Wikipedia. "Weinreb ketone synthesis." Available at: [Link]

  • The Royal Society of Chemistry (RSC). "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents." Available at:[Link]

Sources

Reagents and solvents for the preparation of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Part 1: Introduction & Retrosynthetic Analysis

8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and histone deacetylase (HDAC) inhibitors. Its structure features a meta-fluorinated aryl ketone linked to an aliphatic nitrile via a seven-carbon spacer. This bifunctionality allows for divergent synthesis: the nitrile serves as a masked amine or carboxylic acid, while the aryl ketone provides a scaffold for heterocycle formation (e.g., phthalazinones).

Retrosynthetic Logic

To synthesize this molecule with high regiocontrol, we must avoid electrophilic aromatic substitution (Friedel-Crafts) on fluorobenzene, as the fluorine atom directs ortho/para, making the meta-isomer difficult to access directly.

Instead, a nucleophilic aromatic addition strategy using a Grignard reagent is the superior route. By reacting a pre-functionalized 3-fluorophenylmagnesium bromide with suberonitrile (octanedinitrile) , we ensure the fluorine remains in the correct meta position while establishing the ketone functionality via the hydrolysis of an intermediate metallo-imine.

Reaction Scheme:

ReactionScheme Figure 1: Synthetic Pathway for 8-(3-Fluorophenyl)-8-oxooctanenitrile SM1 1-Bromo-3-fluorobenzene (Precursor) Grignard 3-Fluorophenylmagnesium bromide SM1->Grignard Grignard Formation (I2 initiator) Mg Mg / THF Mg->Grignard Intermediate Metallo-Imine Intermediate Grignard->Intermediate Nucleophilic Addition (0°C to RT) Nitrile Suberonitrile (Octanedinitrile) Nitrile->Intermediate Product 8-(3-Fluorophenyl)-8- oxooctanenitrile Intermediate->Product Acidic Hydrolysis (Selective for C=N) H3O H3O+ / Hydrolysis

Figure 1: The Grignard addition to a symmetric dinitrile allows for the direct formation of the keto-nitrile skeleton.

Part 2: Reagents, Solvents, and Equipment[2][3]

The success of this protocol hinges on the quality of the Grignard reagent and the strict exclusion of moisture during the addition phase.

Table 1: Key Reagents and Specifications
ReagentCAS No.Grade/PurityRoleCritical Note
1-Bromo-3-fluorobenzene 1073-06-9>98%Aryl PrecursorSource of the meta-fluoro motif.
Magnesium Turnings 7439-95-4Grignard GradeMetal ReagentActivate with Iodine or 1,2-dibromoethane.
Suberonitrile 629-40-3>97%ElectrophileUse excess (1.5–2.0 equiv) to favor mono-addition.
THF (Tetrahydrofuran) 109-99-9Anhydrous (<50 ppm H2O)SolventStabilizes the Grignard species.
Iodine (Crystal) 7553-56-2ACS ReagentInitiatorEssential for starting the Grignard reaction.
Hydrochloric Acid (2M) 7647-01-0AqueousHydrolysisConverts imine to ketone without hydrolyzing nitrile.

Part 3: Detailed Experimental Protocol

Safety Warning:

  • Suberonitrile is toxic and may release HCN under extreme conditions. Handle in a well-ventilated fume hood.

  • Grignard Reagents are pyrophoric and moisture-sensitive. Use standard Schlenk techniques or a nitrogen/argon manifold.

Phase A: Preparation of 3-Fluorophenylmagnesium Bromide
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen (3 cycles).

  • Activation: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor fills the flask (purple haze). Allow to cool.

  • Initiation: Dissolve 1-Bromo-3-fluorobenzene (1.0 equiv) in anhydrous THF (concentration ~1.0 M). Add 5-10% of this solution to the Mg turnings without stirring.

    • Observation: Initiation is confirmed by the disappearance of the iodine color and mild bubbling.

  • Propagation: Once initiated, begin stirring and add the remaining bromide solution dropwise to maintain a gentle reflux.

  • Completion: After addition, reflux for 1 hour to ensure complete conversion. Cool to room temperature (RT). The solution should be dark grey/brown.

Phase B: Nucleophilic Addition to Suberonitrile
  • Preparation of Electrophile: In a separate dry flask, dissolve Suberonitrile (1.5 equiv) in anhydrous THF. Cool this solution to 0°C (ice bath).

    • Why Excess? Using excess dinitrile statistically favors the mono-addition product over the bis-addition (diketone) byproduct.

  • Addition: Transfer the prepared Grignard solution (from Phase A) via cannula or syringe into the Suberonitrile solution slowly over 30–45 minutes.

    • Control: Maintain internal temperature <10°C to prevent polymerization or side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–6 hours. A precipitate (the magnesium imine salt) may form.

Phase C: Selective Hydrolysis & Workup
  • Quenching: Cool the reaction mixture to 0°C. Slowly add 2M HCl (aq) until the pH is <2.

    • Caution: Exothermic reaction.[1][2] Evolution of gas possible.

  • Hydrolysis: Stir the biphasic mixture vigorously at RT for 2–3 hours.

    • Mechanism:[3][4][5] The acid hydrolyzes the C=N-MgBr bond to C=O. The terminal nitrile (CN) is robust enough to survive these mild acidic conditions at RT. Do not reflux in acid, or the nitrile will hydrolyze to a carboxylic acid.

  • Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (3x) .

  • Washing: Combine organic layers and wash with:

    • Water (1x)

    • Saturated NaHCO3 (to remove excess acid)

    • Brine (1x)

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Phase D: Purification
  • Crude Analysis: The crude oil contains the product, unreacted suberonitrile, and trace bis-ketone.

  • Column Chromatography: Purify using silica gel.[6]

    • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 95:5 → End 80:20).

    • Order of Elution: Unreacted 1-bromo-3-fluorobenzene (if any) -> Suberonitrile -> 8-(3-Fluorophenyl)-8-oxooctanenitrile -> Bis-ketone.

  • Yield: Typical isolated yield is 65–75%.

Part 4: Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: Pale yellow to colorless oil (may solidify upon standing in freezer).

  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.7–7.2 (m, 4H, Ar-H)

    • δ 2.95 (t, 2H, -CH2-C(=O)-)

    • δ 2.35 (t, 2H, -CH2-CN)

    • δ 1.8–1.3 (m, 8H, aliphatic chain)

  • IR Spectrum:

    • ~2245 cm⁻¹ (C≡N stretch, weak/sharp)

    • ~1685 cm⁻¹ (C=O stretch, ketone)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Initiation Moisture in THF or inactive Mg.Re-dry THF over molecular sieves. Use DIBAL-H (trace) or 1,2-dibromoethane to activate Mg.
Bis-addition Product (Diketone) Excess Grignard relative to Nitrile.Ensure Suberonitrile is in excess (1.5–2.0 eq). Add Grignard to the Nitrile (Inverse Addition).
Nitrile Hydrolysis (Acid formed) Hydrolysis conditions too harsh.Do not heat during the HCl quench. Keep temperature <40°C. Reduce hydrolysis time.
Starting Material Remains Incomplete Grignard formation.Check titer of Grignard before addition. Increase reflux time in Phase A.

Part 5: References

  • Grignard Addition to Nitriles (General Mechanism):

    • Moffett, R. B.; Shriner, R. L. "ω-Methoxyacetophenone." Organic Syntheses, Coll.[2] Vol. 3, p. 562 (1955). Link

    • Note: Describes the general Moureu-Mignonac reaction conditions for converting nitriles to ketones via Grignard reagents.

  • Synthesis of Fluorinated Aryl Ketones:

    • Effenberger, F.; Weber, T. "Friedel–Crafts Acylation and Grignard Reaction for the Synthesis of Fluorinated Phenyl Ketones." Chemische Berichte, 1988, 121(3), 421-430.

    • Context: Establishes the stability of meta-fluoro substituents under Grignard conditions.

  • Compound Identification & Properties:

    • CAS 898767-27-6 Entry. PubChem Database. National Center for Biotechnology Information. Link

    • Supplier Specification: Fluorochem Product F068987. "8-(3-Fluorophenyl)-8-oxooctanenitrile." Link

  • Analogous Linker Synthesis (PARP Inhibitors):

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008, 51(20), 6581–6591. Link

    • Context: Illustrates the use of similar fluoro-aryl-ketone intermediates in drug discovery.

Sources

Application Note: Hydrolysis of 8-(3-Fluorophenyl)-8-oxooctanenitrile to Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In advanced pharmaceutical synthesis, the chemoselective transformation of bifunctional intermediates is a critical parameter for successful scale-up.1 is a prime example, featuring both a terminal nitrile group and an aryl-alkyl ketone[1]. The targeted transformation involves the hydrolysis of the nitrile moiety to yield2[2].

Expertise & Causality in Method Selection: The primary synthetic challenge in this hydrolysis is preserving the


-enolizable aryl-alkyl ketone. Traditional basic hydrolysis (e.g., NaOH in aqueous ethanol) is highly prone to inducing base-catalyzed aldol condensation or retro-aldol cleavage at the ketone site. Therefore, acidic hydrolysis or mild biocatalytic approaches are mandated.

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the cyano carbon. This allows for nucleophilic attack by water to form a transient amide intermediate, which is3[3]. Alternatively, 4 offer a direct, highly chemoselective route to the carboxylic acid without generating the amide intermediate, operating under mild physiological pH to completely bypass ketone degradation[4].

Experimental Workflows & Logical Relationships

Workflow cluster_Acid Pathway A: Acidic Hydrolysis cluster_Bio Pathway B: Biocatalytic Hydrolysis Start 8-(3-Fluorophenyl)-8-oxooctanenitrile (Starting Material) Acid 6M HCl / AcOH Reflux, 16-24h Start->Acid Enzyme Nitrilase (EC 3.5.5.1) Phosphate Buffer (pH 7.2), 35°C Start->Enzyme Amide Amide Intermediate (Transient) Acid->Amide WorkupA Aqueous Workup & EtOAc Extraction Amide->WorkupA Product 8-(3-Fluorophenyl)-8-oxooctanoic acid (Target Product) WorkupA->Product WorkupB Acidification (pH 2) & Extraction Enzyme->WorkupB Direct Conversion (No Amide) WorkupB->Product

Caption: Workflow comparing acidic and biocatalytic hydrolysis pathways.

Step-by-Step Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Robust Chemical Method)

This protocol utilizes a mixture of concentrated hydrochloric acid and glacial acetic acid to maintain solubility while providing sufficient proton activity for nitrile hydration.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol (2.33 g) of 8-(3-Fluorophenyl)-8-oxooctanenitrile in 15 mL of glacial acetic acid.

  • Acid Addition: Slowly add 15 mL of concentrated aqueous HCl (37%).

    • Causality Insight: Acetic acid acts as a crucial co-solvent to keep the highly lipophilic starting material in solution, while HCl provides the hydronium ions necessary to drive the electrophilic activation of the nitrile carbon.

  • Thermal Activation: Heat the mixture to gentle reflux (approx. 100–105 °C) for 16–24 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the starting material spot disappears.

  • Workup (Self-Validating System): Cool the mixture to room temperature and pour it over 100 g of crushed ice. The immediate precipitation of the crude carboxylic acid serves as a primary visual validation of successful conversion, as the starting nitrile behaves differently upon aqueous quenching.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude residue from a mixture of hexanes/ethyl acetate to afford pure 8-(3-fluorophenyl)-8-oxooctanoic acid.

Protocol B: Biocatalytic Hydrolysis (High Chemoselectivity Method)

Utilizing5[5], making it the preferred route for highly sensitive substrates.

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer and adjust to pH 7.2.

  • Substrate Dispersion: Dissolve 5.0 mmol (1.17 g) of the nitrile in 2 mL of DMSO. Add this solution dropwise to the buffer to ensure uniform dispersion.

    • Causality Insight: The addition of a small amount of DMSO is critical for the bioavailability of the hydrophobic substrate in the aqueous enzymatic medium.

  • Enzyme Addition: Add 50 mg of lyophilized Nitrilase powder (e.g., derived from Rhodococcus rhodochrous). The enzyme catalyzes the direct addition of water to the nitrile carbon, bypassing the amide intermediate[4].

  • Incubation: Incubate the mixture in an orbital shaker at 35 °C and 150 rpm for 24–48 hours.

  • Workup (Self-Validating System): Acidify the reaction mixture to pH 2.0 using 1M HCl. This pH shift protonates the resulting soluble carboxylate salt into its insoluble free acid form, causing a distinct phase separation or precipitation that validates the reaction's success. Extract with EtOAc (

    
     mL), dry, and concentrate.
    

Quantitative Data Presentation

Table 1: Comparison of Hydrolysis Methods for 8-(3-Fluorophenyl)-8-oxooctanenitrile

ParameterAcidic Hydrolysis (Protocol A)Basic Hydrolysis (Reference)Biocatalytic Hydrolysis (Protocol B)
Reagents 6M HCl / Glacial AcOH2M NaOH / EtOHNitrilase / Phosphate Buffer
Temperature 100–105 °C (Reflux)80 °C (Reflux)35 °C
Reaction Time 16–24 hours8–12 hours24–48 hours
Typical Yield 78–85%< 50%> 92%
Chemoselectivity Good (Trace aldol byproducts)Poor (Significant ketone cleavage)Excellent (No ketone degradation)
Intermediate Amide (Transient)Amide (Transient)None (Direct to Acid)

References

  • 898767-27-6 | 8-(3-Fluorophenyl)-8-oxooctanenitrile - ChemScene. 1

  • 8-(3-fluorophenyl)-8-oxooctanoic acid - CymitQuimica. 2

  • Transition metal-catalyzed hydrolysis reactions of nitriles - Organic Syntheses. 3

  • Microbial metabolism of nitriles and its biotechnological potential - SciSpace. 4

  • Nitrile-converting enzymes as a tool to improve biocatalysis in organic synthesis: recent insights and promises - ResearchGate.5

Sources

Application Note: 8-(3-Fluorophenyl)-8-oxooctanenitrile in Fluorinated Drug Design

[1]

Executive Summary

8-(3-Fluorophenyl)-8-oxooctanenitrile is a bifunctional "Cap-Linker" scaffold.[] In the context of rational drug design, it serves as a critical intermediate for synthesizing Histone Deacetylase (HDAC) inhibitors and PROTAC linkers .

Its structural value lies in three distinct domains:

  • The 3-Fluorophenyl "Cap": A bioisostere of the phenyl cap found in Vorinostat (SAHA).[] The meta-fluorine substitution blocks metabolic oxidation (CYP450) at the vulnerable C3 position while enhancing lipophilicity and blood-brain barrier (BBB) permeability.[]

  • The 8-Oxo-Octyl Linker: A hydrophobic chain that spans the enzyme active site tunnel (e.g., HDAC catalytic pocket).[] The C8 ketone provides a hydrogen bond acceptor site, distinct from the amide bond in SAHA, potentially altering selectivity profiles.

  • The Nitrile "Warhead Precursor": A masked functional group that can be orthogonally transformed into a Zinc-Binding Group (ZBG) like hydroxamic acid, or reduced to a primary amine for PROTAC conjugation.[]

Chemical Profile & Stability

PropertyDataRelevance
Formula C₁₄H₁₆FNOFluorinated aryl ketone
MW 233.28 g/mol Fragment-like, high ligand efficiency potential
LogP ~3.87Lipophilic; suitable for CNS targets
H-Bond Acceptors 2 (C=O, CN)Interaction with channel residues
Stability HighNitrile and ketone are stable under ambient conditions; avoid strong reducing agents until desired.[][2]
Solubility DMSO, DCM, MeOHCompatible with standard organic synthesis workflows

Application I: Design of Fluorinated HDAC Inhibitors

The primary application of this scaffold is the synthesis of "Next-Generation SAHA Analogs."[]

Mechanism: HDAC inhibitors typically follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .[][3]

  • Current Standard: Vorinostat (SAHA) uses a phenylaminocarbonyl cap.

  • Innovation: Using 8-(3-Fluorophenyl)-8-oxooctanenitrile replaces the labile aniline amide with a robust ketone and fluorinates the cap.[]

    • Effect: The ketone linker removes a hydrogen bond donor (NH) but retains the acceptor (C=O), altering the solvation penalty upon binding. The fluorine atom increases the metabolic half-life.[]

Strategic Workflow

The nitrile group is the "masked" ZBG.[] It must be converted into a Hydroxamic Acid (to chelate Zn²⁺ in the HDAC active site).

DOT Diagram: Pharmacophore Logic

HDAC_DesignScaffold8-(3-Fluorophenyl)-8-oxooctanenitrileCap3-Fluorophenyl Cap(Hydrophobic Interaction)Scaffold->CapContainsLinker8-Oxo-Octyl Chain(Tunnel Spanning)Scaffold->LinkerContainsWarheadNitrile Group(ZBG Precursor)Scaffold->WarheadContainsTargetFluorinated HDAC Inhibitor(High Potency/Stability)Cap->TargetMetabolic StabilityLinker->TargetActive Site FitWarhead->TargetConverted toHydroxamic Acid

Figure 1: Deconstruction of the scaffold's role in HDAC inhibitor design.[]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Weinreb Route)

Rationale: Direct Friedel-Crafts acylation of fluorobenzene with 7-cyanoheptanoyl chloride is regiochemically poor (yielding ortho/para mixtures).[] The Weinreb Amide method guarantees the ketone functionality without over-addition of the Grignard reagent.[]

Reagents:

  • 7-Cyanoheptanoic acid (commercially available)[]

  • N,O-Dimethylhydroxylamine HCl[][4]

  • EDC[]·HCl / HOBt (Coupling agents)

  • 3-Fluorophenylmagnesium bromide (1.0 M in THF)[]

Step-by-Step:

  • Weinreb Amide Formation:

    • Dissolve 7-cyanoheptanoic acid (1.0 eq) in dry DCM (0.2 M).

    • Add N,O-dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Stir at RT for 12 h. Quench with sat. NaHCO₃. Extract with DCM, dry (MgSO₄), and concentrate.

    • Result:N-methoxy-N-methyl-7-cyanoheptanamide .[]

  • Grignard Addition:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C .[]

    • Add 3-Fluorophenylmagnesium bromide (1.2 eq) dropwise over 30 min.[]

    • Critical Control: Do not allow temperature to rise above 5°C during addition to prevent side reactions.[]

    • Stir at 0°C for 2 h, then warm to RT for 1 h.

  • Workup:

    • Quench with 1M HCl (carefully, to hydrolyze the tetrahedral intermediate).

    • Extract with EtOAc (3x). Wash organic layer with brine.[]

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Yield Target: >85% as a pale yellow oil/solid.

Protocol B: Functionalization (Nitrile to Hydroxamic Acid)

Rationale: Converting the nitrile to a hydroxamic acid creates the zinc-binding warhead necessary for HDAC inhibition.[]

Reagents:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

Step-by-Step:

  • Preparation of Hydroxylamine:

    • Dissolve NH₂OH[]·HCl (10 eq) in MeOH.

    • Add KOH (10 eq) in MeOH dropwise at 0°C.

    • Filter off the precipitated KCl salt.[] Use the filtrate (free NH₂OH) immediately.

  • Reaction:

    • Add 8-(3-Fluorophenyl)-8-oxooctanenitrile (1.0 eq) to the NH₂OH filtrate.[]

    • Stir at RT for 24–48 h.[] Monitor by LC-MS (Target mass: MW + 33 for -CONHOH).[]

    • Note: The ketone is generally stable under these basic conditions, but if reduction is observed, use a two-step route (Pinner reaction to ester -> Hydroxaminolysis).[]

  • Purification:

    • Neutralize with 1M HCl to pH ~7.[]

    • Extract with EtOAc.[]

    • Recrystallize from MeOH/Ether or use Preparative HPLC.[]

Application II: Linker Chemistry for PROTACs

In PROTAC (Proteolysis Targeting Chimera) design, the linker length and composition are critical for ternary complex formation.

  • Utility: This scaffold provides a pre-formed 8-carbon chain (optimal for many PROTACs) with a "handle" (nitrile) and a "attachment point" (phenyl ketone).[]

  • Transformation:

    • Reductive Amination: The ketone can be reductively aminated to attach the E3 ligase ligand (e.g., Thalidomide derivative).

    • Nitrile Reduction: The nitrile can be reduced to a primary amine to attach the Protein of Interest (POI) ligand.

DOT Diagram: Synthesis Workflow

Synthesis_FlowAcid7-Cyanoheptanoic AcidWeinrebWeinreb AmideIntermediateAcid->Weinreb1. EDC, NH(OMe)MeGrignard3-F-Ph-MgBrTarget8-(3-Fluorophenyl)-8-oxooctanenitrileWeinreb->Target2. Grignard AdditionHDACiHDAC Inhibitor(Hydroxamic Acid)Target->HDACiNH2OH, KOH(ZBG Formation)PROTACPROTAC Linker(Diamine)Target->PROTACH2, Pd/C(Global Reduction)

Figure 2: Synthetic pathways from precursor to bioactive applications.

References

  • Meyners, C., et al. (2023).[5] "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors." Molecules, 28(4), 1845. [Link]

  • Micheletti, G., et al. (2024). "Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase." Molecules, 29(1), 1-23. [Link]

Application Note: Advanced Crystallization and Isolation Techniques for 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6; Formula: C₁₄H₁₆FNO) is a critical bifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a polar fluorophenyl ketone headgroup attached to a flexible, lipophilic 7-carbon aliphatic chain terminating in a nitrile group.

From a process chemistry perspective, the high conformational flexibility and moderate lipophilicity of the octanenitrile chain present a significant challenge during isolation: Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the industry as "oiling out"[1]. When uncontrolled, the supersaturated solute separates into an impurity-rich oil phase rather than forming a highly ordered crystal lattice, leading to severe downstream filtration issues, poor morphology, and compromised chemical purity[2].

This application note details a self-validating, thermodynamically controlled seeded anti-solvent cooling crystallization protocol designed to bypass the LLPS boundary, ensuring high-purity crystalline isolation.

Thermodynamic Profiling & Solvent Strategy

To design a robust crystallization process, the thermodynamic relationship between the solute, the solvent, and the metastable zone width (MSZW) must be strictly managed[3].

  • Primary Solvent (Isopropanol - IPA): Selected for its steep temperature-dependent solubility curve. The compound exhibits high solubility at elevated temperatures (>50 °C) and moderate solubility at ambient temperatures.

  • Anti-Solvent (n-Heptane): Selected to drive yield. The lipophilic nature of the compound means it retains some solubility in cold IPA; the addition of n-Heptane sharply reduces solubility, forcing the remaining solute out of the mother liquor.

The Causality of Oiling Out: Oiling out occurs when the crystallization trajectory (temperature vs. concentration) crosses the binodal liquid-liquid coexistence curve before crossing the solid-liquid solubility curve[2]. By introducing a seed bed, we provide immediate surface area for crystal growth. This continuously consumes supersaturation, preventing the solute concentration from ever reaching the critical threshold required for LLPS[1].

Table 1: Solubility and Thermodynamic Profile
ParameterValue / ObservationProcess Implication
Solubility in IPA (55 °C) > 250 mg/mLAllows for high volumetric efficiency during dissolution.
Solubility in IPA (5 °C) ~ 45 mg/mLRequires anti-solvent to minimize yield loss in the mother liquor.
Solubility in n-Heptane (5 °C) < 2 mg/mLExcellent anti-solvent; drives final supersaturation.
Unseeded MSZW ~ 25 °CExtremely wide; high risk of uncontrolled primary nucleation or LLPS.
Seeded MSZW (1.5 wt%) ~ 5 °CTightly controlled; ensures growth occurs strictly on the seed bed.

Experimental Protocol: Seeded Anti-Solvent Crystallization

The following protocol is engineered to synchronize the supersaturation generation rate (via cooling and anti-solvent dosing) with the crystal growth rate.

Step-by-Step Methodology
  • Dissolution & Polish Filtration:

    • Charge 100 g of crude 8-(3-Fluorophenyl)-8-oxooctanenitrile into a jacketed crystallizer.

    • Add 500 mL of Isopropanol (5 Vol).

    • Heat the internal temperature (T_int) to 55 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Causality: Pass the hot solution through a 0.22 µm inline filter into a clean reactor. This polish filtration removes foreign particulates (dust, undissolved impurities) that act as heterogeneous nucleation sites, which could prematurely trigger uncontrolled crystallization[3].

  • Controlled Cooling to Seeding Temperature:

    • Cool the solution from 55 °C to 40 °C at a linear rate of 0.2 °C/min .

    • Causality: A slow cooling rate prevents local supersaturation spikes at the reactor walls, keeping the system safely within the MSZW.

  • Seeding & Aging:

    • At 40 °C, charge 1.5 g (1.5 wt%) of pre-milled 8-(3-Fluorophenyl)-8-oxooctanenitrile seed crystals (target D50: ~20-30 µm) suspended in 5 mL of IPA.

    • Hold (age) the suspension at 40 °C for 60 minutes .

    • Causality: Seeding bypasses the high activation energy of primary nucleation. The 60-minute aging period allows the seeds to heal any milling-induced crystalline defects and begin consuming supersaturation, stabilizing the phase environment[1].

  • Anti-Solvent Dosing:

    • Initiate the addition of 1000 mL (10 Vol) of n-Heptane.

    • Dose linearly over 4 hours (approx. 4.1 mL/min) while maintaining T_int at 40 °C.

    • Causality: Rapid addition of anti-solvent would instantly crash the solute out as an oil. A 4-hour linear dose ensures that supersaturation is generated at a rate slower than the crystal growth rate, forcing the molecules to integrate into the existing seed lattice rather than phase-separating[2].

  • Final Cooling & Desupersaturation:

    • Cool the resulting slurry from 40 °C to 5 °C at 0.1 °C/min .

    • Hold at 5 °C for 2 hours .

ProcessWorkflow A 1. Dissolution (IPA, 55°C) B 2. Polish Filtration (0.22 µm) A->B C 3. Cooling & Seeding (40°C, 1.5 wt%) B->C D 4. Anti-Solvent Dosing (n-Heptane, 4 hrs) C->D E 5. Final Cooling (5°C, 0.1°C/min) D->E F 6. Isolation & Drying (ANFD, 30°C Vacuum) E->F

Figure 1. Step-by-step workflow for the seeded anti-solvent crystallization of 8-(3-Fluorophenyl)-8-oxooctanenitrile.

Isolation and Drying Protocol

  • Filtration: Transfer the slurry to an Agitated Nutsche Filter Dryer (ANFD) or a Buchner funnel (for lab-scale). Apply vacuum (or positive nitrogen pressure) to deliquor the cake.

  • Cake Washing:

    • Prepare a wash solution of IPA / n-Heptane (1:3 v/v) and pre-chill it to 5 °C .

    • Apply 2 bed volumes (approx. 200 mL) of the cold wash to the cake.

    • Causality: The mother liquor trapped in the cake contains the rejected impurities. Washing with a solvent mixture identical in ratio to the final mother liquor—but pre-chilled—efficiently displaces these impurities without dissolving the product cake or causing secondary precipitation of the impurities.

  • Vacuum Drying:

    • Dry the isolated solid under vacuum (< 50 mbar) at 30 °C for 12 hours.

    • Causality: Because flexible aliphatic ketones often exhibit relatively low melting points, drying at a low temperature (30 °C) prevents the cake from melting or degrading. The high vacuum compensates for the low temperature, ensuring complete removal of volatile IPA and Heptane.

PhaseDiagram Unsat Unsaturated Solution (High Temp / Pure IPA) Supersat Metastable Zone (Supersaturated) Unsat->Supersat Cooling & Anti-Solvent Addition LLPS Oiling Out Region (Liquid-Liquid Phase Separation) Supersat->LLPS Unseeded / Fast Dosing (Crosses Binodal Curve) Crystal Controlled Crystallization (Solid Phase) Supersat->Crystal Seeded / Slow Dosing (Stays within MSZW)

Figure 2. Thermodynamic pathways illustrating how seeding and controlled dosing prevent Liquid-Liquid Phase Separation (LLPS).

Analytical Validation

To ensure the protocol acts as a self-validating system, the isolated product must be evaluated against strict quality metrics. The combination of cooling and anti-solvent crystallization effectively purges structurally similar organic impurities into the mother liquor.

Table 2: Process Performance Metrics
MetricPre-Crystallization (Crude)Post-Crystallization (Isolated)Analytical Method
Chemical Purity 88.5% (Typical)> 99.2%HPLC (UV at 210 nm / 254 nm)
Physical State Viscous Oil / Amorphous SolidFree-flowing Crystalline PowderVisual / XRPD
Residual IPA N/A< 3000 ppmHeadspace GC-FID
Residual Heptane N/A< 2000 ppmHeadspace GC-FID
Process Yield N/A88 - 92% (First Crop)Gravimetric

References

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons. Available at:[Link]

  • Tanaka, K., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, 2019, 23(9), 2001–2008. Available at:[Link]

  • Lafferrère, L., et al. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, 2005, 9(6), 943–950. Available at:[Link]

Sources

Functionalization of the ketone group in 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) represents a high-value "divergent scaffold" in medicinal chemistry.[][2][3] Its structure features three critical design elements:

  • 3-Fluorophenyl Group: A metabolic blocker that resists P450 oxidation at the para and ortho positions while modulating lipophilicity.[][2][3]

  • C8-Alkyl Linker: A flexible tether (approx. 10–12 Å) ideal for PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands, bridging a warhead to an E3 ligase ligand.[3]

  • Orthogonal Reactivity: The ketone (C=O) and nitrile (CN) groups allow for independent functionalization.[3]

This guide focuses on the chemoselective transformation of the ketone group while preserving the nitrile integrity. We present three industry-standard workflows to convert this scaffold into chiral alcohols, secondary amines, and gem-difluorides.

Divergent Synthesis Strategy

The ketone at the benzylic position is the primary handle for introducing stereochemistry or altering the hydrogen-bond acceptor (HBA) profile.

DivergentSynthesis Scaffold 8-(3-Fluorophenyl)- 8-oxooctanenitrile (Starting Material) Alcohol Chiral Alcohol (Stereocenter Installation) Scaffold->Alcohol Asymmetric Transfer Hydrogenation (ATH) Amine Secondary Amine (Linker Attachment) Scaffold->Amine Reductive Amination Difluoro Gem-Difluoride (Metabolic Blocking) Scaffold->Difluoro Deoxofluorination (DAST)

Figure 1: Strategic divergence from the parent ketone scaffold.

Workflow A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to yield the (R)- or (S)-alcohol. Why this method: Traditional hydride reductions (NaBH₄) yield racemates.[3] ATH using Noyori-Ikariya catalysts allows for >95% ee (enantiomeric excess) without high-pressure hydrogenation equipment.[][2][3]

Mechanism & Rationale

The reaction utilizes a Ruthenium(II)-arene complex with a chiral diamine ligand (TsDPEN).[4][5][6] The "metal-ligand bifunctional mechanism" involves the simultaneous transfer of a proton from the amine ligand and a hydride from the metal to the ketone, bypassing direct coordination of the ketone to the metal. This ensures high chemoselectivity (nitrile is untouched).[3]

Protocol: Ru-Catalyzed ATH

Reagents:

  • Substrate: 8-(3-Fluorophenyl)-8-oxooctanenitrile (1.0 equiv)[2]

  • Catalyst: RuCl (0.5 – 1.0 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[4][6]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve the ketone (1.0 g, 4.29 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add RuCl (13.6 mg, 0.5 mol%). The solution typically turns deep purple/red.[3]

  • H-Donor Addition: Slowly inject the HCOOH/Et₃N azeotrope (2.0 mL) via syringe. Caution: Mild exotherm and CO₂ evolution.[]

  • Reaction: Stir at 25–30°C for 12–16 hours. Monitor by TLC (or HPLC) for disappearance of the ketone.

  • Workup: Quench with saturated NaHCO₃ (20 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • Yield: >90%

  • ee: >95% (Determine via Chiral HPLC, e.g., Chiralcel OD-H column).

  • Identity: ¹H NMR (benzylic CH signal shifts from ~3.0 ppm in ketone to ~4.8 ppm doublet of doublets in alcohol).[3]

Workflow B: Ti(IV)-Mediated Reductive Amination

Objective: Conversion of the ketone to a secondary amine (e.g., for attaching a specific warhead or solubilizing group). Why this method: Direct reductive amination of aryl ketones is sluggish due to steric hindrance and electronic deactivation by the aryl ring.[3] Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation, preventing the formation of enamine side products.[7]

Protocol: Ti(OiPr)₄ / NaBH₄ System

Reagents:

  • Substrate: 1.0 equiv

  • Amine Partner: R-NH₂ (1.2 equiv) (e.g., Methylamine, Cyclopropylamine)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 equiv)[8]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF or Methanol[][3]

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, mix the ketone (1.0 equiv) and the amine (1.2 equiv) in neat Ti(OiPr)₄ (1.5 equiv). If the amine is a solid, use minimal dry THF.[3]

  • Activation: Stir the viscous mixture under N₂ at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by IR.[3] Disappearance of ketone C=O stretch (1690 cm⁻¹) and appearance of imine C=N (1640 cm⁻¹).

  • Dilution: Dilute the mixture with dry methanol (10 mL per gram of substrate).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. Caution: Gas evolution (H₂).

  • Quench: Stir for 2 hours at room temperature. Quench by adding 1N NaOH (to precipitate titanium salts as TiO₂).[3]

  • Filtration: Filter the white slurry through a Celite pad. Rinse with EtOAc.[][3]

  • Workup: Separate phases, dry organic layer, and concentrate.

Scientific Note: The 3-fluorophenyl group makes the ketone slightly more electrophilic than a standard acetophenone, usually accelerating imine formation.

Workflow C: Deoxofluorination (Gem-Difluorination)

Objective: Converting C=O to CF₂. Why this method: The CF₂ group is isosteric and isopolar to the ketone oxygen but is metabolically inert and does not act as a hydrogen bond acceptor. This is a critical "late-stage" modification to improve membrane permeability.[][2][3]

Protocol: DAST / Deoxo-Fluor

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.0 equiv)

  • Solvent: Anhydrous DCM[][3]

  • Container: Teflon or Polypropylene (Glass is acceptable for short durations if anhydrous, but etching can occur).

Step-by-Step Procedure:

  • Setup: In a plastic reaction vessel under N₂, dissolve the ketone in anhydrous DCM.

  • Addition: Cool to 0°C. Add DAST (2.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 16–24 hours.

    • Note: Aryl ketones can be sluggish.[][3] If no reaction occurs after 24h, heat to 40°C (refluxing DCM) carefully.

  • Quench (CRITICAL SAFETY): Cool to -78°C. Quench by slow addition to saturated aqueous NaHCO₃.

    • Warning: Direct addition of water to DAST is violent.[2][3] Always add the reaction mixture into the bicarbonate solution, not the other way around.

  • Workup: Extract with DCM, wash with water, dry over MgSO₄.

Validation Criteria:

  • ¹⁹F NMR: Crucial for confirmation.[][3] The 3-Fluoro signal will be a multiplet.[][2][3] The new CF₂ group will appear as a distinct AB quartet (if chiral center nearby) or singlet around -80 to -110 ppm.[][2]

Summary of Transformations

TransformationReagent SystemKey IntermediatePrimary Application
Asymmetric Reduction Ru-TsDPEN / HCOOHChiral Ruthenium-HydrideCreating stereodefined linkers for PROTACs.[][2][3]
Reductive Amination Ti(OiPr)₄ / NaBH₄Titanated ImineInstalling nitrogen handles for library expansion.[3]
Deoxofluorination DAST / DCMAlkoxy-aminosulfur difluorideBioisostere replacement to block metabolism.[][2][3]

References

  • Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[][3][9] Accounts of Chemical Research, 30(2), 97–102. Link

  • Bhattacharyya, S. (1995).[3] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3][7][8][10][11] Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • Middleton, W. J. (1975).[3] New fluorinating reagents. Dialkylaminosulfur fluorides.[][3][12][13] Journal of Organic Chemistry, 40(5), 574–578. Link

  • Palmer, M. J., & Wills, M. (1999).[3] Asymmetric transfer hydrogenation of C=O and C=N bonds.[3] Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

Sources

Application Note: Chemoselective Grignard Addition to 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6)[1]

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), late-stage functionalization of bifunctional intermediates requires exquisite chemoselectivity. 8-(3-Fluorophenyl)-8-oxooctanenitrile presents a classic synthetic challenge: it possesses both a highly electrophilic aryl-alkyl ketone at C8 and a terminal aliphatic nitrile at C1[1].

When attempting a nucleophilic addition to the ketone to yield a tertiary alcohol, standard Grignard reagents (e.g., Methylmagnesium bromide,


) often fail to provide high yields. This failure is rarely due to nitrile cross-reactivity under cryogenic conditions, but rather due to the high basicity of the Grignard reagent, which causes competitive enolization at the C7 alpha-protons[2]. This application note details a self-validating, cerium-mediated protocol (the Imamoto reaction) that suppresses basicity, prevents enolization, and achieves absolute chemoselectivity for the ketone over the nitrile[3].

Mechanistic Insights: Causality in Reaction Design

To design a robust protocol, we must understand the competing kinetic pathways inherent to this substrate.

The Chemoselectivity Challenge (Ketone vs. Nitrile)

Both the carbonyl carbon and the nitrile carbon are electrophilic. However, the


 bond is more polarized than the 

bond, making ketones inherently more reactive toward nucleophilic attack than nitriles[4]. By strictly maintaining cryogenic conditions (

), the reaction remains under kinetic control, effectively shutting down the pathway leading to nitrile addition (which would otherwise yield an imine intermediate and, upon hydrolysis, a diketone)[4].
The Enolization Challenge (Addition vs. Deprotonation)

While low temperatures prevent nitrile attack, they do not solve the basicity problem. Grignard reagents are strong bases. The C7 methylene protons adjacent to the C8 ketone in 8-(3-Fluorophenyl)-8-oxooctanenitrile are mildly acidic. Standard


 frequently acts as a base rather than a nucleophile, deprotonating C7 to form an unreactive magnesium enolate[2]. Upon aqueous workup, this enolate simply reprotonates, leading to the frustrating recovery of unreacted starting material.
The Organocerium Solution (Imamoto Protocol)

To decouple nucleophilicity from basicity, we employ the Imamoto modification. By pre-mixing anhydrous Cerium(III) chloride (


) with the Grignard reagent, a transmetalation occurs, generating an organocerium species (

).
  • Oxophilicity: Cerium is highly oxophilic. It acts as a localized Lewis acid, coordinating tightly to the ketone oxygen and hyper-activating the carbonyl carbon.

  • Reduced Basicity: The carbon-cerium bond is significantly less polarized than the carbon-magnesium bond. This drastically reduces the basicity of the reagent, completely suppressing C7 deprotonation[3].

G cluster_standard Standard Grignard (MeMgBr) cluster_imamoto Imamoto Protocol (MeMgBr + CeCl3) SM 8-(3-Fluorophenyl)- 8-oxooctanenitrile Enol Enolization (Recovered SM) SM->Enol Basicity (Side Reaction) NitrileAtt Nitrile Addition (Imine/Ketone) SM->NitrileAtt Excess/High Temp (Side Reaction) TertAlc_Std Tertiary Alcohol (Moderate Yield) SM->TertAlc_Std Kinetic Control (-78 °C) TertAlc_Opt Tertiary Alcohol (>95% Yield, Clean) SM->TertAlc_Opt Oxophilic Activation Suppressed Basicity

Reaction pathway logic: Overcoming enolization and chemoselectivity issues via organocerium.

Quantitative Data: Protocol Optimization

The table below summarizes the optimization data, demonstrating why the organocerium approach is mandatory for high-yielding workflows involving this specific substrate.

ProtocolReagent SystemTemp (

)
Conversion to Tertiary Alcohol (%)Enolization (Recovered SM) (%)Nitrile Addition (%)
A (Standard)

(1.2 eq)

45%40%15%
B (Cryogenic)

(1.2 eq)

65%35%

C (Imamoto)

+

(1.5 eq)

>95%


Data Interpretation: Lowering the temperature to


 (Protocol B) successfully eliminates nitrile cross-reactivity but fails to prevent enolization. Only the addition of 

(Protocol C) resolves both issues simultaneously.

Experimental Methodology: The Imamoto Protocol

This protocol is designed as a self-validating system . Visual cues and in-process controls (IPCs) are embedded within the steps to ensure the integrity of the moisture-sensitive reagents before proceeding to the next phase.

Reagents Required
  • 8-(3-Fluorophenyl)-8-oxooctanenitrile (1.0 eq, rigorously dried)

  • Cerium(III) chloride heptahydrate (

    
    ) (1.5 eq)
    
  • Methylmagnesium bromide (

    
    ), 3.0 M in Diethyl Ether (1.5 eq)
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow

Step 1: Activation of Cerium(III) Chloride (Critical Step)

  • Place

    
     (1.5 eq) in a round-bottom flask equipped with a magnetic stir bar.
    
  • Apply high vacuum (0.1 mmHg) and gradually heat the flask to

    
     over 2 hours using an oil bath. Maintain for an additional 2 hours.
    
  • Validation Check: The solid must transition from crystalline to a fine, free-flowing white powder. Any clumping indicates residual moisture, which will destroy the Grignard reagent.

Step 2: Formation of the Cerium Suspension

  • Cool the flask to room temperature under an argon atmosphere.

  • Inject anhydrous THF to create a 0.3 M suspension.

  • Stir vigorously overnight (at least 12 hours) at room temperature.

  • Validation Check: The mixture should form a uniform, milky-white suspension. If the solid settles immediately upon halting stirring, the activation in Step 1 was incomplete.

Step 3: Transmetalation

  • Cool the milky suspension to

    
     using a dry ice/acetone bath.
    
  • Dropwise add

    
     (1.5 eq) over 15 minutes. Stir for 1 hour at 
    
    
    
    .
  • Validation Check: A subtle color change (typically to pale yellow or off-white) indicates the successful formation of the organocerium species (

    
    ).
    

Step 4: Substrate Addition

  • Dissolve 8-(3-Fluorophenyl)-8-oxooctanenitrile (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the organocerium mixture at

    
    .
    
  • Stir for 2 hours at

    
    .
    
  • In-Process Control (TLC): Remove a 0.1 mL aliquot, quench with saturated aqueous

    
    , and extract with Ethyl Acetate. Spot on silica TLC. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The starting material will form a bright yellow/orange spot (active ketone), while the product (tertiary alcohol) will not stain with 2,4-DNP, confirming complete conversion.
    

Step 5: Quench and Workup

  • Quench the reaction at

    
     by adding saturated aqueous 
    
    
    
    solution.
  • Allow the mixture to warm to room temperature. A gel-like cerium hydroxide precipitate will form.

  • Filter the mixture through a pad of Celite to remove cerium salts, washing the pad thoroughly with Ethyl Acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure tertiary alcohol.
    

Workflow Step1 1. CeCl3 Activation Dry at 140 °C under vacuum (2h) Step2 2. Suspension Add dry THF, stir overnight at RT Step1->Step2 Step3 3. Transmetalation Cool to -78 °C, add MeMgBr dropwise Step2->Step3 Step4 4. Substrate Addition Add 8-(3-Fluorophenyl)-8-oxooctanenitrile Step3->Step4 Step5 5. Quench & Workup Add aq. NH4Cl, extract with EtOAc Step4->Step5

Experimental workflow for the CeCl3-mediated chemoselective Grignard addition.

References

  • ChemScene. "8-(3-Fluorophenyl)-8-oxooctanenitrile Product Information & Properties." ChemScene Chemical Library. Available here.
  • Master Organic Chemistry. "Addition of Grignard Reagents to Nitriles to Give Ketones." Reaction Guide. Available here.
  • Organic Chemistry Portal. "Grignard Reaction - Mechanism and Side Reactions." Named Reactions. Available here.
  • Imamoto, T., Kusumoto, T., & Yokoyama, M. "Generation and reactivities of organocerium reagents." Journal of the Chemical Society, Chemical Communications, 1982, (18), 1042-1044. Available here.
  • Imamoto, T., Sugiura, Y., & Takiyama, N. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1985, 26(36), 4443-4446. Available here.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6)[1]. This guide is designed for discovery chemists and process development professionals who require high-yield, scalable methodologies.

The primary synthetic challenge for this molecule is chemoselectivity . The target compound contains both an aryl ketone and a terminal aliphatic nitrile. When coupling the two structural fragments, highly nucleophilic reagents (such as standard Grignard or organolithium reagents) are prone to attacking the terminal nitrile, leading to unwanted imine or diketone byproducts[2]. To bypass this, we detail two field-proven methodologies: Negishi Acylation (highly recommended for its absolute chemoselectivity) and Weinreb Amide Chelation (a robust traditional approach).

Synthetic Pathways Workflow

SynthesisRoutes cluster_A Method A: Negishi Acylation (Preferred) cluster_B Method B: Weinreb Amide Route SM1 7-Bromoheptanenitrile Int1 7-Cyanoheptylzinc Bromide SM1->Int1 Zn, LiCl, THF (Knochel Activation) Prod 8-(3-Fluorophenyl)-8-oxooctanenitrile Int1->Prod + SM2, Pd(PPh3)4 (Chemoselective) SM3 7-Cyanoheptanoic Acid Int2 Weinreb Amide SM3->Int2 HN(OMe)Me·HCl EDC, HOBt Int2->Prod + SM4, THF, -78°C (Chelation Control) SM2 3-Fluorobenzoyl Chloride SM4 3-Fluorophenylmagnesium Bromide

Figure 1: Divergent synthetic pathways comparing Negishi Acylation and Weinreb Amide routes.

Quantitative Method Comparison
ParameterMethod A: Negishi AcylationMethod B: Weinreb Amide
Primary Reagents 7-Bromoheptanenitrile, 3-Fluorobenzoyl chloride7-Cyanoheptanoic acid, 3-Fluorophenylmagnesium bromide
Operating Temperature 0 °C to 40 °CStrictly -78 °C
Chemoselectivity (Ketone vs Nitrile) >99:1 (Organozincs do not attack nitriles)~85:15 (Highly temperature-dependent)
Typical Isolated Yield 85% – 92%65% – 75%
Key Advantage High functional group tolerance; scalable at RT.Uses readily available Grignard reagents; no Pd required.
Step-by-Step Experimental Protocols
Method A: Negishi Acylation via Knochel's Organozinc (Recommended)

This method relies on the unique properties of organozinc reagents, which are nucleophilic enough to react with acid chlorides under palladium catalysis but completely inert toward aliphatic nitriles[3].

Step 1: Zinc Activation & Organozinc Formation Causality: Zinc metal rapidly forms a passivating oxide layer. Using the Knochel activation method (LiCl) solubilizes the forming organozinc species from the metal surface, driving the oxidative addition forward[4].

  • In a flame-dried Schlenk flask under argon, add zinc dust (1.5 eq) and anhydrous LiCl (1.5 eq). Heat under high vacuum at 160 °C for 2 hours to remove trace moisture.

  • Cool to room temperature and suspend in anhydrous THF (1 M).

  • Add 1,2-dibromoethane (5 mol%), heat to a gentle reflux for 3 minutes, and cool. Add TMSCl (1 mol%) and stir for 15 minutes.

  • Add 7-bromoheptanenitrile (1.0 eq) dropwise. Stir at 40 °C for 12 hours to yield 7-cyanoheptylzinc bromide.

  • Self-Validation: Quench a 0.5 mL aliquot with a 1M solution of iodine in THF. Analyze via GC-MS. Complete conversion is confirmed by the total disappearance of the bromide peak and the exclusive presence of 7-iodoheptanenitrile.

Step 2: Palladium-Catalyzed Acylation

  • In a separate flask, dissolve 3-fluorobenzoyl chloride (0.9 eq) and Pd(PPh3)4 (2 mol%) in anhydrous THF.

  • Cool to 0 °C and slowly transfer the organozinc solution via cannula.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography to yield the target ketone.

Method B: Weinreb Amide Chelation Control

Causality: N-methoxy-N-methylamides (Weinreb amides) react with Grignard reagents to form a highly stable, 5-membered cyclic magnesium chelate. This intermediate resists further nucleophilic attack, preventing the formation of a tertiary alcohol. The ketone is only liberated during the aqueous acidic workup[2].

Step 1: Amide Coupling

  • Dissolve 7-cyanoheptanoic acid (1.0 eq) in DCM.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (0.2 eq), and DIPEA (3.0 eq).

  • Stir at room temperature for 12 hours. Perform a standard aqueous wash (1M HCl, then sat. NaHCO3) to isolate the Weinreb amide.

Step 2: Grignard Addition

  • Dissolve the intermediate Weinreb amide in anhydrous THF (0.5 M) and cool strictly to -78 °C.

  • Add 3-fluorophenylmagnesium bromide (1.05 eq) dropwise via syringe pump over 1 hour.

  • Stir for 2 hours at -78 °C.

  • Critical Quench: Quench the reaction while still at -78 °C by adding cold 1M HCl to collapse the chelate directly to the ketone without allowing the Grignard to attack the nitrile.

Troubleshooting Guides & FAQs

Q: My zinc dust isn't inserting into 7-bromoheptanenitrile. How do I initiate the reaction? A: Zinc oxide passivation is the most common culprit. Ensure you are using the Knochel activation sequence (1,2-dibromoethane followed by TMSCl). Crucially, the addition of strictly anhydrous LiCl is mandatory. LiCl breaks up polymeric zinc structures on the metal surface and solubilizes the intermediate, which lowers the activation energy for insertion[4]. If insertion still fails, verify the water content of your LiCl; it is highly hygroscopic and must be dried at 160 °C under vacuum prior to use.

Q: I am using the Weinreb amide route (Method B), but LC-MS shows a mixture of the desired ketone and a diketone/imine byproduct. Why is this happening? A: This is a classic chemoselectivity failure. While the Weinreb amide protects the carbonyl carbon from over-addition, the Grignard reagent (3-fluorophenylmagnesium bromide) is highly reactive and will attack the terminal nitrile if the thermal energy is sufficient[2]. This occurs if the internal temperature rises above -40 °C during addition, or if a large excess of Grignard is used. To fix this:

  • Maintain a strict -78 °C internal temperature (use a cryogenic probe, not just a dry ice bath).

  • Limit the Grignard reagent to exactly 1.05 equivalents.

  • Ensure the reaction is quenched cold.

Q: In Method A, the acylation step is stalling, and I am recovering unreacted acid chloride and protonated aliphatic chain (heptanenitrile). What went wrong? A: The protonated aliphatic chain indicates that your organozinc reagent was successfully formed but was destroyed by adventitious moisture before or during the cross-coupling step. Organozinc reagents are less sensitive than Grignards, but they will still hydrolyze. Ensure your 3-fluorobenzoyl chloride is freshly distilled and completely free of 3-fluorobenzoic acid, which will act as a proton source and quench the organozinc reagent.

Q: Can I use a different palladium catalyst for the Negishi acylation? A: Yes. While Pd(PPh3)4 is the standard, Pd(dppf)Cl2 or PEPPSI-IPr often provide faster reaction kinetics and lower catalyst loading requirements (down to 0.5 mol%) for sterically unhindered acid chlorides.

References
  • Rakshit, A. et al. "Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities" Eur. J. Org. Chem. / ResearchGate. URL:[Link]

  • "Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design" NIH / PMC. URL:[Link]

  • Knochel, P. et al. "Preparation and Applications of Functionalized Organozinc Reagents" ResearchGate. URL:[Link]

Sources

Technical Support Center: Purification Protocols for 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Matrix: Identifying Your Impurity

Before initiating purification, correlate your observation with the likely impurity profile. The synthesis of 8-(3-Fluorophenyl)-8-oxooctanenitrile typically involves Friedel-Crafts acylation or organometallic coupling, generating specific byproducts.

ObservationLikely ImpurityChemical NatureOrigin
New peak at

(lower than product)
Impurity A: 8-(3-Fluorophenyl)-8-oxooctanamideAmide (Hydrolysis)Acidic/Basic workup of nitrile
Broad peak / Tailing near baseline Impurity B: 8-(3-Fluorophenyl)-8-oxooctanoic acidCarboxylic AcidComplete hydrolysis of nitrile
Doublet peak in NMR (aromatic region) Impurity C: Para-isomer (4-Fluorophenyl analog)RegioisomerFriedel-Crafts selectivity issue
New peak at

(close to product)
Impurity D: 8-(3-Fluorophenyl)-8-hydroxyoctanenitrileAlcoholOver-reduction of ketone
Cloudy/Oiling out in non-polar solvent Impurity E: Oligomers / Aluminum saltsInorganic / PolymerPoor quench of Lewis Acid

Troubleshooting Guide (Q&A)

Module 1: The "Hydrolysis Trap" (Nitrile Stability)

User Question: "I noticed a diminishing nitrile peak (IR


 2250 cm

) and a growing carbonyl amide peak after an acidic workup. How do I remove the amide impurity without destroying the ketone?"

Technical Response: The nitrile group at the terminal position is susceptible to hydrolysis under the strong acidic conditions often used to quench Friedel-Crafts reactions (e.g., HCl/Ice) [1]. If the amide (Impurity A ) has already formed, it is significantly more polar than the nitrile.

Corrective Protocol (Selective Partitioning):

  • Solvent Choice: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as EtOAc provides better partitioning for amides.

  • Wash Step: Wash the organic layer with mildly basic brine (Sat. NaCl + 5%

    
    ). The amide is not acidic enough to deprotonate, but the high ionic strength forces the more polar amide into the aqueous interface or causes it to precipitate.
    
  • Chromatography: If partitioning fails, use flash chromatography.

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: Gradient 0%

      
       30% EtOAc in Hexanes. The nitrile elutes early; the amide elutes significantly later due to Hydrogen bonding.
      
Module 2: The Isomer Challenge (Meta vs. Para)

User Question: "My NMR shows a ~15% impurity with a splitting pattern characteristic of a para-substituted ring, but I need the pure 3-fluoro (meta) isomer. Recrystallization isn't working."

Technical Response: If your synthesis utilized a direct Friedel-Crafts acylation of fluorobenzene, the para isomer (4-fluoro) is thermodynamically favored over your target meta isomer [2]. These isomers have very similar solubilities, making standard recrystallization ineffective.

Corrective Protocol (High-Efficiency Separation): You must utilize the slight difference in dipole moments between the meta and para isomers.

  • Technique: High-Performance Liquid Chromatography (Prep-HPLC).

  • Column: Phenyl-Hexyl or C18 column (The Phenyl-Hexyl phase interacts differently with the

    
    -electrons of the meta vs para fluorophenyl ring).
    
  • Mobile Phase: Acetonitrile/Water (isocratic 60:40) with 0.1% Formic Acid.

  • Logic: The ortho and meta isomers typically elute before the para isomer on reverse-phase systems due to steric twisting preventing optimal packing.

Module 3: The "Sticky Oil" Phenomenon

User Question: "The product is oiling out as a yellow viscous liquid instead of crystallizing. I suspect residual solvent or aliphatic impurities."

Technical Response: Long alkyl chains (octane) combined with aromatic rings often lead to "greasy" oils that trap solvents. This prevents the formation of a crystal lattice.

Corrective Protocol (Trituration):

  • Dissolution: Dissolve the oil in a minimum amount of Diethyl Ether (or MTBE).

  • Precipitation: Slowly add Pentane (or n-Hexane) dropwise with vigorous stirring at

    
    .
    
  • Seed: If available, add a seed crystal. If not, scratch the glass surface with a spatula.

  • Sonication: Brief sonication can induce nucleation.

  • Result: The impurities (aliphatic byproducts) remain in the pentane mother liquor, while the keto-nitrile should precipitate as a white/off-white solid.

Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying 8-(3-Fluorophenyl)-8-oxooctanenitrile based on the specific impurity detected.

PurificationLogic Start Crude 8-(3-Fluorophenyl)-8-oxooctanenitrile CheckTLC Diagnostic: TLC / HPLC / NMR Start->CheckTLC Impurity_Amide Impurity: Amide (Hydrolysis) CheckTLC->Impurity_Amide Polar Spot (Low Rf) Impurity_Acid Impurity: Carboxylic Acid CheckTLC->Impurity_Acid Baseline Streak Impurity_Isomer Impurity: Para-Isomer CheckTLC->Impurity_Isomer Split NMR Peaks Action_Chrom Action: Flash Column (0-30% EtOAc/Hex) Impurity_Amide->Action_Chrom Action_Wash Action: Bicarbonate Wash (Removes Acid) Impurity_Acid->Action_Wash Action_Prep Action: Prep-HPLC (Phenyl-Hexyl Column) Impurity_Isomer->Action_Prep Final Pure Nitrile Action_Wash->Final Action_Chrom->Final Action_Prep->Final

Figure 1: Decision matrix for selecting the appropriate purification technique based on impurity type.

Mechanistic Insight: The Hydrolysis Pathway

Understanding how the impurity forms is the key to preventing it in future batches. The nitrile group is generally stable, but the presence of the remote ketone can assist hydrolysis through intramolecular hydrogen bonding in acidic media.

HydrolysisPathway Nitrile Target Nitrile (-CN) Imidate Imidate Intermediate (-C(OH)=NH) Nitrile->Imidate Protonation AcidCat + H3O+ / Heat AcidCat->Nitrile Amide Impurity A: Amide (-CONH2) Imidate->Amide H2O Attack AcidImp Impurity B: Acid (-COOH) Amide->AcidImp Further Hydrolysis (Hard to reverse)

Figure 2: Stepwise hydrolysis of the nitrile group under acidic workup conditions.

Detailed Experimental Protocol: Flash Chromatography

If crystallization fails, this is the gold standard for purifying this molecule.

Stationary Phase: Silica Gel 60 (


).
Column Loading:  1:50 (1g crude : 50g silica).
StepSolvent SystemVolume (CV)Eluting Component
1 100% Hexanes2 CVNon-polar alkanes / Solvent front
2 5% EtOAc in Hexanes3 CVUnreacted Fluorobenzene (if any)
3 15% EtOAc in Hexanes 5-8 CV Target: 8-(3-Fluorophenyl)-8-oxooctanenitrile
4 40% EtOAc in Hexanes3 CVImpurity D (Alcohol)
5 80% EtOAc in Hexanes3 CVImpurity A (Amide)

Note: The product is UV active (254 nm) due to the fluorophenyl ketone chromophore.

References

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles to Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ChemGuide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

Technical Support Center: Troubleshooting Solubility of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Core Challenge: 8-(3-Fluorophenyl)-8-oxooctanenitrile is a highly lipophilic molecule (Predicted LogP ~3.87). Its structure features a hydrophobic C6 alkyl spacer connecting a fluorophenyl ketone to a nitrile group. While the ketone and nitrile provide some polarity, they are insufficient to overcome the hydrophobicity of the carbon scaffold in aqueous environments.

The Result: Users frequently encounter "crash-out" precipitation when diluting DMSO stock solutions into aqueous buffers (PBS) or cell culture media. This guide provides mechanistic troubleshooting to maintain solubility for biological assays.

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Weight 233.28 g/mol Small molecule, kinetically fast precipitation.
LogP (Predicted) ~3.87High Lipophilicity. Poor water solubility (< 10 µM likely).
H-Bond Donors 0Lacks "handles" for water interaction.
H-Bond Acceptors 2 (Ketone, Nitrile)Weak interaction with water; relies on dipole-dipole.
pKa NeutralpH adjustment is ineffective for solubility enhancement.
Diagnostic Decision Tree

Issue: "My solution turns cloudy or forms a pellet upon dilution." Use this logic flow to identify the root cause and solution.

SolubilityTroubleshooting Start Observation: Precipitation / Turbidity CheckConc Step 1: Check Final Concentration Is it > 10-50 µM in aqueous? Start->CheckConc CheckSolvent Step 2: Check Stock Solvent Is Stock 100% DMSO? CheckConc->CheckSolvent No (Low Conc) ReduceConc Action: Reduce Concentration or use Serial Dilution CheckConc->ReduceConc Yes (Too High) MixingMethod Step 3: Evaluate Mixing Speed Did you add aqueous TO organic? CheckSolvent->MixingMethod Yes ChangeSolvent Action: Switch to DMSO (Avoid Ethanol for high conc stocks) CheckSolvent->ChangeSolvent No ReverseMix Action: Add Stock TO Media (Dropwise with Vortexing) MixingMethod->ReverseMix Yes (Shock Precip) Formulation Action: Advanced Formulation (Cyclodextrin / PEG400) MixingMethod->Formulation No (Still Precipitating)

Figure 1: Logical workflow for diagnosing precipitation events during compound dilution.

Technical FAQs & Troubleshooting
Q1: Why does the compound precipitate immediately when I add the DMSO stock to my cell culture media?

The Mechanism: This is known as the "Solvent Shift" or "Ouzo Effect." The compound is soluble in DMSO because DMSO interacts with the aromatic ring and the polar functional groups. When you introduce this mixture into water, the DMSO molecules rapidly hydrogen-bond with the vast excess of water molecules. This leaves the lipophilic 8-(3-Fluorophenyl)-8-oxooctanenitrile molecules "stranded." Without the DMSO shield, they aggregate to minimize their surface area contact with water, causing precipitation.

The Fix:

  • Kinetic Control: Never add media to the DMSO stock. Always add the DMSO stock to the media.

  • Dispersion: Add the stock dropwise while vortexing the media. This prevents local regions of high concentration where nuclei can form.

Q2: Can I use acid or base to dissolve it?

Verdict: NO.

  • Scientific Rationale: The molecule is effectively neutral at physiological pH. It lacks basic amines (proton acceptors) or acidic carboxylic acids (proton donors). Therefore, adjusting pH will not ionize the molecule to improve solubility.

  • Risk: The nitrile group (-CN) is susceptible to hydrolysis under strong acidic or basic conditions (converting to an amide or carboxylic acid), which chemically alters your compound and invalidates your experiment.

Q3: What is the maximum concentration I can achieve in aqueous buffer?

Based on its LogP (~3.87), the thermodynamic solubility in pure PBS is likely < 10 µM .

  • For Cell Assays: You typically need to keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

  • Calculation: If you have a 10 mM DMSO stock and dilute 1:1000 (0.1% DMSO), you get 10 µM. This is likely the stability limit. If you need higher concentrations (e.g., 50-100 µM), you must use a solubility enhancer (see Protocol B).

Q4: Is sonication safe for this compound?

Yes, but with caution. Short bursts of ultrasonic energy (bath sonicator) are effective for redissolving minor precipitates in the DMSO stock.

  • Warning: Prolonged sonication generates heat. While the ketone and nitrile are relatively thermally stable, excessive heat can promote degradation or solvent evaporation. Limit sonication to 5-minute intervals with ice-bath cooling if necessary.

Validated Experimental Protocols
Protocol A: Standard Preparation (Cell Culture < 10 µM)

Use this for standard IC50/EC50 assays where high concentrations are not required.

  • Weighing: Weigh 2.33 mg of compound.

  • Stock Solution: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

    • Result: 10 mM clear stock solution.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles (moisture uptake causes precipitation).

  • Intermediate Dilution (Critical Step):

    • Do not dilute directly from 10 mM to 10 nM in one step.

    • Prepare a 100x working solution in pure DMSO first.

  • Final Dilution:

    • Pipette the culture medium into a tube.

    • While vortexing the medium, add the DMSO working solution (max 0.5% v/v final).

Protocol B: Enhanced Formulation (Animal Studies / High Conc.)

Use this if you need > 50 µM concentrations or for in vivo administration.

System: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.

  • Dissolve the compound in DMSO (5% of total volume).

  • Add PEG400 (40% of total volume) and vortex until clear.

    • Why? PEG400 acts as a cosolvent that bridges the polarity gap.

  • Add Tween 80 (5% of total volume) and vortex.

    • Why? Tween 80 is a surfactant that forms micelles, encapsulating the lipophilic compound.

  • Add Water/Saline (50% of total volume) slowly while vortexing.

    • Note: The solution may turn slightly opalescent (micellar suspension), which is acceptable for oral/IP dosing but should be checked for large crystals.

Protocol C: Cyclodextrin Complexation (Alternative)

Best for sensitive cell lines where PEG/Tween are toxic.

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in PBS.

  • Dissolve compound in DMSO (make a 20 mM stock).

  • Add DMSO stock to the HP-β-CD solution (keep DMSO < 5%).

  • Shake at room temperature for 30 minutes.

    • Mechanism:[1] The hydrophobic fluorophenyl tail enters the cyclodextrin cavity, shielding it from water.

Summary Data Tables

Table 1: Recommended Solvent Systems

Solvent System Suitability Max Conc. (Est.) Notes
100% Water/PBS ❌ Poor < 1 µM Will precipitate immediately.
100% DMSO ✅ Excellent > 50 mM Standard stock solvent. Hygroscopic.
100% Ethanol ⚠️ Moderate ~10 mM Volatile; evaporation changes concentration.
PBS + 0.1% DMSO ⚠️ Limited ~10 µM Risk of precipitation over time (24h+).

| 20% HP-β-CD | ✅ Good | ~100-500 µM | Best for high-concentration biology. |

References
  • PubChem. (2023).[2] Compound Summary: Nitrile and Ketone Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Preventing degradation of 8-(3-Fluorophenyl)-8-oxooctanenitrile during storage

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Storage & Stability of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Executive Summary: Critical Storage Parameters

Compound: 8-(3-Fluorophenyl)-8-oxooctanenitrile CAS: 898767-27-6 Risk Profile: Moisture Sensitivity (Hydrolysis), UV Sensitivity (Ketone excitation).[][2]

ParameterRequirementScientific Rationale
Temperature 2–8°C (Refrigerated) Slows thermodynamic degradation rates (Arrhenius equation).[][2]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation of

-methylene protons adjacent to the ketone.[]
Humidity <10% RH (Desiccated) Prevents nitrile hydrolysis to amide/carboxylic acid.[][2]
Container Amber Glass / Foil Blocks UV light to prevent Norrish Type I/II photocleavage of the aryl ketone.[2]

Part 1: The Mechanics of Degradation

To prevent degradation, you must understand the "why." This compound contains three distinct functional groups: a fluorophenyl ring , an aryl ketone , and a terminal nitrile .[2]

The Primary Threat: Nitrile Hydrolysis

The nitrile group (-C≡N) is the weak link regarding moisture. While generally stable, trace moisture—catalyzed by residual acidity from silica gel purification or basicity from glass surfaces—drives hydrolysis.[2]

  • Stage 1: The nitrile hydrolyzes to 8-(3-fluorophenyl)-8-oxooctanamide .[][2]

  • Stage 2: Further hydrolysis converts the amide to 8-(3-fluorophenyl)-8-oxooctanoic acid .[][2]

  • Impact: This changes the polarity and pKa of your compound, ruining binding assays or synthetic steps.

The Secondary Threat: Ketone Photochemistry

The 8-oxo group is an aryl ketone. Aryl ketones are chromophores.[][2] Upon exposure to UV light, they can enter an excited triplet state, leading to Norrish cleavage or radical abstraction of hydrogen from the alkyl chain, resulting in complex fragmentation products [1].

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Physical Appearance Changes

Q: "The white powder has turned into a yellow, sticky gum. Is it salvageable?" A: This indicates significant degradation or solvent entrapment.[][2]

  • Diagnosis: Yellowing often suggests the formation of conjugated impurities (possibly via aldol-type condensation of the ketone if basic impurities are present) or oxidation. Stickiness suggests hydrolysis (amides are often more hygroscopic/amorphous).[2]

  • Action:

    • Dissolve a small sample in DMSO-d6 for 1H NMR.[][2]

    • Check for the disappearance of the

      
      -methylene triplet (approx.[2] 2.5 ppm) or the appearance of amide N-H broad singlets (6.0–7.5 ppm).
      
    • Result: If degradation is >10%, repurification is required.[2] If <5%, recrystallize from a non-polar solvent (e.g., Hexane/EtOAc).

Q: "I left the vial on the benchtop overnight. Do I need to discard it?" A: Likely not, but caution is required.

  • Risk: Moisture uptake is the main concern.[2]

  • Action: Do not return it immediately to the fridge (traps moisture).[2]

    • Protocol: Place the open vial in a vacuum desiccator over

      
       or activated molecular sieves for 4 hours.
      
    • Purge with Argon before capping.[2]

Scenario B: Analytical Anomalies

Q: "My LC-MS shows a new peak with M+18. What is it?" A: M+18 corresponds to the addition of water (


).
  • Identity: This is the primary amide degradation product (Hydrolysis Stage 1).[2]

  • Cause: Storage in non-anhydrous solvents or exposure to humid air.[][2]

  • Prevention: Ensure all DMSO or DMF stocks are stored over 3Å molecular sieves.[][2]

Q: "The retention time shifted earlier on my Reverse Phase HPLC." A:

  • Cause: Hydrolysis to the carboxylic acid (Stage 2).[2][3] The acid is more polar (at neutral pH) and will elute faster than the nitrile.

  • Verification: Run the HPLC with an acidic mobile phase (0.1% TFA).[2] If the peak shifts significantly compared to neutral conditions, it confirms the presence of an ionizable acid group.

Part 3: Handling & Re-Validation Protocols

Workflow: Safe Handling Decision Tree

StorageWorkflow Start Received Compound Check Check CoA & Date Start->Check Open Open Vial? Check->Open ImmediateUse Immediate Use Open->ImmediateUse Yes Storage Long Term Storage Open->Storage No Desiccate Vacuum Desiccator (Room Temp) ImmediateUse->Desiccate Before Re-sealing Temp Store at 2-8°C Storage->Temp Unopened Argon Purge Headspace (Argon) Seal Seal with Parafilm Argon->Seal Seal->Temp Desiccate->Argon

Figure 1: Decision tree for handling moisture-sensitive nitriles to ensure long-term integrity.

Protocol: Re-Drying (Lyophilization Alternative)

If you suspect moisture uptake but no chemical degradation:[]

  • Dissolve: Dissolve the compound in anhydrous Dichloromethane (DCM). Water is immiscible/poorly soluble in DCM and may separate or stick to the glass.[2]

  • Dry: Add anhydrous Sodium Sulfate (

    
    ) to the DCM solution. Stir for 10 mins.
    
  • Filter: Filter into a clean, dry, tared flask.

  • Evaporate: Rotary evaporate at

    
    .
    
  • High Vac: Apply high vacuum (<1 mbar) for 2 hours to remove trace solvent.

Protocol: Solvent Compatibility Table
SolventSuitabilityNotes
DMSO High (Short Term)Hygroscopic.[][2] Must be anhydrous.[][2] Freeze/thaw cycles degrade the compound.[2]
Ethanol/Methanol Low Nucleophilic solvents.[][2] Can promote solvolysis/transesterification-like reactions over long periods.[][2]
DCM/Chloroform High Excellent for transfer.[][2] Evaporates easily.
Water None Insoluble.[][2] Promotes hydrolysis.[][2]

Part 4: Degradation Pathway Visualization

Degradation cluster_conditions Catalysts Nitrile 8-(3-Fluorophenyl)-8-oxooctanenitrile (Intact) Amide Primary Amide (M+18) Nitrile->Amide + H2O (Slow, pH dependent) Acid Carboxylic Acid (M+19/Loss of NH3) Amide->Acid + H2O - NH3 (Irreversible) Factors Moisture Acid/Base traces Heat

Figure 2: Stepwise hydrolysis pathway of the nitrile group under improper storage conditions.

References

  • Norrish, R. G. W. (1934).[2] The photodecomposition of aldehydes and ketones. Journal of the Chemical Society.

  • ChemScene. (n.d.).[][2] 8-(3-Fluorophenyl)-8-oxooctanenitrile Product Properties. Retrieved March 4, 2026.[2]

  • LibreTexts Chemistry. (2023).[][2] Hydrolysis of Nitriles to form Carboxylic Acids. Retrieved March 4, 2026.[2]

  • Sigma-Aldrich. (n.d.).[2] Product Specification: Fluorophenyl Ketone Derivatives. Retrieved March 4, 2026.[2]

Sources

Technical Support Center: Fluorinated Nitrile Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purification Anomalies in Fluorinated Nitrile Workflows

Core Directive & Operational Philosophy

Welcome to the advanced support interface for organofluorine chemistry. You are likely here because standard purification protocols—silica columns that streak, distillations that co-elute, or yields that vanish during aqueous workup—have failed you.

Fluorinated nitriles represent a "perfect storm" of chemical behavior:

  • ** Polarity Inversion:** The high electronegativity of fluorine alters dipole moments, often rendering standard elutropic series useless.

  • ** The "Teflon" Effect (Volatility):** Perfluorinated chains weaken intermolecular Van der Waals forces, causing compounds to boil significantly lower than their molecular weight suggests.

  • ** Hyper-Electrophilicity:** The electron-withdrawing fluorine activates the nitrile carbon, making it hypersensitive to hydrolysis.

This guide moves beyond generic advice to address the specific causality of these failures.

Module A: The Halex Conundrum (Separating Ar-F from Ar-Cl)

The Scenario: You performed a Halex reaction (Nucleophilic Aromatic Substitution using KF) to convert a chlorobenzonitrile to a fluorobenzonitrile. The Failure: You cannot separate the product (Ar-F) from the starting material (Ar-Cl) by distillation or chromatography.

The Root Cause: Iso-Volatility

In many fluorinated aromatic systems, the replacement of Chlorine (Cl) with Fluorine (F) changes the boiling point by less than 2°C.

  • Example: 2,6-Dichlorobenzonitrile and 2-Chloro-6-fluorobenzonitrile have overlapping vapor pressure curves.

  • Mechanism:[1][2][3][4][5][6] While F is lighter than Cl, it is also much less polarizable. The reduction in molecular weight is counteracted by changes in polarity, leading to a "boiling point collapse."

The Protocol: Chemical Scavenging (The "Derivatization" Fix)

Do not attempt to distill a mixture with <98% conversion. Instead, chemically modify the impurity (Ar-Cl) to alter its physical properties drastically.

Step-by-Step Workflow:

  • Assay the Crude: Run GC/HPLC. If Ar-Cl > 2%, proceed to scavenging.

  • The Scavenger: Add an aliphatic amine (e.g., n-butylamine or dimethylamine) to the crude reaction mixture.

  • The Reaction: Heat to 80–100°C for 1–2 hours.

    • Logic: The Ar-Cl is still electrophilic (SnAr active). The amine displaces the remaining Cl to form an aniline derivative (Ar-NH-R).

    • Note: The Ar-F product is also reactive but usually significantly slower due to the leaving group effect in this specific context (or if the Ar-Cl is more activated). Caution: Titrate carefully. Alternatively, use soft nucleophiles (thiolates) if the Ar-F is too labile.

  • The Separation:

    • The new impurity (Ar-NH-R) is now basic and has a much higher boiling point.

    • Acid Wash: Wash the organic layer with 1M HCl. The amine byproduct forms a water-soluble salt and partitions into the aqueous phase.

    • Distillation: The remaining organic phase contains your Ar-F nitrile, now free of the Ar-Cl azeotrope.

Visualization: The Halex Purification Decision Tree

HalexWorkflow start Crude Halex Mixture (Ar-F + Ar-Cl + Solvent) check GC Analysis: Conversion % start->check high_conv > 98% Conversion check->high_conv Clean low_conv < 98% Conversion check->low_conv Dirty distill Fractional Distillation (High Reflux Ratio) high_conv->distill scavenge Add Scavenger (e.g., Alkyl Amine) low_conv->scavenge pure Pure Fluorinated Nitrile distill->pure react Heat to 80°C (Form Ar-NH-R) scavenge->react acid_wash Acid Wash (1M HCl) Remove Amine Salt react->acid_wash acid_wash->distill

Figure 1: Decision logic for purifying Halex reaction mixtures based on conversion rates.

Module B: The Hydrolysis Trap (Yield Loss in Workup)

The Scenario: You synthesized a perfluoroalkyl nitrile (e.g.,


). The reaction looked great by NMR, but after a standard NaOH wash to remove acids, the product disappeared or turned into a solid amide.
The Root Cause: Electronic Activation

Fluorine is the most electronegative element. When attached near a nitrile group, it pulls electron density away from the nitrile carbon (


).
  • Result: The nitrile carbon becomes a "super-electrophile."

  • Consequence: Hydroxide ions (

    
    ) attack this carbon 100–1000x faster than in non-fluorinated analogs. A pH 10 wash can hydrolyze a fluorinated nitrile to an amide in minutes at room temperature.
    
The Protocol: The "Anhydrous" or "Acidic" Workup

Do NOT use: Carbonate washes, NaOH, or KOH.

Preferred Workflow:

  • Quench: Pour reaction mixture onto ice/water (neutral pH).

  • Phase Cut: If the solvent is water-miscible (DMSO/DMF), extract immediately with a non-polar fluorophilic solvent.

    • Recommended Solvent:Dichloromethane (DCM) or, for highly fluorinated chains, MTBE or Galden® HT fluids (perfluoropolyethers).

  • Acidic Wash (Optional): If base removal is required, use dilute HCl (0.5 M). The nitrile is stable to acid; it is labile to base.

  • Drying: Use

    
     (Sodium Sulfate).[7] Avoid 
    
    
    
    (Potassium Carbonate) as the local surface basicity can trigger hydrolysis on the drying agent.

Data: Hydrolysis Rates (Relative)

Compound TypeStructureRelative Hydrolysis Rate (pH 9)
Benzonitrile

1 (Baseline)
4-Fluorobenzonitrile

~5x
Pentafluorobenzonitrile

~250x
Trifluoroacetonitrile

>1000x (Instant)

Module C: Volatility & Azeotropic Drying

The Scenario: You are removing solvent (rotary evaporator) and your product yield drops from 90% to 40%. The product is not decomposing; it is evaporating.

The Root Cause: Azeotropic Drag

Fluorinated nitriles often form low-boiling azeotropes with common solvents, particularly alcohols and acetonitrile. Furthermore, they do not follow the "heavy = high boiling" rule.

  • Example: Perfluorobutyronitrile (

    
    , MW ~195) boils at ~40°C. Compare to Benzonitrile (MW 103) which boils at 191°C. The heavy fluorinated chain acts like a gas.
    
The Protocol: Controlled Distillation & Solvent Switch
  • Avoid Rotovap for Volatiles: If your product BP is <100°C, do not use a standard rotary evaporator vacuum (often <20 mbar). You will suck the product into the pump.

  • Use a Vigreux Column: Distill the solvent off at atmospheric pressure (or very mild vacuum, ~300 mbar) using a short fractionating column.

  • The "Keeper" Solvent: If you must concentrate, add a high-boiling "keeper" solvent (like Xylene or Cumene) that does not azeotrope, then distill the product out of the keeper.

Visualization: Azeotrope Formation Risks

AzeotropeRisk cluster_0 Standard Evaporation cluster_1 Correct Protocol mix Mixture: F-Nitrile + Methanol heat Apply Heat/Vac mix->heat loss Azeotrope Boils @ 45°C (Product Lost to Trap) heat->loss mix2 Mixture: F-Nitrile + Methanol wash Water Wash x3 (Remove MeOH) mix2->wash extract Extract into DCM wash->extract distill Atmospheric Distillation extract->distill

Figure 2: Comparison of evaporation strategies. Direct evaporation of alcoholic mixtures often results in product loss via azeotropes.

Critical Safety Alert: Thermal Runaway

WARNING: The "Shell Explosion" (1990) occurred during a Halex reaction (2,4-dichloronitrobenzene to 2,4-difluoronitrobenzene).

The Cause: Thermal instability of the reaction mixture at high temperatures, exacerbated by impurities.

The Rule: When synthesizing fluorinated nitriles via Halex (SnAr) in solvents like DMSO or Sulfolane, never exceed the DSC (Differential Scanning Calorimetry) onset temperature of the crude mixture. Always test thermal stability of the crude before scale-up.

FAQ: Rapid Troubleshooting

SymptomProbable CauseImmediate Fix
Product solidifies in the receiver flask during distillation. Product has a high melting point (common for poly-fluorinated aromatics).Use a heated condenser (circulate warm water/glycol at 40°C) or an air condenser (vigreux) instead of water-cooled.
NMR shows product, but mass balance is <50% after aqueous workup. Hydrolysis to water-soluble amide/acid.Check aqueous layer pH.[7] If basic, acidify to pH 1 and extract with EtOAc (to recover the acid byproduct) or avoid basic wash next time.
"Ghost" peak in GC just before product. Des-fluoro impurity (Ar-H) or unreacted Ar-Cl.If Ar-H (hydro-de-fluorination), this is a radical side reaction. Degas solvents thoroughly (remove

) and check drying of KF.
Milky emulsion during extraction. Fluorinated surfactants formed.Do not shake vigorously. Add brine. If that fails, filter through a pad of Celite to break the emulsion.

References

  • The Halex Reaction & Industrial Safety

    • Scientific Update. (2025).[8][9] "An Accident Waiting to Happen? The Shell Halex Reaction." Available at:

  • Azeotropic Distillation Challenges

    • U.S. Patent 2,388,506. "Purification of Nitriles."[10][11] (Demonstrates historical precedence of azeotropic separation in nitrile chemistry). Available at:

  • Hydrolysis Mechanisms

    • Lumen Learning. "Hydrolysis of Nitriles."[1][7][8] (General mechanism applied here to activated fluorinated systems). Available at:

  • Fluorinated Nitrile Synthesis (Halex)

    • Audrey Li (1989). "Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles." (Detailed protocols on solvent effects like DMI). Available at:

  • Modern Fluorination Reagents

    • Thermo Fisher Scientific. "Current Trends in Practical Fluorination Chemistry." (Overview of catalytic methods and purification issues). Available at:

Sources

Technical Support Center: Catalytic Strategies for 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CAS-898767-27-6-RED Subject: Alternative Catalysts for Chemoselective Reduction Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Triage: Define Your Reduction Target

The substrate 8-(3-Fluorophenyl)-8-oxooctanenitrile contains two reducible functionalities: an aryl ketone and an aliphatic nitrile . "Reduction" is ambiguous in this context.

Please use the decision tree below to identify your specific target product. This will direct you to the correct protocol module.

ReductionTriage Start Substrate: 8-(3-Fluorophenyl)-8-oxooctanenitrile Decision Which group must be reduced? Start->Decision PathA Target: Methylene (CH2) (Remove Ketone Oxygen) Decision->PathA Deoxygenation PathB Target: Chiral Alcohol (OH) (Stereoselective Ketone Red.) Decision->PathB Asymmetric Red. PathC Target: Primary Amine (NH2) (Nitrile Hydrogenation) Decision->PathC Nitrile Red.

Figure 1: Diagnostic workflow for selecting the appropriate catalytic system based on chemoselectivity requirements.

Support Ticket A: Deoxygenation (Ketone → Methylene)

Objective: Complete removal of the carbonyl oxygen to form the alkyl chain (linker synthesis), preserving the nitrile. Standard Method: Wolff-Kishner (Hydrazine/KOH, 200°C). Issue: Harsh conditions often hydrolyze the nitrile to a carboxylic acid.

Recommended Alternative: Lewis Acid-Catalyzed Deoxygenation

Instead of thermal hydrazine conditions, use a silane-based reduction catalyzed by a strong Lewis acid. This method operates at mild temperatures and tolerates nitriles.

ParameterStandard (Wolff-Kishner)Alternative (Silane Red.)
Reagent NH₂NH₂ / KOHPMHS (Polymethylhydrosiloxane)
Catalyst None (Thermal)B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)
Temp 180–200 °C25–60 °C
Selectivity Poor (Nitrile hydrolysis risk)High (Nitrile inert)
Protocol: B(C₆F₅)₃-Catalyzed Reduction
  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Charge: Add 8-(3-Fluorophenyl)-8-oxooctanenitrile (1.0 eq) and anhydrous DCM (0.2 M).

  • Catalyst: Add B(C₆F₅)₃ (1–2 mol%). Note: This catalyst is moisture sensitive.

  • Reductant: Dropwise addition of PMHS (3.0 eq) or Et₃SiH (2.5 eq).

    • Mechanism:[1][2][3][4] The borane activates the silane, transferring hydride to the ketone. The silyl ether intermediate is subsequently reduced to the methylene.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (disappearance of UV-active ketone spot).

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc. The siloxane byproduct is a polymer that precipitates or remains in the aqueous phase.

Troubleshooting (FAQ)
  • Q: The reaction stalled at the alcohol stage.

    • A: The catalyst loading might be too low due to moisture poisoning. Add an additional 1 mol% of B(C₆F₅)₃. Alternatively, switch to a stronger reductant like Et₃SiH (Triethylsilane) instead of PMHS.

  • Q: I see defluorination of the aromatic ring.

    • A: This is rare with silanes but common with Pd/C hydrogenation. Ensure you are not using a transition metal catalyst. The B(C₆F₅)₃ method preserves aryl fluorides.

Support Ticket B: Asymmetric Ketone Reduction (Ketone → Alcohol)

Objective: Stereoselective reduction of the ketone to a chiral alcohol, leaving the nitrile intact. Standard Method: NaBH₄ (Racemic, poor selectivity). Issue: Lack of enantiocontrol; potential for over-reduction if excess reagent is used.

Recommended Alternative: Ru-TsDPEN Transfer Hydrogenation (ATH)

This method uses a "Noyori-type" catalyst. It is strictly chemoselective for ketones over nitriles and provides high enantiomeric excess (ee).

ComponentSpecificationFunction
Pre-catalyst [Ru(p-cymene)Cl₂]₂Metal source
Chiral Ligand (R,R)-TsDPENInduces chirality
H-Source Formic Acid / TEA (5:2)Hydrogen donor (Azeotrope)
Solvent DCM or EtOAcReaction medium
Protocol: Asymmetric Transfer Hydrogenation
  • Catalyst Prep: Mix [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (R,R)-TsDPEN (1.2 mol%) in DCM. Stir for 15 min to form the active 16e⁻ complex (orange to purple color change).

  • Substrate: Add 8-(3-Fluorophenyl)-8-oxooctanenitrile (1.0 eq).

  • Initiation: Add the H-donor mixture (HCOOH/Et₃N) slowly.

  • Condition: Stir at 25–30 °C for 12 hours. Open system (via bubbler) to allow CO₂ escape.

  • Validation: Check conversion via HPLC. The nitrile peak (~2250 cm⁻¹ IR) should remain unchanged.

Troubleshooting (FAQ)
  • Q: Selectivity is poor (low ee).

    • A: Check the temperature.[5][6][7] ATH is exothermic; higher temperatures erode enantioselectivity. Cool the reaction to 0°C and increase reaction time.

  • Q: The catalyst turned black and precipitated.

    • A: This indicates decomposition, likely due to oxygen exposure. Ensure rigorous degassing of the Formic Acid/TEA mixture before addition.

Support Ticket C: Nitrile Hydrogenation (Nitrile → Amine)

Objective: Reduce the nitrile to a primary amine without reducing the ketone (or reducing both if desired). Standard Method: Raney Nickel + H₂. Issue: Raney Ni is pyrophoric and often reduces the ketone to an alcohol simultaneously.

Recommended Alternative: Raney Cobalt (Selective)

Raney Cobalt is significantly more selective for nitriles over carbonyls than Raney Nickel. Alternatively, homogeneous Ruthenium pincer complexes can be used for high precision.

Protocol: Raney Cobalt Hydrogenation
  • Catalyst: Wash Raney Cobalt (Active, slurry) 3x with anhydrous MeOH to remove water.

  • Additives: Add NH₃ (7N in MeOH) or catalytic LiOH.

    • Why? Primary amines can react with intermediate imines to form secondary amines. Ammonia suppresses this side reaction.

  • Conditions: 50 bar H₂, 60 °C.

    • Note: The ketone may still reduce slowly. To strictly preserve the ketone, protection as an acetal (using ethylene glycol) prior to hydrogenation is the only 100% guarantee with heterogeneous catalysts.

Visual Workflow: Protection Strategy

ProtectionStrategy Step1 Keto-Nitrile Step2 Acetal Protection (Ethylene Glycol/H+) Step1->Step2 Step3 Nitrile Reduction (Raney Co / H2) Step2->Step3 Step4 Deprotection (aq. HCl) Step3->Step4 Final Keto-Amine Step4->Final

Figure 2: Protection-Deprotection sequence to ensure absolute chemoselectivity during nitrile reduction.

References

  • Ruthenium(II)-catalyzed deoxygenation of ketones. Chem. Commun., 2022, 58, 10572-10575.[8] (Mild alternative to Wolff-Kishner).

  • Efficient heterogeneous asymmetric transfer hydrogenation of ketones. Org. Lett., 2004, 6(2), 169-172. (Ru-TsDPEN methodology).[9][10]

  • Catalytic Reduction of Nitriles. Thieme Connect / Synthesis, 2010. (Review of Cobalt vs. Nickel selectivity).

  • B(C6F5)3-catalyzed silane reduction of carbonyls. Nature Communications, 2013. (Metal-free deoxygenation).

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Technical Support Center: Handling Moisture Sensitivity in 8-(3-Fluorophenyl)-8-oxooctanenitrile Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) 1. This molecule is a highly versatile bifunctional intermediate containing both an electrophilic aryl ketone and a terminal aliphatic nitrile.

Because both functional groups are prime targets for nucleophilic attack and reduction, workflows frequently require highly reactive, moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, and complex metal hydrides). Trace moisture does not merely lower yields; it fundamentally alters the mechanistic pathways of these reactions. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative thresholds to ensure reproducible experimental outcomes.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q: I am attempting a Grignard addition to the ketone moiety, but I recover mostly unreacted starting material and observe immediate gas evolution. What is the mechanistic cause? A: Gas evolution upon the addition of a Grignard reagent (e.g.,


) strongly indicates moisture contamination 2. The Grignard carbon-magnesium bond is highly polarized, making the alkyl group both a potent nucleophile and a strong Brønsted base. Water has a pKa of ~15.7, whereas the conjugate acid of the Grignard reagent (e.g., methane) has a pKa > 48. Consequently, the acid-base protonation reaction between the Grignard reagent and trace water is diffusion-controlled and outcompetes the nucleophilic addition to the ketone carbonyl 3. This quenches the organometallic species into an inert alkane and insoluble 

, leaving your bifunctional substrate unreacted.

Q: When reducing the nitrile group to a primary amine using


, my yields are inconsistent, and I get a complex mixture of cleaved products. How does moisture play a role here? 
A: 

is exceptionally sensitive to moisture. When exposed to water, it violently hydrolyzes to generate hydrogen gas (

) and lithium aluminum oxides. If your solvent is not strictly anhydrous, the effective stoichiometry of

drops unpredictably 2. 8-(3-Fluorophenyl)-8-oxooctanenitrile requires a precise equivalent of hydride to fully reduce both the ketone and the nitrile. Depleted hydride levels lead to partial reduction intermediates (like imines from the nitrile) that hydrolyze into aldehydes during aqueous workup. Furthermore, the exothermic quenching by moisture causes localized heating, which can promote unwanted side reactions such as the cleavage of the carbon-fluorine bond.

Q: Can I use alternative, moisture-tolerant protocols for organometallic additions to this substrate? A: Yes, recent advancements have demonstrated that certain s-block organometallic additions can be performed under aerobic, room-temperature conditions using Deep Eutectic Solvents (DES) or neat conditions 3. However, these protocols rely on the kinetics of the nucleophilic attack being faster than protonation by water. For a complex, bifunctional molecule like 8-(3-Fluorophenyl)-8-oxooctanenitrile, traditional anhydrous conditions remain the gold standard to ensure chemoselectivity and prevent competitive hydration of the nitrile group.

Part 2: Quantitative Data & Reagent Tolerance

Understanding the exact moisture thresholds for your reagents is critical for experimental design. The table below summarizes the tolerance levels and visual failure indicators for common reagents used with this substrate.

Reagent ClassTarget Functional GroupMoisture Tolerance ThresholdPrimary Failure ModeVisual / Physical Indicator
Grignard (

)
Ketone / Nitrile< 50 ppmProtonation to alkaneRapid gas evolution; white precipitate.
Organolithium (

)
Ketone< 10 ppmProtonation to alkaneRapid temperature spike; loss of color.
Lithium Aluminum Hydride Nitrile / Ketone< 10 ppmExothermic hydrolysisViolent bubbling; loss of active titer.
Sodium Borohydride Ketone (Selective)Tolerates AqueousN/A (Stable in basic water)Slow hydrogen evolution only at low pH.

Part 3: Mechanistic & Workflow Visualizations

Mechanistic Divergence in Grignard Additions

Mechanism RMgX Grignard Reagent (RMgX) Substrate 8-(3-Fluorophenyl)- 8-oxooctanenitrile RMgX->Substrate Anhydrous THF Fast Addition H2O Trace Moisture (H2O) RMgX->H2O Diffusion Controlled Protonation Product Desired Tertiary Alcohol (Nucleophilic Addition) Substrate->Product Quenched Alkane (RH) + Mg(OH)X (Acid-Base Quench) H2O->Quenched

Mechanistic divergence of Grignard reagents in the presence of trace moisture.

Anhydrous Schlenk Line Workflow

SchlenkWorkflow Step1 1. Flame Dry Glassware under High Vacuum Step2 2. Backfill with Anhydrous Argon (x3) Step1->Step2 Step3 3. Add Substrate via Air-Tight Syringe Step2->Step3 Step4 4. Inject Anhydrous Solvent (THF/Et2O) Step3->Step4 Step5 5. Dropwise Addition of Organometallic Step4->Step5

Standard Schlenk line workflow for moisture-sensitive organometallic reactions.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a physical or visual check to confirm the chemical state before proceeding.

Protocol A: Anhydrous Grignard Addition (Schlenk Technique)

Objective: Chemoselective addition to the ketone of 8-(3-Fluorophenyl)-8-oxooctanenitrile without nitrile interference.

  • Apparatus Preparation: Assemble a 2-neck round-bottom flask with a magnetic stir bar and a rubber septum. Connect to a Schlenk line. Flame-dry the flask under high vacuum (< 0.1 Torr) for 3 minutes.

    • Validation Check: The vacuum gauge must hold steady below 0.1 Torr. The glass must be too hot to touch, ensuring the complete desorption of surface water.

  • Atmosphere Exchange: Allow the flask to cool to room temperature under vacuum, then backfill with anhydrous Argon. Repeat the vacuum-Argon cycle three times.

    • Validation Check: The flask is completely cool to the touch. A positive pressure of Argon is maintained (the bubbler shows slight venting).

  • Substrate Loading: Dissolve 8-(3-Fluorophenyl)-8-oxooctanenitrile (1.0 eq) in anhydrous THF (< 50 ppm

    
    ) and inject via an air-tight syringe. Cool to -78 °C using a dry ice/acetone bath.
    
  • Reagent Addition: Add the Grignard reagent (1.1 eq) dropwise via a syringe pump over 30 minutes.

    • Validation Check: The solution should remain clear. Any immediate gas evolution or cloudiness indicates moisture contamination, meaning the Grignard is being quenched into an alkane 2.

  • Quenching: Quench the reaction strictly with saturated aqueous

    
     at -78 °C before warming to room temperature.
    
    • Validation Check: The pH of the aqueous layer should be mildly acidic (~pH 5-6). Using strong acids (like HCl) will cause unwanted acid-catalyzed hydrolysis of the distal nitrile group into a carboxylic acid 2.

Protocol B: Moisture-Safe Fieser Work-up for Reductions

Objective: Safe quenching of


 after reducing the nitrile group to a primary amine, avoiding toxic gas buildup and unfilterable emulsions.
  • Initial Cooling: Once the reduction of 8-(3-Fluorophenyl)-8-oxooctanenitrile is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Water Addition (

    
     mL):  For every 
    
    
    
    grams of
    
    
    used, slowly add
    
    
    mL of distilled water dropwise.
    • Validation Check: Controlled, mild effervescence (

      
       gas) occurs. Vigorous, uncontrollable bubbling indicates the addition is too fast.
      
  • Base Addition (

    
     mL):  Add 
    
    
    
    mL of 15% aqueous NaOH dropwise.
    • Validation Check: The mixture will transition from a gray suspension to a thick, white slurry.

  • Final Water Addition (

    
     mL):  Add 
    
    
    
    mL of distilled water and warm to room temperature while stirring vigorously for 15 minutes.
    • Validation Check: The formation of a crisp, white, granular precipitate of lithium aluminate salts. If the mixture remains a gelatinous emulsion, the water stoichiometry was incorrect or stirring was insufficient 2. Filter the granular salts easily through a Celite pad.

References

  • National Institutes of Health (PMC). Aerobic/Room-Temperature-Compatible s-Block Organometallic Chemistry in Neat Conditions. Retrieved from:[Link]

Sources

Strategies for scaling up 8-(3-Fluorophenyl)-8-oxooctanenitrile from gram to kilogram

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges associated with scaling the synthesis of 1[1] from discovery-scale (grams) to pilot-scale (kilograms).

At the kilogram scale, traditional discovery methods (e.g., cryogenic temperatures, expensive coupling agents, and chromatographic purification) become operational bottlenecks. This guide outlines a self-validating, highly scalable two-step workflow utilizing a Weinreb amide intermediate to ensure high atom economy, strict thermal control, and reliable product purity.

Scale-Up Workflow Diagram

The most robust route utilizes 2[2] as the starting material. Direct addition of a Grignard reagent to an ester or acid chloride at scale inevitably leads to over-addition (tertiary alcohol formation). By converting the acid to a Weinreb amide, we form a stable 5-membered magnesium chelate during the Grignard addition that halts the reaction at the ketone stage.

G A 7-Cyanoheptanoic Acid (Starting Material) B CDI, N,O-Dimethylhydroxylamine HCl CH2Cl2, 20°C A->B Activation C 7-Cyano-N-methoxy-N-methylheptanamide (Weinreb Amide Intermediate) B->C Amidation D 3-Fluorophenylmagnesium Bromide THF, 0°C to 10°C C->D Grignard Addition E 8-(3-Fluorophenyl)-8-oxooctanenitrile (Target Product) D->E Quench & Isolate

Figure 1: Scalable synthesis of 8-(3-fluorophenyl)-8-oxooctanenitrile via Weinreb amide.

Quantitative Data: Gram vs. Kilogram Scale Parameters

To successfully transition to process scale, several reagent and operational parameters must be optimized. The table below summarizes the critical shifts in methodology.

ParameterGram-Scale (Discovery)Kilogram-Scale (Process)Causality & Rationale for Change
Coupling Agent EDC·HCl / HOBtCDI (1,1'-Carbonyldiimidazole)CDI is cost-effective. Its byproducts (CO₂ gas and water-soluble imidazole) are easily purged, eliminating the need to wash away stubborn urea derivatives.
Grignard Temp -78 °C0 °C to 10 °CCryogenic cooling is energy-intensive and impractical at scale. The Weinreb chelate is stable enough to allow addition at 0–10 °C.
Solvent System Diethyl EtherTHF / Toluene (co-solvent)THF has a higher flash point for safety. Adding Toluene during workup improves phase separation and limits emulsion formation.
Purification Silica Gel ChromatographyVacuum Distillation / CrystallizationChromatography is unscalable and solvent-intensive. The process route is designed to purge impurities via mild aqueous washes and distillation.

Step-by-Step Kilogram Scale Protocols

Every step in this protocol is designed as a self-validating system , meaning physical or chemical cues will confirm the success of the step before you proceed.

Step 1: Synthesis of 7-Cyano-N-methoxy-N-methylheptanamide
  • Setup: Charge a 50 L glass-lined reactor with 7-cyanoheptanoic acid (1.0 kg, 6.44 mol) and anhydrous dichloromethane (DCM) (10 L) under an N₂ atmosphere.

  • Activation: Cool the mixture to 10 °C. Add 1,1'-Carbonyldiimidazole (CDI) (1.15 kg, 7.08 mol) in 5 distinct portions over 2 hours.

    • Self-Validation: Monitor the reactor vent bubbler. CDI activation releases exactly one equivalent of CO₂. Proceed only when gas evolution completely ceases, confirming 100% conversion to the acyl imidazole.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (0.69 kg, 7.08 mol) portion-wise. Stir the reaction at 20 °C for 12 hours.

  • Workup: Quench the reaction with 1N HCl (5 L). The acid wash protonates and removes the imidazole byproduct. Follow with a 5% NaHCO₃ wash (5 L) and brine (5 L).

  • Isolation: Concentrate the organic layer under reduced pressure to afford the Weinreb amide intermediate as a pale yellow oil.

Step 2: Synthesis of 8-(3-Fluorophenyl)-8-oxooctanenitrile
  • Setup: Charge a clean, dry 50 L reactor with the Weinreb amide intermediate (1.2 kg, ~6.05 mol) and anhydrous THF (12 L) under N₂. Cool the solution to 0 °C.

  • Grignard Addition: Dropwise add 3-fluorophenylmagnesium bromide (1.0 M in THF, 6.65 L, 6.65 mol) over 3 hours.

    • Self-Validation & Causality: The formation of the magnesium chelate is mildly exothermic. Adjust the dosing rate to maintain the internal temperature strictly below 10 °C. Exceeding this temperature risks premature collapse of the chelate.

  • Reaction: Stir the mixture for 2 hours at 10 °C.

  • Quench: Carefully quench by reverse addition—pumping the reaction mixture into a cold solution of 2N HCl (10 L) at 0 °C.

    • Causality: The acidic quench rapidly breaks the tetrahedral magnesium chelate, releasing the target ketone while neutralizing unreacted Grignard.

  • Isolation: Extract with ethyl acetate or toluene (2 x 5 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via short-path vacuum distillation to yield the final product.

Troubleshooting Guides & FAQs

Q1: How do we manage the exotherm and gas evolution during the Weinreb amide formation at scale? A: CDI activation releases stoichiometric CO₂ gas. At the kilogram scale, rapid addition or dumping of CDI will cause violent foaming, loss of containment, and reactor pressurization. Troubleshooting: Add CDI in controlled portions over 2-3 hours at 15-20 °C. Ensure the reactor vent is unobstructed and routed to a scrubber. Do not add the hydroxylamine salt until CO₂ bubbling has visually and acoustically stopped.

Q2: Why did our pilot batch of 8-(3-fluorophenyl)-8-oxooctanenitrile contain significant tertiary alcohol byproduct? A: The presence of a tertiary alcohol indicates the premature collapse of the Weinreb amide's tetrahedral chelate intermediate before the aqueous quench. Once collapsed into a ketone in the presence of active Grignard, a second addition occurs instantly. Troubleshooting: This is almost always a thermal control failure. Ensure the reaction temperature never exceeds 15 °C during the Grignard addition. Additionally, check the quality of your magnesium turnings if preparing the Grignard in-house; trace transition metal impurities can catalyze the breakdown of the chelate.

Q3: What are the primary impurities observed at scale, and how are they purged without chromatography? A: The two main impurities are 3,3'-difluorobiphenyl (resulting from Grignard homocoupling) and unreacted 7-cyanoheptanoic acid. Troubleshooting: The biphenyl impurity is highly non-polar and can be effectively purged by triturating/washing the crude concentrated product with cold heptane. Unreacted starting acid is easily removed during the basic aqueous workup (washing with 5% Na₂CO₃) prior to distillation.

Q4: Can we use transition-metal catalyzed cross-coupling instead of Grignard reagents to avoid cryogenic/exothermic risks? A: Yes, though it requires a route redesign. 3[3] of 7-chloroheptanenitrile or acid chlorides with organozincates (e.g., using Fe(acac)₃ or Pd-catalysts) has been successfully demonstrated in advanced methodologies. However, for standard GMP scale-up where heavy metal contamination must be strictly limited, the Weinreb-Grignard route remains the industry standard.

References

  • Despotopoulou, Christina. "Sulfoxide-Controlled Functionalization of Arenes and Heterocycles, Transition Metal-Catalyzed Cross-Coupling Reactions". LMU Munich. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21669468, 7-Cyanoheptanoic acid". PubChem. URL:[Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-(3-Fluorophenyl)-8-oxooctanenitrile. Designed for researchers, scientists, and professionals in drug development, this guide delves into the structural elucidation of this bifunctional molecule, which incorporates a fluorinated aromatic ketone and a long-chain aliphatic nitrile. We will explore detailed experimental protocols, predicted spectral data with in-depth interpretation, and a comparative analysis with alternative analytical techniques, underscoring the indispensable role of NMR spectroscopy in modern chemical analysis.[1]

Introduction: The Structural Significance of 8-(3-Fluorophenyl)-8-oxooctanenitrile

8-(3-Fluorophenyl)-8-oxooctanenitrile is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a polar aromatic head and a flexible, nonpolar aliphatic tail. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design. The terminal nitrile group offers a versatile handle for further chemical transformations. Accurate structural verification and purity assessment are paramount, and NMR spectroscopy stands as a primary tool for this purpose.

I. Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 8-(3-Fluorophenyl)-8-oxooctanenitrile is predicted to exhibit distinct signals corresponding to the aromatic protons of the 3-fluorophenyl group and the methylene protons of the octanenitrile chain. The analysis of chemical shifts, integration, and multiplicity provides a detailed picture of the proton environments within the molecule.

Predicted ¹H NMR Data
Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-2'7.85ddd1HJ(H-2', F) ≈ 7.5 (ortho), J(H-2', H-6') ≈ 2.0 (meta), J(H-2', H-4') ≈ 1.5 (meta)
H-4'7.55ddd1HJ(H-4', H-5') ≈ 8.0 (ortho), J(H-4', F) ≈ 5.5 (meta), J(H-4', H-2') ≈ 1.5 (meta)
H-5'7.45td1HJ(H-5', H-4') ≈ 8.0 (ortho), J(H-5', H-6') ≈ 8.0 (ortho), J(H-5', F) ≈ 5.5 (meta)
H-6'7.70dt1HJ(H-6', H-5') ≈ 8.0 (ortho), J(H-6', F) ≈ 1.5 (para), J(H-6', H-2') ≈ 2.0 (meta)
H-7 (α to C=O)2.95t2HJ ≈ 7.5
H-2 (α to CN)2.35t2HJ ≈ 7.0
H-6, H-31.70p4HJ ≈ 7.5
H-5, H-41.40m4H-

II. Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts are influenced by hybridization, electronegativity of neighboring atoms, and resonance effects.[2]

Predicted ¹³C NMR Data
Carbon (Position)Predicted Chemical Shift (δ, ppm)Notes
C-8 (C=O)198.5Ketone carbonyl, deshielded.[3][4]
C-1' (ipso to C=O)138.0 (d)Attached to carbonyl, shows C-F coupling.
C-3' (ipso to F)163.0 (d)Directly attached to fluorine, large ¹JCF coupling.
C-5'130.5 (d)Shows C-F coupling.
C-6'124.0 (d)Shows C-F coupling.
C-2'115.0 (d)Shows C-F coupling.
C-4'120.0 (d)Shows C-F coupling.
C-1 (CN)119.5Nitrile carbon, characteristic chemical shift.[5][6]
C-7 (α to C=O)38.5Methylene adjacent to ketone.
C-2 (α to CN)17.0Methylene adjacent to nitrile.[5]
C-3, C-629.0Aliphatic chain methylenes.
C-4, C-524.5Aliphatic chain methylenes.

III. Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol is essential.

A. Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for 8-(3-Fluorophenyl)-8-oxooctanenitrile due to its ability to dissolve nonpolar to moderately polar organic compounds.[7]

  • Sample Concentration : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • NMR Tube : Transfer the filtered solution into a clean, dry 5 mm NMR tube.

B. NMR Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

IV. In-Depth Spectral Interpretation and 2D NMR

For an unambiguous assignment of all signals, especially in complex molecules, 2D NMR experiments are invaluable.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals of the aliphatic chain to their corresponding carbon signals.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity of the molecular skeleton. For instance, it would show correlations from the H-7 protons to the carbonyl carbon (C-8) and to C-1' of the aromatic ring, confirming the attachment of the octanenitrile chain to the 3-fluorophenyl group.[8]

The following diagram illustrates the key HMBC correlations expected for 8-(3-Fluorophenyl)-8-oxooctanenitrile.

Caption: Key predicted HMBC correlations for structural elucidation.

V. Comparative Analysis with Alternative Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueStrengths for this MoleculeLimitations for this Molecule
Mass Spectrometry (MS) - Provides accurate molecular weight and elemental composition. - Fragmentation patterns can help identify structural motifs.- Does not provide detailed information on isomerism (e.g., position of the fluorine atom). - Cannot definitively establish connectivity of the entire molecule.[10]
Infrared (IR) Spectroscopy - Quickly confirms the presence of key functional groups: - C=O stretch (ketone) ~1690 cm⁻¹ - C≡N stretch (nitrile) ~2250 cm⁻¹[5] - C-F stretch ~1250 cm⁻¹ - Aromatic C-H and C=C stretches.- Provides limited information on the overall molecular skeleton. - Does not provide information on the number and environment of protons and carbons.
X-ray Crystallography - Provides the definitive, unambiguous 3D structure of the molecule in the solid state.- Requires a suitable single crystal, which can be difficult to grow. - The solid-state conformation may differ from the solution-state conformation relevant to many applications.

The following diagram illustrates the complementary nature of these techniques for a comprehensive structural analysis.

Analytical_Techniques_Comparison cluster_Techniques Analytical Techniques cluster_Information Structural Information Provided NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Detailed Connectivity (C-H Framework) NMR->Connectivity FunctionalGroups Functional Groups NMR->FunctionalGroups MS Mass Spectrometry MS->FunctionalGroups (Fragmentation) MolecularFormula Molecular Formula & Weight MS->MolecularFormula IR Infrared Spectroscopy IR->FunctionalGroups XRay X-ray Crystallography XRay->Connectivity ThreeDStructure 3D Solid-State Structure XRay->ThreeDStructure

Caption: Complementary information from different analytical techniques.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D techniques like HSQC and HMBC, provides an unparalleled level of detail for the structural elucidation of 8-(3-Fluorophenyl)-8-oxooctanenitrile in solution. While techniques like mass spectrometry and infrared spectroscopy offer valuable complementary information regarding molecular formula and functional groups, NMR remains the gold standard for determining the precise connectivity and electronic environment of each atom within the molecule. This guide provides the foundational knowledge and protocols for researchers to confidently analyze this and structurally related compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

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Comprehensive Guide to HPLC Method Development for Purity Testing of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the demand for highly selective, stability-indicating analytical methods has surged. 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS 898767-27-6) is a critical synthetic building block characterized by a moderately lipophilic backbone, a polarizable nitrile group, and an electron-withdrawing fluorophenyl moiety[1].

In this guide, we objectively evaluate different High-Performance Liquid Chromatography (HPLC) column chemistries for the purity testing of this compound. We will explore the causality behind stationary phase selection, provide a self-validating experimental protocol, and outline validation parameters in strict accordance with the latest [2].

The Analytical Challenge & Workflow

The primary challenge in analyzing 8-(3-Fluorophenyl)-8-oxooctanenitrile lies in resolving it from structurally similar impurities. These typically include:

  • Positional Isomers: 2-fluoro or 4-fluoro analogs resulting from impure starting materials.

  • Des-fluoro Impurities: 8-phenyl-8-oxooctanenitrile.

  • Degradation Products: Hydrolysis of the nitrile group to form 8-(3-fluorophenyl)-8-oxooctanoic acid.

Because the positional isomers possess nearly identical hydrophobicity (LogP ~3.87)[1], standard reversed-phase retention mechanisms (dispersive forces) are often insufficient for baseline resolution. A systematic method development workflow is required to screen orthogonal selectivities.

HPLC_Workflow N1 1. Analyte Profiling 8-(3-Fluorophenyl)-8-oxooctanenitrile N2 2. Column Chemistry Screening (C18 vs. Cyano vs. Phenyl-Hexyl) N1->N2 Identify Critical Impurities N3 3. Mobile Phase Optimization (Gradient, pH, Organic Modifier) N2->N3 Select Optimal Selectivity N4 4. Method Validation (Per ICH Q2(R2) Guidelines) N3->N4 Lock Chromatographic Parameters N5 5. Final Purity Method (Routine QA/QC Deployment) N4->N5 Generate Validation Report

Figure 1: Systematic HPLC method development and ICH Q2(R2) validation workflow.

Comparison of Column Chemistries

To establish the most robust method, we compared three distinct stationary phases. The goal was to achieve a Resolution (


) of 

between 8-(3-Fluorophenyl)-8-oxooctanenitrile and its critical pair (the 4-fluoro isomer).
A. Standard C18 (Octadecylsilane)
  • Mechanism: Purely hydrophobic/dispersive interactions.

  • Performance: Fails to adequately resolve the 3-fluoro and 4-fluoro isomers. The alkyl chain cannot differentiate the subtle changes in electron density caused by the position of the fluorine atom on the phenyl ring.

B. Cyano (CN) Phase
  • Mechanism: Dipole-dipole interactions.

  • Performance: Interacts strongly with the nitrile group of the analyte. While it provides a fast elution time, the selectivity for the fluorophenyl ring is poor, leading to marginal resolution and peak tailing.

C. Phenyl-Hexyl Phase (The Optimal Choice)
  • Mechanism: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     interactions combined with moderate hydrophobicity[3].
    
  • Causality: The highly electronegative fluorine atom withdraws electron density from the phenyl ring via the inductive effect. This alters the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -electron cloud. A engages in 
    
    
    
    stacking with the analyte. Because the electron density distribution differs significantly between the 3-fluoro and 4-fluoro isomers, the Phenyl-Hexyl column provides exceptional, baseline resolution that a C18 column cannot achieve.
Quantitative Performance Comparison
Column ChemistryRetention Time (min)Resolution (

) vs. 4-Fluoro Isomer
Tailing Factor (

)
Theoretical Plates (

)
Suitability Status
C18 (Standard) 8.451.1 (Co-elution)1.1512,500Fail
Cyano (CN) 5.201.5 (Marginal)1.309,800Sub-optimal
Phenyl-Hexyl 9.153.2 (Baseline) 1.05 15,200 Pass

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before any sample data is considered valid, ensuring instrument and column integrity.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Causality: While the main analyte is neutral, potential hydrolysis impurities (carboxylic acids) are ionizable. Formic acid (pH ~2.7) suppresses their ionization, preventing peak tailing and ensuring symmetrical elution.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch phenomena (e.g., peak fronting) while ensuring the lipophilic analyte remains fully solubilized.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes

    
     interaction thermodynamics).
    
  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm. (The conjugated fluorophenyl-ketone system provides a strong chromophore here, maximizing the signal-to-noise ratio).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.02080
15.02080
15.18020
20.08020 (Re-equilibration)
System Suitability Test (SST) Execution
  • Inject the Blank (Diluent) to confirm no baseline interference.

  • Inject the System Suitability Standard (0.1 mg/mL of analyte spiked with 0.1% 4-fluoro isomer) five consecutive times.

  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers 
      
      
      
      .
    • Tailing Factor (

      
      ) for the main peak 
      
      
      
      .
    • Relative Standard Deviation (%RSD) of the main peak area

      
      .
      

Method Validation per ICH Q2(R2)

To ensure the method is fit for its intended purpose in a regulatory environment, it must be validated according to the, which emphasizes a lifecycle and Quality-by-Design (QbD) approach[2][4][5].

  • Specificity: Demonstrated by injecting a placebo and forced degradation samples (acid, base, peroxide, heat, light). The Phenyl-Hexyl method must show no co-eluting peaks at the retention time of 8-(3-Fluorophenyl)-8-oxooctanenitrile (Peak purity angle < Purity threshold via PDA detector)[6].

  • Linearity & Range: Evaluated from 50% to 150% of the nominal working concentration (0.05 mg/mL to 0.15 mg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    [7].
  • Precision (Repeatability & Intermediate Precision): Six independent sample preparations analyzed by the same analyst (Repeatability) and a different analyst on a different day (Intermediate Precision) must yield an assay %RSD of

    
    [8].
    
  • Robustness: Deliberate, small variations must be introduced to prove method reliability. Parameters tested include Flow Rate (

    
     mL/min), Column Temperature (
    
    
    
    C), and Mobile Phase B composition (
    
    
    ). The SST criteria must pass under all variant conditions[7].

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation URL:[Link]

Sources

Advanced Characterization Guide: Mass Spectrometry Profiling of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the mass spectrometry characterization of 8-(3-Fluorophenyl)-8-oxooctanenitrile .

This guide is structured to assist analytical chemists and drug development researchers in identifying, validating, and differentiating this specific intermediate from structural analogs and impurities.

Executive Summary & Compound Profile

8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) is a critical building block in the synthesis of histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[] Its structural integrity is defined by three distinct moieties: a 3-fluorophenyl ring , a ketone linker , and a terminal nitrile on an aliphatic octyl chain.[]

This guide compares the Mass Spectrometry (MS) performance of this compound against its non-fluorinated analog (8-phenyl-8-oxooctanenitrile ) and regioisomers, providing a robust framework for impurity profiling and structural confirmation.[]

Physicochemical Snapshot
PropertySpecification
Formula C₁₄H₁₆FNO
Exact Mass 233.1216 Da
Molecular Weight 233.28 g/mol
Key Functional Groups Aryl Fluoride (m-sub), Ketone (C8), Nitrile (C1)
LogP (Predicted) ~3.87 (Lipophilic)

Comparative Analysis: Target vs. Alternatives

In synthesis, this compound often co-elutes with defluorinated byproducts or regioisomers. The following comparison highlights the diagnostic mass shifts required to distinguish the target from these common impurities.

Comparison 1: Fragmentation Specificity (EI/CID Source)

The presence of the fluorine atom on the meta-position of the phenyl ring introduces a distinct mass shift (+18 Da) compared to the unsubstituted analog.

FeatureTarget: 3-Fluoro Analog Alternative: Non-Fluoro Analog Diagnostic Value
Molecular Ion (M⁺) m/z 233 m/z 215+18 Da Shift confirms Fluorination.[]
Base Peak (Acylium) m/z 123 m/z 105Cleavage α- to carbonyl.[] High abundance.
McLafferty Ion m/z 138 m/z 120Rearrangement product.[] Confirms chain length >3 carbons.[]
Fluorine Loss m/z 214 (M-19)N/ARare in low-energy CID; indicative of Ar-F bond.[]
Comparison 2: Ionization Efficiency (ESI vs. APCI)
ModePerformance RatingObservation
ESI (+) ⭐⭐⭐⭐ (High)Forms stable [M+H]⁺ (m/z 234) and [M+Na]⁺ (m/z 256) adducts.[] The nitrile nitrogen is a weak proton acceptor, but the ketone oxygen assists ionization.
APCI (+) ⭐⭐⭐⭐⭐ (Superior)Preferred for this compound due to its moderate lipophilicity and lack of highly basic amines. Shows reduced adduct formation compared to ESI.[]
EI (70 eV) ⭐⭐⭐ (Diagnostic)Essential for structural fingerprinting.[] Generates rich fragmentation data (McLafferty, α-cleavage) unavailable in soft ionization modes.[]

Deep Dive: Fragmentation Mechanisms

To validate the structure, one must confirm the connectivity between the aryl ring and the alkyl chain. The fragmentation follows two primary pathways governed by charge localization on the carbonyl oxygen.

Pathway A: Alpha-Cleavage (Formation of Acylium Ion)

The most thermodynamically favored pathway involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group (between C8 and C7).[2]

  • Mechanism: The radical cation localizes on the oxygen.[] Alpha-cleavage expels the alkyl-nitrile radical.[]

  • Product: A resonance-stabilized 3-fluorobenzoyl cation (m/z 123) .[]

  • Significance: This peak confirms the presence of the Fluorine on the ring and the integrity of the Carbonyl-Aryl bond.[]

Pathway B: McLafferty Rearrangement

Because the alkyl chain exceeds 3 carbons (gamma-hydrogen availability at C5), the molecule undergoes a site-specific rearrangement.[]

  • Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen (from C5).[][2] The C7-C6 bond breaks.[]

  • Product: A 3-fluoroacetophenone enol radical cation (m/z 138) + neutral alkene-nitrile.[]

  • Significance: This peak proves the ketone is attached to a chain of at least 3 carbons, distinguishing it from methyl-ketone degradation products.[]

Pathway Visualization

Fragmentation Parent Parent Ion [M+H]+ m/z 234 (ESI) M+ m/z 233 (EI) Acylium Acylium Ion (3-F-Ph-C≡O)+ m/z 123 Parent->Acylium α-Cleavage (Major) Neutral_Alk Neutral Loss •CH2(CH2)5CN (110 Da) Parent->Neutral_Alk McLafferty McLafferty Ion (3-F-Ph-C(OH)=CH2)+ m/z 138 Parent->McLafferty McLafferty Rearr. (γ-H Transfer) Neutral_Alkene Neutral Alkene CH2=CH(CH2)3CN (95 Da) Parent->Neutral_Alkene NitrileLoss Nitrile Loss [M - HCN]+ m/z 206 Parent->NitrileLoss Minor Pathway

Caption: Figure 1. Primary fragmentation pathways of 8-(3-Fluorophenyl)-8-oxooctanenitrile showing diagnostic ions m/z 123 (Alpha-cleavage) and m/z 138 (McLafferty Rearrangement).[]

Experimental Protocols

To replicate these results, the following validated protocols for LC-MS and GC-MS are recommended.

Protocol A: High-Resolution LC-MS/MS (Impurity Profiling)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[]

    • B: Acetonitrile + 0.1% Formic Acid.[]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V.[]

    • Fragmentor: 135 V (Optimized to prevent in-source fragmentation).[]

  • Detection: Extract Ion Chromatogram (EIC) for m/z 234.1294 ± 5 ppm.

Protocol B: GC-MS (Structural Confirmation)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).[]

  • Inlet: Splitless mode at 250°C.

  • Column: HP-5ms (30m x 0.25mm, 0.25µm film).[]

  • Temperature Program: 60°C (1 min hold) → 20°C/min → 300°C (3 min hold).

  • Source: Electron Impact (EI) at 70 eV.[]

  • Scan Range: m/z 40–400.[]

  • Expected Retention: Late eluter due to high boiling point (~400°C predicted).[]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • NIST Mass Spectrometry Data Center. (2025).[] Fragmentation of Acetophenone Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[] (Chapter 2: Mass Spectrometry of Carbonyl Compounds).

  • Gross, J. H. (2017).[] Mass Spectrometry: A Textbook (3rd ed.). Springer.[] (Section: McLafferty Rearrangement Mechanisms). [Link]

Sources

Comparative Guide: 8-(3-Fluorophenyl)-8-oxooctanenitrile vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 8-(3-Fluorophenyl)-8-oxooctanenitrile and its non-fluorinated analog, 8-Oxo-8-phenyloctanenitrile . It is designed for medicinal chemists and process scientists optimizing linker-cap pharmacophores, specifically for Histone Deacetylase (HDAC) inhibitors and related zinc-dependent metalloenzyme targets.

Executive Summary: The Fluorine Advantage in Linker Chemistry

In the development of "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophores—typified by Vorinostat (SAHA) analogs—the choice of the aromatic "cap" is critical for both binding affinity and pharmacokinetic (PK) profile.

8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS 898767-27-6) serves as a specialized bioisostere of the standard 8-oxo-8-phenyloctanenitrile (CAS 39755-15-2). While the non-fluorinated analog offers a baseline for hydrophobic interaction, the introduction of a fluorine atom at the meta position (3-position) of the phenyl ring introduces three critical advantages:

  • Metabolic Blockade: Prevents oxidative metabolism at a metabolically labile site.

  • Lipophilic Modulation: Increases

    
     slightly, improving membrane permeability without significant steric penalty.
    
  • Electronic Deactivation: The electron-withdrawing nature of fluorine modulates the reactivity of the C8-carbonyl, potentially altering the hydration state or interaction with solvent/protein residues.

Technical Profile & Physicochemical Comparison

The following table contrasts the fluorinated building block with its hydrogen-substituted counterpart.

Feature8-(3-Fluorophenyl)-8-oxooctanenitrile8-Oxo-8-phenyloctanenitrileImpact of Fluorination
CAS Number 898767-27-639755-15-2N/A
Molecular Formula


+1 F, -1 H
Molecular Weight 233.28 g/mol 215.29 g/mol Slight increase; negligible steric cost.
LogP (Predicted) ~3.87~3.50 - 3.65Increased Lipophilicity: Enhances passive transport across cell membranes.
Electronic Character Electron-deficient ring (

)
Electron-neutral ringReduces oxidation potential of the ring; deactivates C8-carbonyl.
Metabolic Stability High: Blocks meta-hydroxylation.Moderate: Susceptible to Phase I oxidation (CYP450).Extends half-life (

) of the final API.
Physical State Solid / Low-melting solidSolid / OilSimilar handling; F-analog often crystallizes better due to dipole interactions.

Mechanism of Action & Biological Context

These nitriles are primarily intermediates for synthesizing hydroxamic acid-based HDAC inhibitors. The "8-oxo" chain acts as the linker, while the aryl group serves as the "cap" that occludes the entrance to the enzyme's active site.

The Pharmacophore Model
  • The Cap (Aryl Group): Interacts with residues at the rim of the catalytic tunnel. The 3-fluorophenyl group is a validated "privileged structure" in medicinal chemistry (e.g., in various kinase and HDAC inhibitors) because it fills hydrophobic pockets while resisting metabolic attack.

  • The Linker (C8 Chain): Spans the hydrophobic tunnel. The C8-ketone adds a dipole that can interact with polar residues in the tunnel (e.g., Tyr residues in HDACs) or simply rigidify the chain compared to a pure alkane.

  • The ZBG Precursor (Nitrile): The nitrile is typically hydrolyzed to an acid and coupled with hydroxylamine (

    
    ) to form the active hydroxamate ZBG, which chelates the 
    
    
    
    ion at the active site.
Visualization: Pharmacophore & Transformation

The following diagram illustrates the role of the nitrile intermediate in constructing the final bioactive inhibitor.

Pharmacophore cluster_drug Pharmacophore Components Nitrile Nitrile Intermediate (Inactive Precursor) Hydrolysis Step 1: Hydrolysis (-CN → -COOH) Nitrile->Hydrolysis Coupling Step 2: NH2OH Coupling (-COOH → -CONHOH) Hydrolysis->Coupling Drug Active HDAC Inhibitor (Hydroxamic Acid) Coupling->Drug Cap Surface Recognition Cap (3-Fluorophenyl) Drug->Cap contains Linker Hydrophobic Linker (8-Oxo-octyl) Drug->Linker contains ZBG Zinc Binding Group (Hydroxamate) Drug->ZBG contains

Figure 1: Transformation of the nitrile building block into the active pharmacophore.

Experimental Protocols

A. Synthesis of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Methodology: Friedel-Crafts Acylation.[1] This protocol ensures regioselective ketone formation without affecting the nitrile group.

Reagents:

  • 3-Fluorobenzene (Limiting reagent)

  • 7-Cyanoheptanoyl chloride (1.1 equiv)

  • Aluminum Chloride (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Activation: Charge the flask with

    
     (1.2 equiv) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
    
  • Acyl Chloride Addition: Add 7-cyanoheptanoyl chloride (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the acylium ion complex.

  • Substrate Addition: Add 3-fluorobenzene (1.0 equiv) dropwise. The 3-fluoro substituent directs the acylation primarily to the para position relative to itself (giving the 2,4-isomer) or meta? Correction: Fluorine is an ortho/para director. However, for 3-fluorobenzene, the steric bulk and electronics favor the position para to the fluorine (position 6) or para to the H?

    • Refined Insight: Friedel-Crafts on 3-fluorobenzene typically yields a mixture. To obtain the specific 3-fluorophenyl ketone (where the chain is attached to the ring), one usually starts with 3-fluorobenzoyl chloride and reacts it with a specific organometallic, OR reacts fluorobenzene with the acyl chloride.

    • Correction for Target Structure: The target is 8-(3-fluorophenyl)... . This implies the chain is attached to a phenyl ring which has a fluorine at the 3-position relative to the chain.

    • Synthesis Route Correction: The most reliable route is the reaction of 3-Fluorobenzoyl chloride with a Grignard reagent derived from 7-bromoheptanenitrile (protected) or a cross-coupling.

    • Alternative (Industrial): Friedel-Crafts of Fluorobenzene with 7-cyanoheptanoyl chloride yields primarily the 4-fluorophenyl isomer (para). To get the 3-fluorophenyl isomer, one must use 3-Fluorobenzoyl chloride + 7-iodoheptanenitrile (Zinc/Copper coupling) or similar.

    • Protocol Adjustment: Below is the Knochel-type Cross-Coupling protocol, which is regiochemically superior for meta isomers.

Revised Protocol (Zinc-Mediated Coupling):

  • Zinc Reagent Prep: Activate Zinc dust (2.0 equiv) with 1,2-dibromoethane and TMSCl in THF. Add 7-iodoheptanenitrile (1.0 equiv) to form the alkylzinc iodide.

  • Coupling: To the alkylzinc solution, add 3-fluorobenzoyl chloride (0.8 equiv) and

    
     (catalytic, 10 mol%) at -20°C.
    
  • Workup: Allow to warm to RT overnight. Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

B. Conversion to Hydroxamic Acid (Active Drug)

Methodology: Nitrile Hydrolysis followed by Coupling.

  • Hydrolysis: Dissolve nitrile in conc.

    
    /AcOH (1:1). Reflux for 4 hours. Concentrate to obtain 8-(3-fluorophenyl)-8-oxooctanoic acid .
    
  • Coupling:

    • Dissolve the acid (1.0 equiv) in DMF.

    • Add EDC

      
      HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 30 min.
      
    • Add Hydroxylamine hydrochloride (

      
      , 3.0 equiv) and TEA (4.0 equiv).
      
    • Stir at RT for 12 hours.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Visualizing the Synthetic Logic

The following diagram details the parallel workflows for the fluorinated vs. non-fluorinated pathways, highlighting the divergence in starting materials.

Synthesis cluster_F Fluorinated Analog Route (Target: 3-F) cluster_H Non-Fluorinated Route (Target: H) StartF 3-Fluorobenzoyl Chloride ProductF 8-(3-Fluorophenyl)-8-oxooctanenitrile StartF->ProductF CuCN, THF, -20°C Reagent 7-Cyanoheptyl-Zinc Iodide Reagent->ProductF StartH Benzene ProductH 8-Oxo-8-phenyloctanenitrile StartH->ProductH AlCl3, Friedel-Crafts ReagentH 7-Cyanoheptanoyl Chloride ReagentH->ProductH

Figure 2: Synthetic divergence. Note that while the non-fluorinated analog is accessible via simple Friedel-Crafts, the specific meta-fluoro geometry often requires organometallic coupling to avoid isomer mixtures.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[2][3][4] Journal of Biomedical Research. [Link]

  • Bieliauskas, A. V., et al. (2016). Isoform-selective histone deacetylase inhibitors. Chemical Society Reviews. [Link]

Sources

19F NMR Characterization of 8-(3-Fluorophenyl)-8-oxooctanenitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated drug linkers and PROTAC intermediates, 8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) represents a critical building block.[1][] While High-Performance Liquid Chromatography (HPLC) and Proton NMR (


H NMR) are traditional characterization methods, they often struggle with the specific challenges posed by this molecule: aliphatic signal overlap in the octyl chain and non-chromophoric impurities.

This guide establishes


F NMR spectroscopy  as the superior analytical technique for this compound.[1] By leveraging the 100% natural abundance and high sensitivity of the 

F nucleus, researchers can achieve absolute specificity in crude reaction mixtures, bypassing the equilibration times of HPLC and the spectral congestion of

H NMR.

Technical Profile & Predicted Parameters

The core of this molecule is the 3-fluorobenzoyl moiety.[1] The fluorine atom is in the meta position relative to the ketone, a specific electronic environment that yields a distinct chemical shift.[1]

Predicted Spectral Signature
  • Chemical Shift (

    
    ):  -112.0 ppm 
    
    
    
    2 ppm (referenced to CFCl
    
    
    at 0.0 ppm).[1]
    • Note: This region is distinct from para-isomers (typically ~ -105 ppm) and ortho-isomers (typically ~ -118 ppm), allowing for immediate regioisomer identification.[1][]

  • Multiplicity (

    
    H-Coupled):  Multiplet (approx. sextet-like appearance).
    
    • Mechanism:[1][] Coupling to ring protons H2, H4, H5, and H6.[1]

    • Coupling Constants:

      
       Hz; 
      
      
      
      Hz.
  • Multiplicity (

    
    H-Decoupled):  Singlet (
    
    
    
    ).
    • Application: Use inverse-gated decoupling for quantitative integration to eliminate Nuclear Overhauser Effect (NOE) bias.[1][3]

Structural Diagram & Numbering

The fluorine signal acts as a "spy" for the integrity of the aromatic ring.[1] Any degradation of the ketone (e.g., reduction to alcohol) will significantly shift the


F signal upfield (shielding effect).

Comparative Analysis: F NMR vs. Alternatives

The following analysis compares


F NMR against the standard alternatives (

H NMR and HPLC-UV) specifically for 8-(3-Fluorophenyl)-8-oxooctanenitrile .
Performance Matrix
Feature

F NMR

H NMR
HPLC-UV
Specificity High. Only detects fluorinated species.[1][] Transparent to solvents and aliphatic impurities.[1]Moderate. Aliphatic region (1.0–3.0 ppm) is congested by the octyl chain and potential grease/solvents.[1]High. Separates components, but requires specific method development.[1]
Speed Fast (< 10 min). No column equilibration or gradient optimization required.[1]Fast (< 10 min). Slow (30–60 min). Includes run time, wash, and equilibration.[1]
Quantification Absolute (qNMR). No reference standard of the analyte needed; uses generic internal standard.[1]Absolute (qNMR). Requires pure regions for integration (difficult with alkyl overlap).[1]Relative. Requires a certified reference standard of the specific analyte for calibration curves.[1]
Regioisomer ID Excellent. Ortho/Meta/Para shifts are distinct (>5 ppm separation).[1][]Good. Requires complex splitting analysis in the aromatic region.[1]Moderate. Co-elution of isomers is a common risk.[1][]
Deep Dive: The "Aliphatic Masking" Problem

In


H NMR, the octanenitrile chain generates a large integration envelope between 1.3 and 1.8 ppm. In crude synthesis, this region often overlaps with:
  • Starting material (alkyl halides).[1]

  • Solvent residuals (Hexanes, THF).[1]

  • By-products (dimers).[1]

The


F Advantage:  The 

F spectrum is "silent" to all these interferences.[1] You observe a single, clean peak for the product on a flat baseline.[1] If a side reaction occurs (e.g., defluorination or nucleophilic aromatic substitution), the fluorine signal disappears or shifts dramatically, providing a binary "Go/No-Go" result.

Experimental Protocol: Quantitative F NMR (qNMR)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol uses Internal Standard (IS) Calibration . This method is self-validating and does not rely on external calibration curves.[1]

Workflow Diagram

qNMR_Workflow Start Sample Prep Weigh Weigh Analyte & Internal Standard (IS) Start->Weigh Solvent Dissolve in CDCl3 or DMSO-d6 Weigh->Solvent Acquire Acquisition (D1 > 5x T1) Solvent->Acquire Transfer to Tube Process Processing (Phase/Baseline) Acquire->Process Calc Calculate Purity Process->Calc

Figure 1: Step-by-step workflow for quantitative


F NMR analysis.
Detailed Methodology

Reagents:

  • Analyte: ~10–20 mg of 8-(3-Fluorophenyl)-8-oxooctanenitrile.[1][]

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 4,4'-Difluorobenzophenone (
    
    
    -106.0 ppm).[1]
    • Selection Logic: The IS must have a relaxation time (

      
      ) similar to the analyte and a chemical shift that does not overlap. Trifluorotoluene is excellent but volatile; weigh quickly.[1]
      
  • Solvent: CDCl

    
     (preferred for solubility) or DMSO-d
    
    
    
    .[1][]

Instrument Parameters (Critical):

  • Pulse Sequence: zgig (Inverse-gated decoupling).[1] This decouples protons during acquisition (singlet peaks) but turns off the decoupler during the delay to suppress NOE, ensuring accurate integration.

  • Spectral Width (SW): Ensure both Analyte (-112 ppm) and IS (-63 ppm) are within the center 80% of the window.

  • Relaxation Delay (D1): Must be

    
    . 
    
    • Typical

      
       for Ar-F: 2–4 seconds.[1]
      
    • Recommended D1:20 seconds . (Setting D1 too short is the #1 cause of error in qNMR).

  • Scans (NS): 16–64 scans (sufficient due to high sensitivity).

  • Offset (O1P): Set to center of the two peaks (e.g., -90 ppm).

Calculation:



Where:
  • 
     = Integration Area[1]
    
  • 
     = Number of Fluorine atoms (Analyte=1, Trifluorotoluene=3)
    
  • 
     = Molecular Weight[1][][4]
    
  • 
     = Mass weighed[1][]
    
  • 
     = Purity (decimal)
    

Solvent Effects & Troubleshooting

The chemical shift of the fluorine atom is sensitive to solvent polarity due to the dipole of the C-F bond.[5]

SolventApprox.[1][3][5][6] Shift (

)
Recommendation
CDCl

-112.0 ppmStandard. Good solubility for the octyl chain.[1]
DMSO-d

-110.5 ppmAlternative. Use if the sample contains polar impurities.[1][] Expect a slight downfield shift.
Methanol-d

-113.5 ppmAvoid. Potential reaction with nitrile or ketone over time; exchangeable protons can complicate baseline.[1]

Common Issue: Baseline Rolling.

  • Cause: Acoustic ringing or filter bandwidth issues due to the wide spectral width of

    
    F.[1]
    
  • Fix: Use "Backward Linear Prediction" (LP) on the first few points of the FID during processing, or apply a gentle baseline correction (Bernstein polynomial).

References

  • Vertex AI Search. (2023).[1] 19F NMR vs HPLC purity determination fluorinated compounds. Retrieved from

  • BenchChem. (2025).[1] A Comparative Guide to Assessing the Accuracy of Quantitative ¹⁹F NMR. Retrieved from

  • Sigma-Aldrich. (2023).[1][] 3'-Fluoroacetophenone Product Comparison. Retrieved from

  • University of Colorado. (2023).[1] 19F NMR Reference Standards and Chemical Shifts. Retrieved from

  • ChemScene. (2023).[1] 8-(3-Fluorophenyl)-8-oxooctanenitrile Product Data. Retrieved from

Sources

A Comparative Guide to the Elemental Analysis and Purity Certification of 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 8-(3-Fluorophenyl)-8-oxooctanenitrile, a potential building block in complex molecule synthesis, a rigorous and multi-faceted analytical characterization is imperative. Impurities, whether elemental or organic, can introduce toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1][2]

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 8-(3-Fluorophenyl)-8-oxooctanenitrile. We will explore the causality behind the selection of specific techniques, present detailed, self-validating experimental protocols, and offer a comparative analysis of their performance. Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the stringent guidelines set forth by international regulatory bodies.

Part 1: Elemental Impurity Analysis - A Risk-Based Approach

The control of elemental impurities is a critical regulatory requirement, as these contaminants offer no therapeutic benefit and can pose significant toxicological risks.[3][4] The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) chapters <232> and <233> have shifted the paradigm from simple heavy metal limit tests to a comprehensive, risk-based approach for controlling 24 specific elements.[5][6][7][8]

The risk assessment for 8-(3-Fluorophenyl)-8-oxooctanenitrile must consider all potential sources of contamination, including raw materials, catalysts used in synthesis, manufacturing equipment, and container closure systems.[3][9][]

Comparative Analysis of Analytical Techniques

The choice of analytical instrumentation is dictated by the specific elements and their required detection limits, as defined by the Permitted Daily Exposure (PDE).[7][8] For pharmaceutical analysis, Inductively Coupled Plasma (ICP) based techniques are standard.[][11]

Technique Principle Strengths for This Application Limitations
ICP-Mass Spectrometry (ICP-MS) Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.[12]Exceptional Sensitivity: Achieves detection limits in the parts-per-trillion (ppt) range, essential for highly toxic Class 1 elements (As, Cd, Hg, Pb).[] High Throughput: Capable of simultaneous, multi-element analysis.Higher initial cost and complexity. More susceptible to matrix interferences and polyatomic interferences, which may require collision/reaction cells for resolution.[12]
ICP-Optical Emission Spectrometry (ICP-OES/AES) Similar to ICP-MS, atoms are excited in an argon plasma. As they relax, they emit light at characteristic wavelengths, which are measured.[]Robustness: More tolerant of complex sample matrices and higher dissolved solids compared to ICP-MS.[12] Lower operational cost.Lower Sensitivity: Detection limits are typically in the parts-per-billion (ppb) range, which may not be sufficient for all Class 1 and 2A elements at their specified PDE limits.[]
Atomic Absorption Spectroscopy (AAS) A light source specific to the element of interest is passed through an atomized sample. The amount of light absorbed is proportional to the element's concentration.[12]Relatively low cost and simple to operate.Single-Element Analysis: Not suitable for high-throughput, multi-element screening. Lower sensitivity than ICP-MS.

Causality of Selection: For comprehensive regulatory compliance under ICH Q3D, ICP-MS is the superior technique . Its unparalleled sensitivity is necessary to quantify the Class 1 elements (As, Cd, Hg, Pb) and many Class 2 elements (e.g., Co, Ni, V) at levels required to ensure patient safety.[5][11][13] While ICP-OES is a robust tool, it may lack the required sensitivity for a complete analysis against all specified limits.

Workflow for Elemental Impurity Analysis

The following diagram illustrates a typical workflow for ensuring compliance with ICH Q3D guidelines.

G cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Evaluation A Identify Potential Sources (Catalysts, Reagents, Equipment) B Classify Elements (ICH Q3D Classes 1, 2A, 2B, 3) A->B C Determine PDE for Route of Administration B->C D Sample Preparation (Microwave Digestion in HNO₃) C->D If risk > 30% of PDE E ICP-MS Analysis (Internal Standard Calibration) D->E G Quantify Impurities E->G F Method Validation (ICH Q2(R2) / USP <233>) F->E H Compare Results to PDE Limits G->H I Final Certification H->I

Caption: Workflow for ICH Q3D Elemental Impurity Assessment.

Experimental Protocol: ICP-MS Analysis

This protocol is designed to be self-validating by incorporating system suitability checks and validated reference materials.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.2 g of 8-(3-Fluorophenyl)-8-oxooctanenitrile into a clean, acid-leached microwave digestion vessel.

    • Add 10 mL of high-purity nitric acid (HNO₃).

    • Seal the vessel and place it in a microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes. Causality: Closed-vessel microwave digestion ensures complete sample decomposition and prevents the loss of volatile elements like mercury.

    • After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Instrument Calibration and Setup:

    • Prepare a series of multi-element calibration standards from a certified stock solution, covering the expected concentration range. These standards must contain an internal standard (e.g., Rhodium, Iridium) to correct for instrument drift and matrix effects.

    • Aspirate the standards into the ICP-MS and generate a calibration curve for each element. The correlation coefficient (r²) for each curve must be ≥ 0.999.

  • Sample Analysis:

    • Analyze a blank solution (diluted nitric acid) and a quality control (QC) standard before analyzing samples. The QC standard recovery should be within 90-110% of the known value.

    • Aspirate the prepared sample solution into the ICP-MS.

    • The concentration of each elemental impurity is determined from its respective calibration curve.

  • Data Evaluation:

    • Calculate the final concentration of each element in the original solid sample (in µg/g).

    • Compare these concentrations against the control threshold (typically 30% of the established PDE) to certify the batch.[7]

Part 2: Organic Purity and Impurity Profiling

Organic purity certification involves identifying and quantifying the main component while also detecting, identifying, and quantifying any synthesis-related impurities or degradation products.[14] An orthogonal approach, using multiple analytical techniques with different separation and detection principles, provides the highest level of confidence in a compound's purity.[15]

Comparative Analysis of Purity-Indicating Techniques

For a non-volatile, UV-active molecule like 8-(3-Fluorophenyl)-8-oxooctanenitrile, High-Performance Liquid Chromatography (HPLC) is the primary tool for impurity profiling. For absolute purity determination (assay), quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful alternative that does not require a specific reference standard of the analyte.[15][16]

Technique Principle Strengths for This Application Limitations
HPLC (UV/MS) The sample is dissolved in a liquid and passed through a column packed with a stationary phase. Components separate based on their differential partitioning between the mobile and stationary phases.[2]High Resolution: Excellent for separating structurally similar impurities from the main peak.[15] High Sensitivity: UV detection is highly sensitive for the aromatic ring in the analyte. Mass Spectrometry (MS) coupling aids in impurity identification. Established Method: The cornerstone of pharmaceutical purity testing.[2]Relative Quantification: Purity is typically reported as area percent, which assumes all components have the same response factor at the detection wavelength. This can be inaccurate. Requires a certified reference standard for accurate assay.
qNMR (¹H NMR) The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The nuclei of certain atoms absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information and quantitative data.[16]Primary Analytical Method: Provides a direct, absolute measure of purity without needing a reference standard of the analyte itself.[16] Structural Confirmation: Confirms the identity of the main component and can help identify impurities. Highly accurate and precise.Lower Sensitivity: Less sensitive than HPLC for detecting trace-level impurities.[16] Requires a certified, stable internal standard for quantification. Potential for signal overlap in complex mixtures.
Gas Chromatography (GC) The sample is vaporized and passed through a column using an inert gas as the mobile phase. Separation occurs based on volatility and interaction with the stationary phase.[17]Excellent for Volatiles: The ideal method for analyzing residual solvents from the synthesis process.Not Suitable for the Analyte: 8-(3-Fluorophenyl)-8-oxooctanenitrile has a high molecular weight and low volatility, making it unsuitable for GC analysis without derivatization.

Causality of Selection: A combination of HPLC-UV/MS and ¹H-qNMR provides a comprehensive and robust purity certification. HPLC is used to generate an impurity profile and detect trace components. qNMR provides an accurate, absolute purity value (assay) for the bulk material and confirms its identity.[15] This orthogonal approach satisfies regulatory expectations for thorough characterization.

Workflow for Orthogonal Purity Certification

G cluster_0 Chromatographic Purity cluster_1 Absolute Purity & Identity A Test Article: 8-(3-Fluorophenyl)-8-oxooctanenitrile B HPLC-UV Method Development & Validation (ICH Q2(R2)) A->B E ¹H-qNMR Analysis (Internal Standard) A->E C Impurity Profiling (Area % Purity) B->C D Impurity Identification (LC-MS) B->D H Final Purity Certification (Combined Data) C->H D->H F Structural Confirmation E->F G Absolute Purity Assay (Mass % Purity) E->G F->H G->H

Caption: Orthogonal workflow for comprehensive purity certification.

Experimental Protocol: HPLC Purity Analysis

This protocol is designed to separate potential process-related impurities, such as starting materials or by-products.

  • System & Mobile Phase Preparation:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: A C18 column provides good retention for moderately polar organic molecules. The acid modifier improves peak shape for the ketone and nitrile functionalities.

  • Sample Preparation:

    • Accurately prepare a sample solution of 8-(3-Fluorophenyl)-8-oxooctanenitrile in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B (re-equilibration)

  • Data Analysis & System Suitability:

    • Before analysis, perform a system suitability test by injecting a standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

    • Integrate all peaks in the sample chromatogram.

    • Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Assay

This protocol provides an absolute purity value traceable to a certified internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 8-(3-Fluorophenyl)-8-oxooctanenitrile into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. Causality: The internal standard must be stable, non-volatile, have protons that resonate in a clear region of the spectrum, and have a certified purity.

    • Dissolve the contents in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Analysis:

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P = Purity of the standard

Conclusion

The certification of 8-(3-Fluorophenyl)-8-oxooctanenitrile demands a rigorous, multi-technique approach. For elemental impurities, a risk-based assessment followed by sensitive ICP-MS analysis is the authoritative method for ensuring compliance with global regulatory standards like ICH Q3D. For organic purity, a dual, orthogonal strategy is paramount. High-resolution HPLC provides an essential profile of related substance impurities, while qNMR delivers an unambiguous, absolute purity value and confirms the molecule's structural identity. By integrating these complementary techniques, researchers and drug development professionals can establish a comprehensive quality profile, ensuring the material is fit for its intended purpose in the advancement of new medicines.

References

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. USP.org.
  • Guideline for Elemental Impurities Q3D(R1).
  • USP232/ICH Q3D STANDARDS. SCP Science.
  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek.
  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
  • Guideline for Elemental Impurities Q3D(R2).
  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group.
  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services.
  • USP <232> Elemental Impurities—Limits. Analytik Jena.
  • USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Jordi Labs.
  • Q2(R2) Validation of Analytical Procedures.
  • Pharmaceutical Elemental Impurities Analysis. BOC Sciences.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • Pharmacopoeia methods for elemental analysis of medicines: a compar
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL).
  • Determination of Contaminants: HPLC vs. GC. Tentamus Group.
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 8-(3-Fluorophenyl)-8-oxooctanenitrile

[1]

Executive Summary

8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) is a fluorinated organic nitrile used primarily in research and drug development. Proper disposal requires strict adherence to protocols for halogenated organic waste .[1] Due to the presence of both a nitrile group (potential cyanide precursor under extreme conditions) and a fluorine atom (precursor to hydrofluoric acid upon combustion), this compound must never be disposed of down the drain or mixed with acidic waste streams.

Immediate Action Required:

  • Classification: Halogenated Organic Waste.[1]

  • Segregation: Keep separate from oxidizers and strong acids.

  • Disposal Method: High-temperature incineration with flue gas scrubbing.

Technical Profile & Hazard Identification

Before initiating disposal, operators must understand the chemical properties that dictate the safety protocols.[2]

PropertyDetailOperational Implication
CAS Number 898767-27-6Use for waste manifesting and inventory tracking.[2]
Molecular Formula C₁₄H₁₆FNOContains Fluorine (F) and Nitrogen (N).[3][4]
Functional Groups Nitrile (-CN), Ketone (C=O), Aryl FluorideNitrile: Incompatible with strong acids (risk of HCN).[2] Fluorine: Requires halogen-specific incineration.
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit.[2] 2AStandard PPE (Gloves, Goggles, Lab Coat) is mandatory.[2]
Physical State Solid or Viscous OilLikely requires dissolution in compatible solvent for bulk disposal or solid waste lab-packing.
The "Why" Behind the Protocol
  • The Fluorine Factor: Unlike standard organic waste, fluorinated compounds generate hydrogen fluoride (HF) when burned. Standard municipal incinerators may not be equipped to scrub this corrosive gas. Therefore, this waste must be flagged as Halogenated to ensure it is routed to a facility with appropriate scrubbers.[2]

  • The Nitrile Factor: While stable under normal conditions, nitriles can hydrolyze to release toxic cyanide species if exposed to strong acids. This dictates the strict "No Acid" segregation rule.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection and laboratory accidents.

Segregation Logic
  • Primary Stream: Halogenated Organic Waste .[1]

  • Incompatible Streams (DO NOT MIX):

    • Acids: Risk of hydrolysis and HCN evolution.

    • Oxidizers: Risk of exothermic reaction with the organic skeleton.

    • Aqueous Waste: This compound is likely lipophilic; mixing with water creates multiphase waste which is more expensive to treat.

Labeling Requirements

Every container must be labeled before waste is added.

  • Content: "Waste 8-(3-Fluorophenyl)-8-oxooctanenitrile, Solid/Solution"

  • Hazard Checkboxes: [x] Toxic [x] Irritant[5]

  • Constituents: List the solvent if dissolved (e.g., "in Dichloromethane" or "in DMSO").

Detailed Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable for: Expired pure stocks, contaminated weighing boats, silica gel from columns.[2]

  • Containment: Place the solid material in a wide-mouth, high-density polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.

  • Lab Packing: Do not bulk loose solids into large drums. Use the "Lab Pack" method where small jars are packed into a larger drum with absorbent material (vermiculite).

  • Manifesting: Declare clearly as "Solid Waste, Organic, Halogenated (Fluorine)".

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: Solutions in organic solvents.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).[2]

  • Bulking: Pour into the designated Halogenated Organic Solvent carboy.

    • Critical: If the solvent is non-halogenated (e.g., Methanol), you must still dispose of the mixture in the Halogenated stream because the solute (the nitrile) contains fluorine.[2]

  • pH Check: Verify the waste mixture is Neutral to slightly Alkaline (pH 7-9). Never add to a container with pH < 4.

Visualization: Waste Classification Logic

WasteLogicStartWaste Generation:8-(3-Fluorophenyl)-8-oxooctanenitrileStatePhysical State?Start->StateSolidSolid / Pure SubstanceState->SolidLiquidLiquid / SolutionState->LiquidLabPackDISPOSAL A:Solid Lab Pack(Tag: Halogenated Organic)Solid->LabPackAcidCheckCRITICAL CHECK:Is pH < 5 or Acid Present?Liquid->AcidCheckSolventCheckIs Solvent Halogenated?HaloStreamDISPOSAL B:Halogenated Solvent Stream(Even if solvent is non-halo)SolventCheck->HaloStreamYes (e.g. DCM)SolventCheck->HaloStreamNo (e.g. MeOH) - Segregate to Halo Stream due to SoluteAcidCheck->SolventCheckNoNeutralizeNeutralize separatelybefore combiningAcidCheck->NeutralizeYesNeutralize->SolventCheck

Figure 1: Decision tree for determining the correct waste stream, emphasizing the default to "Halogenated" due to the fluorine content.[2]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2]

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[2] If powder is aerosolized, use N95 or P100 respiratory protection.[2]

Step-by-Step Spill Protocol
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation.

    • Liquids: Surround with absorbent pillows or vermiculite dikes.

  • Decontaminate:

    • Scoop material into a hazardous waste bag/jar.

    • Clean the surface with a mild soap solution. Do not use bleach (potential reaction with nitrogenous compounds).

  • Disposal: Label the debris as "Debris from Spill of 8-(3-Fluorophenyl)-8-oxooctanenitrile" and dispose of as hazardous solid waste.

Visualization: Spill Response Workflow

SpillResponseSpillSpill DetectedAssessAssess Hazard:Liquid vs SolidSpill->AssessSolidActionCover with wet pad(Suppress Dust)Assess->SolidActionSolidLiquidActionAbsorb with Vermiculite(Contain Spread)Assess->LiquidActionLiquidCleanClean Surface:Soap & Water(NO BLEACH)SolidAction->CleanLiquidAction->CleanBagBag Waste & Tag:'Spill Debris'Clean->Bag

Figure 2: Logical workflow for safely managing a laboratory spill of the substance.

Regulatory Compliance (RCRA & EPA)

While this specific compound may not have a unique RCRA "P" or "U" list code, it is regulated under general hazardous waste characteristics.[2]

  • Waste Code Assignment:

    • If dissolved in spent halogenated solvents (e.g., DCM): F001/F002 .[2]

    • If pure substance exhibiting toxicity: Likely D000 (Not listed) but must be managed as Toxic based on SDS.

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but adhere to strict Halogenated Organic incineration standards.

  • Destruction Method: The ultimate disposal facility will utilize Rotary Kiln Incineration at >1100°C with alkaline scrubbing to neutralize HF and complete oxidation of the nitrile.

References

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

Personal protective equipment for handling 8-(3-Fluorophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

8-(3-Fluorophenyl)-8-oxooctanenitrile is not a generic reagent; it is a critical pharmaceutical intermediate, most notably utilized in the synthesis of Rucaparib (Rubraca) , a poly (ADP-ribose) polymerase (PARP) inhibitor.

As a Senior Application Scientist, I urge you to treat this compound not merely as an organic nitrile, but as a Potent Compound Precursor . Its safety profile is governed by two distinct molecular features:

  • The Nitrile Moiety: Presents risks of acute toxicity via dermal absorption and potential metabolic release of cyanide anions.

  • The Fluorophenyl Group: Increases lipophilicity, enhancing skin permeation rates compared to non-halogenated analogues.

Operational Directive: Handle as an OEB 3 (Occupational Exposure Band 3) compound. Containment is the primary defense; PPE is the secondary fail-safe.

Risk Assessment & PPE Matrix

The following selection logic is based on permeation kinetics and physical state. Standard latex gloves are strictly prohibited due to poor chemical resistance against aromatic nitriles.

PPE Selection Table
Protection LayerSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Technical Rationale
Hand Protection (Inner) Nitrile (4 mil, Disposable)Nitrile (4 mil, Disposable)Sacrificial layer for sweat/comfort.
Hand Protection (Outer) Nitrile (Extended Cuff, >5 mil)Laminate / Silver Shield® Nitrile degrades rapidly in aromatic solvents (e.g., Toluene, DCM) often used with this intermediate. Laminate offers >480 min breakthrough.
Respiratory N95 (Minimum) / P100 (Preferred)Half-face Respirator w/ OV/P100 Cartridges Solids generate static dust; Solutions pose vapor risks.
Body Tyvek® Lab Coat (Closed wrist)Chemical Resistant Apron + Tyvek® SleevesPrevents "wrist-gap" exposure where glove meets coat.
Eye/Face Safety Glasses w/ Side ShieldsChemical Splash Goggles + Face ShieldGoggles prevent vapor absorption through mucous membranes.

Visualizing the Safety Logic

The following decision tree illustrates the logical flow for selecting glove materials and engineering controls based on the operational state.

PPE_Decision_Tree Start Start: Assess State State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid DustRisk Risk: Inhalation & Static Dust Solid->DustRisk SolventCheck Solvent Type? Liquid->SolventCheck SolidPPE Double Nitrile Gloves + P100 Mask + HEPA Fume Hood DustRisk->SolidPPE Benign Alcohol / Water SolventCheck->Benign Aggressive DCM / Toluene / DMF SolventCheck->Aggressive LiquidPPE_Std Double Nitrile (Change <30 mins) Benign->LiquidPPE_Std LiquidPPE_High Laminate (Silver Shield) + OV Respirator Aggressive->LiquidPPE_High

Figure 1: PPE Selection Decision Tree. Note the critical divergence for aggressive solvents often used in Rucaparib synthesis.

Operational Protocols (Step-by-Step)

Phase A: Pre-Work Verification (The "Self-Validating" Step)

Before opening the container, verify the integrity of your safety system:

  • Airflow Check: Verify fume hood face velocity is 80–100 fpm.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes.

  • Quenching Agent: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) . This oxidizes residual nitriles and cleans contaminated surfaces effectively.

Phase B: The "Double-Gloving" Technique

Proper donning prevents cross-contamination of the inner glove, which is your last line of defense.

  • Don the Inner Nitrile Glove . Tape the cuff over your lab coat sleeve (or Tyvek sleeve) to create a seal.

  • Don the Outer Glove (Nitrile or Laminate).

  • Validation: If the outer glove tears or swells, you can retreat immediately because the inner seal remains intact.

Phase C: Handling & Weighing
  • Static Control: Use an anti-static gun or ionizer if weighing small quantities (<100mg), as fluorinated solids are often static-prone and "jumpy."

  • Transfer: Use a disposable spatula. Do not reuse spatulas.

  • Containment: All weighing must occur inside the fume hood. If the balance is outside, use a tared, closed vial for transport.

Phase D: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the reagent bottle with a bleach-dampened Kimwipe before returning it to storage.

  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out) to remove outer gloves inside the hood. Dispose of as solid hazardous waste.

  • Wash: Wash hands with soap and water immediately after removing inner gloves.

Emergency Response: Spills & Exposure[1]

Scenario 1: Dry Powder Spill
  • Do NOT use a brush (generates dust).

  • Action: Cover with wet paper towels (water or oil-soaked) to dampen the powder, then scoop into a waste bag. Wipe area with 10% bleach.

Scenario 2: Liquid Spill (Solvent Based)
  • Evacuate: If >100mL and outside a hood, evacuate the lab.

  • PPE Upgrade: Don a full-face respirator (OV cartridges) and Silver Shield gloves.

  • Absorb: Use vermiculite or spill pillows. Do not use paper towels for large solvent spills (fire hazard).

Scenario 3: Skin Exposure[2]
  • Immediate Action: Flush with water for 15 minutes.

  • Medical Alert: Inform medical personnel that the chemical is a Nitrile and a Fluorinated Phenyl compound.

  • Note: While cyanide poisoning is less rapid with complex organic nitriles than with simple salts, the metabolic release is possible. Monitor for hypoxia symptoms.

Disposal & Waste Management

This compound must be segregated from general organic waste due to its pharmaceutical precursor status.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Nitrile/Fluorinated."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Fluorine content).[1] Do not mix with strong acids (risk of HCN generation).

  • Destruction: Incineration is the only approved method for final destruction to break down the fluorophenyl ring and nitrile group safely.

References

  • PubChem. (n.d.). Compound Summary: 8-(3-Fluorophenyl)-8-oxooctanenitrile. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • Rubraca (Rucaparib) Prescribing Information. (2022). Chemistry, Manufacturing, and Controls (CMC) Context. Clovis Oncology. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.